molecular formula C11H15NO B126653 3-Phenoxypiperidine CAS No. 151666-08-9

3-Phenoxypiperidine

Cat. No.: B126653
CAS No.: 151666-08-9
M. Wt: 177.24 g/mol
InChI Key: QDPNIJKUTWDGMV-UHFFFAOYSA-N
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Description

3-Phenoxypiperidine is a piperidine-based chemical compound valued in scientific research as a versatile building block for the synthesis of biologically active molecules. Piperidine rings are a fundamental scaffold in medicinal chemistry, present in more than twenty classes of pharmaceuticals . Researchers utilize this and related structures in the discovery and development of new therapeutic agents . The phenoxy substituent on the piperidine ring is a key structural feature that researchers can leverage to modulate the compound's electronic properties, lipophilicity, and binding affinity to various biological targets. Specific high-value research applications can include investigating its potential as a precursor in the development of central nervous system (CNS) active compounds or analgesics, given the documented importance of piperidine and phenylpiperidine derivatives in these fields . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-phenoxypiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-2-5-10(6-3-1)13-11-7-4-8-12-9-11/h1-3,5-6,11-12H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDPNIJKUTWDGMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20395642
Record name 3-phenoxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151666-08-9
Record name 3-phenoxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Phenoxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-phenoxypiperidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The piperidine scaffold is a common motif in a vast array of pharmaceuticals, and the introduction of a phenoxy group at the 3-position can significantly influence its pharmacological properties. This document details plausible synthetic routes, experimental protocols, and in-depth characterization methodologies.

Synthesis of this compound

The synthesis of this compound can be approached through several established methods for forming aryl ether linkages. The most common and practical starting material is 3-hydroxypiperidine, which is commercially available. Two primary synthetic strategies are outlined below: the Williamson Ether Synthesis and the Mitsunobu Reaction.

Williamson Ether Synthesis

The Williamson ether synthesis is a straightforward and widely used method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide or a sulfonate ester.[1] In the context of this compound, this would involve the deprotonation of 3-hydroxypiperidine to form the corresponding alkoxide, followed by reaction with a suitable phenyl electrophile. However, due to the potential for competing side reactions and the nature of the reactants, a more common approach involves the reaction of a phenoxide with an activated piperidine electrophile. A plausible route starting from N-protected 3-hydroxypiperidine is detailed below. The nitrogen of the piperidine ring should be protected to prevent it from acting as a competing nucleophile. A common protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group.

Reaction Scheme:

  • Protection of 3-hydroxypiperidine: 3-hydroxypiperidine is reacted with di-tert-butyl dicarbonate (Boc)₂O to yield N-Boc-3-hydroxypiperidine.

  • Activation of the hydroxyl group: The hydroxyl group of N-Boc-3-hydroxypiperidine is converted into a good leaving group, typically a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base.

  • Nucleophilic substitution: The resulting N-Boc-3-(tosyloxy)piperidine is then reacted with sodium phenoxide in a polar aprotic solvent. The phenoxide ion displaces the tosylate group via an SN2 reaction to form N-Boc-3-phenoxypiperidine.

  • Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent) to yield the final product, this compound.

Experimental Protocol: Williamson Ether Synthesis of this compound

Materials:

  • 3-Hydroxypiperidine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Phenol

  • Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Synthesis of N-Boc-3-hydroxypiperidine: To a solution of 3-hydroxypiperidine (1.0 eq) in dichloromethane (DCM), add triethylamine (1.2 eq). Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction mixture with water and brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain N-Boc-3-hydroxypiperidine.

  • Synthesis of N-Boc-3-(tosyloxy)piperidine: To a solution of N-Boc-3-hydroxypiperidine (1.0 eq) in pyridine at 0 °C, add p-toluenesulfonyl chloride (1.2 eq) portionwise. Stir the reaction at 0 °C for 4 hours. Pour the reaction mixture into ice-water and extract with diethyl ether. Wash the combined organic layers with cold aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Synthesis of N-Boc-3-phenoxypiperidine: To a suspension of sodium hydride (1.5 eq) in anhydrous DMF at 0 °C, add a solution of phenol (1.2 eq) in DMF dropwise. Stir the mixture for 30 minutes at room temperature. Add a solution of N-Boc-3-(tosyloxy)piperidine (1.0 eq) in DMF and heat the reaction to 80 °C for 12 hours. Cool the reaction to room temperature, quench with water, and extract with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.

  • Synthesis of this compound: To a solution of N-Boc-3-phenoxypiperidine (1.0 eq) in DCM, add trifluoroacetic acid (5.0 eq) and stir at room temperature for 2 hours. Concentrate the reaction mixture under reduced pressure. Dissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield this compound.

Mitsunobu Reaction

The Mitsunobu reaction provides an alternative and often milder method for the synthesis of aryl ethers from alcohols.[2][3] This reaction involves the use of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group of an alcohol for nucleophilic attack by a weakly acidic pronucleophile, such as phenol.[4] A key advantage of the Mitsunobu reaction is that it typically proceeds with inversion of configuration at the alcohol's stereocenter, which is relevant if a chiral starting material is used.[3] For the synthesis of this compound, the piperidine nitrogen must be protected.

Reaction Scheme:

N-Boc-3-hydroxypiperidine is reacted with phenol in the presence of triphenylphosphine and diethyl azodicarboxylate. The reaction is followed by the deprotection of the Boc group to yield this compound.

Experimental Protocol: Mitsunobu Reaction for this compound Synthesis

Materials:

  • N-Boc-3-hydroxypiperidine

  • Phenol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Synthesis of N-Boc-3-phenoxypiperidine: To a solution of N-Boc-3-hydroxypiperidine (1.0 eq), phenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add diethyl azodicarboxylate (1.5 eq) dropwise.[5] Allow the reaction mixture to warm to room temperature and stir for 16 hours. Concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography to yield N-Boc-3-phenoxypiperidine.

  • Synthesis of this compound: Follow the deprotection procedure outlined in step 4 of the Williamson ether synthesis protocol.

Characterization of this compound

The synthesized this compound should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques for this purpose include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Quantitative Data Summary

The following tables summarize the expected quantitative data for this compound based on analysis of structurally similar compounds.

Physical Properties Value
Molecular FormulaC₁₁H₁₅NO
Molecular Weight177.24 g/mol
AppearanceColorless to pale yellow oil
Boiling PointNot available
Melting PointNot available
¹H NMR (400 MHz, CDCl₃) - Predicted Chemical Shifts δ (ppm) Multiplicity Integration Assignment
Aromatic Protons7.35 - 7.25m2HAr-H (meta)
Aromatic Protons7.00 - 6.90m3HAr-H (ortho, para)
Piperidine Proton4.40 - 4.30m1HCH-O
Piperidine Protons3.20 - 3.05m2HCH₂-N (axial)
Piperidine Protons2.80 - 2.65m2HCH₂-N (equatorial)
Piperidine Proton2.10 - 1.95m1HNH
Piperidine Protons1.90 - 1.50m4HCH₂-CH₂
¹³C NMR (100 MHz, CDCl₃) - Predicted Chemical Shifts δ (ppm) Assignment
Aromatic Carbon157.0Ar-C-O
Aromatic Carbons129.5Ar-C (meta)
Aromatic Carbon121.0Ar-C (para)
Aromatic Carbons116.0Ar-C (ortho)
Piperidine Carbon75.0CH-O
Piperidine Carbon49.0CH₂-N
Piperidine Carbon46.0CH₂-N
Piperidine Carbon30.0CH₂-CH-O
Piperidine Carbon24.0CH₂-CH₂-N
Mass Spectrometry (EI) m/z Relative Intensity (%) Possible Fragment
Molecular Ion17740[M]⁺
Fragment107100[C₆H₅O+CH₂]⁺
Fragment8460[C₅H₁₀N]⁺ (piperidine ring fragment)
Fragment7730[C₆H₅]⁺
Infrared (IR) Spectroscopy Wavenumber (cm⁻¹) Assignment
N-H Stretch3350 - 3250 (broad)
C-H Stretch (Aromatic)3100 - 3000
C-H Stretch (Aliphatic)2950 - 2850
C=C Stretch (Aromatic)1600, 1490
C-O-C Stretch (Aryl Ether)1240 (asymmetric)
C-O-C Stretch (Aryl Ether)1040 (symmetric)
C-N Stretch1100 - 1020
Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR: Acquire the proton NMR spectrum on a 400 MHz spectrometer.

  • ¹³C NMR: Acquire the carbon NMR spectrum on a 100 MHz spectrometer.

  • Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Mass Spectrometry (MS):

  • Method: Electron Ionization (EI) mass spectrometry.

  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or a GC-MS system.

  • Analysis: Acquire the mass spectrum over a mass range of m/z 50-500. Identify the molecular ion peak and analyze the fragmentation pattern.

Infrared (IR) Spectroscopy:

  • Method: Attenuated Total Reflectance (ATR) or as a thin film on a salt plate (NaCl or KBr).

  • Analysis: Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G Synthetic Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification & Characterization Start 3-Hydroxypiperidine Protection N-Protection (Boc) Start->Protection Activation Activation (e.g., Tosylation) Protection->Activation Williamson Route Etherification Ether Synthesis (Williamson or Mitsunobu) Protection->Etherification Mitsunobu Route Activation->Etherification Deprotection Deprotection (Acidic) Etherification->Deprotection Crude_Product Crude this compound Deprotection->Crude_Product Extraction Aqueous Workup & Extraction Crude_Product->Extraction Chromatography Column Chromatography Extraction->Chromatography Pure_Product Pure this compound Chromatography->Pure_Product Characterization Characterization (NMR, MS, IR) Pure_Product->Characterization

Caption: General experimental workflow for the synthesis and characterization of this compound.

Conceptual Signaling Pathway

Derivatives of this compound have been investigated for their biological activity, often as ligands for various receptors. The following diagram illustrates a conceptual signaling pathway that could be modulated by such a compound.

G Conceptual GPCR Signaling Pathway Ligand This compound Derivative (Ligand) Receptor G-Protein Coupled Receptor (GPCR) Ligand->Receptor Binds G_Protein G-Protein (α, β, γ subunits) Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Downstream Downstream Signaling Cascade Second_Messenger->Downstream Response Cellular Response Downstream->Response

Caption: A conceptual diagram of a G-protein coupled receptor (GPCR) signaling pathway.

References

An In-depth Technical Guide to the Chemical Properties of 3-Phenoxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenoxypiperidine hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of piperidine, a ubiquitous scaffold in pharmaceuticals, it serves as a valuable building block for the synthesis of novel therapeutic agents. Its structural features, particularly the phenoxy group at the 3-position of the piperidine ring, confer specific physicochemical and pharmacological properties. This technical guide provides a comprehensive overview of the chemical properties of this compound hydrochloride, including its physicochemical parameters, spectral characteristics, and its role as a modulator of the sigma-1 receptor.

Chemical and Physical Properties

This compound hydrochloride is a white to off-white crystalline powder.[1] The hydrochloride salt form enhances its solubility in polar solvents, a crucial characteristic for many pharmaceutical applications.[2]

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueSource(s)
CAS Number 1171992-10-1[1]
Molecular Formula C₁₁H₁₅NO·HCl[1]
Molecular Weight 213.71 g/mol [1]
Appearance White to off-white powder[1]
Melting Point Data not available
pKa Data not available
Solubility More soluble in polar solvents, including water.[2][2]
Storage Conditions 0-8°C or sealed in a dry, room temperature environment.[1][3]

Synthesis and Purification

General Synthetic Workflow

Synthetic Workflow General Synthetic Workflow for this compound Hydrochloride A 3-Hydroxypiperidine B N-Protected 3-Hydroxypiperidine A->B Protection (e.g., Boc, Cbz) C N-Protected this compound B->C Williamson Ether Synthesis (Phenol, Base) D This compound (Free Base) C->D Deprotection (e.g., Acidic conditions) E This compound Hydrochloride D->E Salt Formation (HCl)

Caption: A plausible synthetic route to this compound hydrochloride.

Experimental Protocol: Synthesis (Hypothetical)

Step 1: N-Protection of 3-Hydroxypiperidine To a solution of 3-hydroxypiperidine in a suitable solvent (e.g., dichloromethane), a protecting group precursor (e.g., di-tert-butyl dicarbonate for Boc protection) and a base (e.g., triethylamine) are added. The reaction is stirred at room temperature until completion, followed by an aqueous workup and purification to yield the N-protected 3-hydroxypiperidine.

Step 2: Williamson Ether Synthesis The N-protected 3-hydroxypiperidine is dissolved in a polar aprotic solvent (e.g., DMF or DMSO). A strong base (e.g., sodium hydride) is added, followed by the addition of phenol. The reaction mixture is heated to facilitate the formation of the ether linkage. After completion, the reaction is quenched, and the product is extracted and purified.

Step 3: Deprotection and Salt Formation The N-protected this compound is treated with a strong acid (e.g., trifluoroacetic acid or hydrochloric acid in an organic solvent) to remove the protecting group. The resulting free base of this compound is then treated with a solution of hydrogen chloride in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate this compound hydrochloride.

Purification Protocol: Recrystallization

Purification of the final product can be achieved by recrystallization. While specific solvents for this compound hydrochloride are not documented, a common procedure for piperidine hydrochloride derivatives involves dissolving the crude product in a minimal amount of a hot polar solvent (e.g., ethanol, isopropanol) and then slowly adding a less polar co-solvent (e.g., diethyl ether, ethyl acetate) until turbidity is observed. The solution is then allowed to cool slowly to induce the formation of crystals, which are collected by filtration, washed with a cold solvent, and dried under vacuum.

Analytical Characterization

The structural elucidation of this compound hydrochloride is typically performed using a combination of spectroscopic techniques.

Table 2: Expected Spectral Data for this compound Hydrochloride

TechniqueExpected CharacteristicsSource(s)
¹H NMR Signals corresponding to the piperidine ring protons, the phenoxy group protons, and the N-H proton of the hydrochloride salt.[2]
¹³C NMR Signals for the carbon atoms of the piperidine ring and the phenyl group, with a characteristic signal for the carbon atom bonded to the ether oxygen.[2]
Mass Spectrometry (MS) An expected molecular ion peak for the free base ([M+H]⁺) at approximately m/z 178.[2]
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching, C-O-C stretching (ether linkage), and aromatic C-H and C=C stretching.[2]
Experimental Protocols: Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy A sample of this compound hydrochloride would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer.

Mass Spectrometry (MS) Mass spectral analysis would typically be performed using electrospray ionization (ESI) in positive ion mode. The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer.

Infrared (IR) Spectroscopy The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample could be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.

Biological Activity and Signaling Pathways

This compound hydrochloride is recognized for its activity as a selective sigma-1 receptor agonist.[3] The sigma-1 receptor is a unique intracellular chaperone protein located primarily at the mitochondria-associated endoplasmic reticulum (ER) membrane.[4][5] It plays a crucial role in cellular signaling and stress responses.

Upon binding of a ligand, such as this compound, the sigma-1 receptor can dissociate from its binding partner, BiP (Binding immunoglobulin Protein), and translocate to other cellular compartments.[4] This translocation allows it to interact with and modulate the activity of various downstream effectors, including ion channels (e.g., K⁺ channels, Ca²⁺ channels), G-protein coupled receptors, and kinases.[4][6] This modulation of downstream targets ultimately influences a range of cellular processes, including calcium homeostasis, neuronal excitability, and cell survival pathways.[4][5]

Sigma-1 Receptor Signaling Pathway

Sigma1_Receptor_Pathway Simplified Sigma-1 Receptor Signaling Pathway cluster_MAM Mitochondria-Associated ER Membrane (MAM) cluster_Targets Downstream Effectors cluster_Processes Cellular Processes S1R_BiP Sigma-1 Receptor-BiP Complex S1R_Active Active Sigma-1 Receptor S1R_BiP->S1R_Active Dissociation Ligand This compound (Agonist) Ligand->S1R_BiP Binds to IonChannels Ion Channels (K+, Ca2+) S1R_Active->IonChannels Modulates GPCRs GPCRs S1R_Active->GPCRs Modulates Kinases Kinases S1R_Active->Kinases Modulates CaHomeostasis Calcium Homeostasis IonChannels->CaHomeostasis NeuronalExcitability Neuronal Excitability IonChannels->NeuronalExcitability CellSurvival Cell Survival Kinases->CellSurvival

Caption: Activation of the Sigma-1 receptor by an agonist leads to the modulation of various downstream targets and cellular processes.

Conclusion

This compound hydrochloride is a compound with significant potential in the field of drug discovery, primarily due to its role as a sigma-1 receptor agonist. While detailed public data on its physicochemical properties and experimental protocols are limited, this guide provides a comprehensive overview based on available information and established chemical principles. Further research into the specific synthesis, characterization, and pharmacological activity of this compound will be crucial for unlocking its full therapeutic potential. This guide serves as a foundational resource for scientists and researchers embarking on studies involving this compound hydrochloride.

References

Spectroscopic Analysis of 3-Phenoxypiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of 3-phenoxypiperidine, a key heterocyclic compound with potential applications in medicinal chemistry and drug development. The document details the methodologies for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis, presents predicted data in a structured format, and illustrates key experimental and logical workflows through diagrams.

Introduction

This compound is a substituted piperidine derivative featuring a phenoxy group at the 3-position. The piperidine ring is a prevalent scaffold in numerous pharmaceuticals, and understanding the structural and physicochemical properties of its derivatives is crucial for drug design and development. Spectroscopic techniques such as NMR and MS are indispensable tools for the structural elucidation and characterization of such molecules. This guide offers a comprehensive resource on the application of these techniques to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are fundamental for confirming its structure.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound would exhibit distinct signals for the protons on the piperidine and phenyl rings. The chemical shifts are influenced by the electronegativity of the neighboring atoms (oxygen and nitrogen) and the anisotropic effects of the aromatic ring.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2ax3.20 - 3.30dddJ(H2ax, H2eq) = 12.0, J(H2ax, H3ax) = 10.0, J(H2ax, NH) = 2.0
H-2eq2.80 - 2.90dtJ(H2eq, H2ax) = 12.0, J(H2eq, H3ax) = 4.0
H-3ax4.50 - 4.60ttJ(H3ax, H2ax) = 10.0, J(H3ax, H4ax) = 10.0, J(H3ax, H2eq) = 4.0, J(H3ax, H4eq) = 4.0
H-4ax1.90 - 2.00m
H-4eq1.70 - 1.80m
H-5ax1.80 - 1.90m
H-5eq1.60 - 1.70m
H-6ax3.10 - 3.20dddJ(H6ax, H6eq) = 12.0, J(H6ax, H5ax) = 10.0, J(H6ax, NH) = 2.0
H-6eq2.70 - 2.80dtJ(H6eq, H6ax) = 12.0, J(H6eq, H5ax) = 4.0
NH1.50 - 2.50br s
Ar-H (ortho)6.90 - 7.00dJ = 8.0
Ar-H (meta)7.25 - 7.35tJ = 8.0
Ar-H (para)6.85 - 6.95tJ = 7.5

Note: Predicted data is based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-247.0 - 49.0
C-375.0 - 77.0
C-428.0 - 30.0
C-523.0 - 25.0
C-646.0 - 48.0
Ar-C (ipso)157.0 - 159.0
Ar-C (ortho)116.0 - 118.0
Ar-C (meta)129.0 - 131.0
Ar-C (para)120.0 - 122.0

Note: Predicted data is based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Experimental Protocol for NMR Analysis

A general protocol for acquiring NMR spectra of small organic molecules like this compound is as follows.[1][2][3]

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] The choice of solvent is critical and should dissolve the compound well without reacting with it.

  • Filtering: Filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

    • Number of Scans: 16-64 scans are usually sufficient for a compound of this concentration.

    • Relaxation Delay (D1): A delay of 1-2 seconds is recommended.

    • Acquisition Time (AQ): An acquisition time of 2-4 seconds is standard.

    • Spectral Width (SW): A spectral width of 12-16 ppm is appropriate for most organic molecules.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each carbon.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

    • Relaxation Delay (D1): A delay of 2-5 seconds is common.

    • Spectral Width (SW): A spectral width of 200-240 ppm is typically used.

  • Data Processing: The acquired Free Induction Decay (FID) is processed using Fourier transformation, followed by phase and baseline correction.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[4] It is crucial for determining the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

Predicted Mass Spectrometry Data

For this compound (C₁₁H₁₅NO), the expected mass spectrometric data is as follows:

Table 3: Predicted Mass Spectrometry Data for this compound

Ion TypePredicted m/zDescription
[M+H]⁺178.1226Protonated molecular ion (in positive ion mode)
[M]⁺˙177.1154Molecular ion (in electron ionization)

Note: The exact mass is calculated based on the most abundant isotopes of each element.

Experimental Protocol for Mass Spectrometry

A general protocol for the mass spectrometric analysis of a small molecule like this compound is outlined below.[5][6][7]

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization Method: Electrospray ionization (ESI) is a common soft ionization technique for polar molecules like this compound, often yielding the protonated molecular ion [M+H]⁺.[6] Electron ionization (EI) can also be used, which typically results in more fragmentation and provides structural information.[6]

  • Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or Orbitrap, with high-resolution instruments providing accurate mass measurements for elemental composition determination.[6]

  • Data Acquisition:

    • Full Scan Mode: Acquire a full scan mass spectrum to determine the molecular weight of the compound.

    • Tandem MS (MS/MS): To obtain structural information, perform a tandem MS experiment. Isolate the molecular ion (or a prominent fragment ion) and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ms MS Analysis cluster_conclusion Final Characterization Sample This compound Dissolve Dissolve in Deuterated Solvent (NMR) or Volatile Solvent (MS) Sample->Dissolve Filter Filter Dissolve->Filter NMR_Acquisition 1D (¹H, ¹³C) & 2D (COSY, HSQC, HMBC) Acquisition Filter->NMR_Acquisition MS_Acquisition Full Scan MS & MS/MS Acquisition Filter->MS_Acquisition NMR_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->NMR_Processing NMR_Interpretation Structure Elucidation NMR_Processing->NMR_Interpretation Final_Structure Confirmed Structure of This compound NMR_Interpretation->Final_Structure MS_Processing Data Processing MS_Acquisition->MS_Processing MS_Interpretation Molecular Weight & Fragmentation Analysis MS_Processing->MS_Interpretation MS_Interpretation->Final_Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Predicted Mass Spectrometry Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for this compound under electron ionization (EI) conditions.

MS_Fragmentation_Pathway cluster_molion cluster_fragments MolIon [C₁₁H₁₅NO]⁺˙ m/z = 177 Frag1 [C₅H₁₀N]⁺ m/z = 84 MolIon->Frag1 - C₆H₅O• Frag2 [C₆H₅O]⁺ m/z = 93 MolIon->Frag2 - C₅H₁₀N• Frag3 [C₆H₅]⁺ m/z = 77 Frag2->Frag3 - CO

Caption: Predicted EI-MS fragmentation of this compound.

Conclusion

The spectroscopic analysis of this compound, employing a combination of NMR and MS techniques, is essential for its unambiguous structural confirmation and characterization. This guide provides a foundational understanding of the expected spectroscopic data and the experimental protocols required for its acquisition. The presented workflows and predicted fragmentation patterns serve as a valuable resource for researchers engaged in the synthesis and analysis of novel piperidine-based compounds, facilitating more efficient and accurate structural elucidation in the drug discovery process.

References

Synthesis of 3-phenoxypiperidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 3-Phenoxypiperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The this compound scaffold is a privileged structural motif found in a multitude of biologically active compounds and approved pharmaceuticals. Its unique three-dimensional conformation allows it to interact with a variety of biological targets, making it a cornerstone in modern drug discovery. Piperidine derivatives are integral to over twenty classes of pharmaceuticals and numerous alkaloids, highlighting their significance.[1][2] This has led to the development of diverse synthetic strategies aimed at accessing these valuable molecules.[1][3]

This technical guide provides a comprehensive overview of the core synthetic methodologies for preparing this compound derivatives. It details key reaction protocols, presents comparative data for major synthetic routes, and visualizes the underlying chemical logic and workflows.

Core Synthetic Strategies

The construction of this compound derivatives can be broadly categorized into two primary strategies:

  • Formation of the C-O Ether Bond: This is the most direct approach, involving the coupling of a pre-formed piperidine ring (typically 3-hydroxypiperidine) with an aryl partner.

  • Formation of the Piperidine Ring: In this strategy, the phenoxy group is already attached to a precursor that is then cyclized to form the piperidine heterocycle.

The choice of strategy often depends on the availability of starting materials, desired substitution patterns, and scalability.

G cluster_main cluster_strategies Retrosynthetic Strategies cluster_precursors1 cluster_precursors2 Target This compound Derivative Strategy1 Strategy 1: C-O Bond Formation Target->Strategy1  Disconnect C-O Bond Strategy2 Strategy 2: Piperidine Ring Formation Target->Strategy2  Disconnect Piperidine Ring Piperidine 3-Hydroxypiperidine (or derivative) Strategy1->Piperidine Phenol Phenol (or Aryl Halide) Strategy1->Phenol Acyclic Acyclic Phenoxy-containing Precursor Strategy2->Acyclic

Core retrosynthetic approaches to this compound.

Strategy 1: C-O Ether Bond Formation

This approach hinges on the O-arylation of 3-hydroxypiperidine. Several robust methods are available, each with distinct advantages. The synthesis of the requisite 3-hydroxypiperidine starting material can be achieved through methods like the hydrogenation of 3-hydroxypyridine or the reduction of 3-piperidone.[4][5][6]

Mitsunobu Reaction

The Mitsunobu reaction is a powerful and widely used method for forming C-O bonds with a complete inversion of stereochemistry at the alcohol carbon.[7][8] It allows for the conversion of primary and secondary alcohols into a variety of functional groups, including phenyl ethers, under mild, neutral conditions.[8][9] The reaction typically employs triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9]

General Workflow:

Experimental workflow for the Mitsunobu reaction.

Experimental Protocol: General Procedure for Mitsunobu Reaction [10]

  • Reaction Setup: To a solution of N-protected 3-hydroxypiperidine (1 equivalent) in anhydrous tetrahydrofuran (THF, 10 volumes), add the desired phenol (1-1.2 equivalents) and triphenylphosphine (1.5 equivalents).

  • Cooling: Cool the resulting mixture to 0 °C in an ice bath.

  • Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise to the cooled solution, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 6 to 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the alcohol starting material.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate (15 volumes). The byproduct, triphenylphosphine oxide (TPPO), often precipitates and can be removed by filtration.

  • Extraction: Wash the filtrate successively with water (2 x 15 mL), saturated aqueous NaHCO₃ solution (to remove unreacted phenol), and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired this compound derivative.

Reactants (Piperidine/Phenol)ReagentsSolventTemp.Yield (%)Reference
N-Boc-3-hydroxypiperidine / PhenolPPh₃, DIADTHF0 °C to RT75-90%General
N-Boc-3-hydroxypiperidine / 4-NitrophenolPPh₃, DEADTHF0 °C to RTHighGeneral
N-Cbz-3-hydroxypiperidine / 2-ChlorophenolPPh₃, DIADDCM0 °C to RT70-85%General

Table 1: Representative Data for Mitsunobu O-Arylation.

Ullmann Condensation

The Ullmann condensation is a classic, copper-catalyzed method for forming aryl ethers from an aryl halide and an alcohol.[11][12] Traditional protocols often require harsh conditions, including high temperatures (>200 °C) and polar aprotic solvents like DMF or N-methylpyrrolidone (NMP).[11][13] However, modern advancements using copper(I) catalysts with supporting ligands (e.g., diamines, acetylacetonates) have enabled these reactions to proceed under milder conditions.[11]

Experimental Protocol: General Procedure for Ullmann Condensation

  • Reaction Setup: In a reaction vessel, combine N-protected 3-hydroxypiperidine (1.2 equivalents), the aryl halide (1 equivalent, preferably an iodide or bromide), a copper(I) catalyst (e.g., CuI, 5-10 mol%), a ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and a base (e.g., Cs₂CO₃ or K₂CO₃, 2 equivalents).

  • Solvent: Add a high-boiling polar solvent such as DMF, NMP, or dioxane.

  • Reaction: Heat the mixture to 100-160 °C under an inert atmosphere (e.g., Nitrogen or Argon) and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography.

Reactants (Piperidine/Aryl Halide)Catalyst/LigandBaseSolventTemp.Yield (%)Reference
N-Boc-3-hydroxypiperidine / 4-IodonitrobenzeneCuI / 1,10-PhenanthrolineCs₂CO₃Dioxane110 °C~70%[11]
N-Boc-3-hydroxypiperidine / 2-BromopyridineCuI / L-ProlineK₂CO₃DMSO120 °C~65%[11]

Table 2: Representative Data for Ullmann Condensation.

Strategy 2: Piperidine Ring Formation

This strategy involves synthesizing the piperidine ring from an acyclic precursor that already contains the required phenoxy moiety. Reductive amination is a cornerstone of this approach.

Reductive Amination

Reductive amination is a versatile method for forming amines from a carbonyl compound (aldehyde or ketone) and an amine.[14] In the context of piperidine synthesis, an intramolecular "double reductive amination" of a dicarbonyl compound with a primary amine or ammonia source can directly furnish the heterocyclic ring.[15][16]

General Workflow:

G cluster_0 Step 1: Imine/Enamine Formation cluster_1 Step 2: Reduction & Cyclization cluster_2 Step 3: Isolation A Mix Dicarbonyl Precursor & Amine Source (e.g., NH4OAc) B Adjust pH (often acidic) to facilitate condensation C Add Reducing Agent (e.g., NaBH3CN, NaBH(OAc)3) B->C D Stir at RT until reaction is complete E Workup and Purify D->E F Final Product

General workflow for piperidine synthesis via reductive amination.

Experimental Protocol: Intramolecular Reductive Amination [14][17]

  • Reaction Setup: Dissolve the phenoxy-substituted 1,5-dicarbonyl precursor (1 equivalent) in a suitable solvent like methanol (MeOH) or dichloroethane (DCE).

  • Amine Addition: Add the amine source, such as ammonium acetate (NH₄OAc) or a primary amine (1-1.5 equivalents). If required, add a dehydrating agent like 3Å molecular sieves.

  • Reduction: Add a reducing agent selective for the iminium ion intermediate. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used (1.5-2 equivalents).[14][17] A mild acid like acetic acid (AcOH) may be added to facilitate imine formation.

  • Reaction: Stir the mixture at room temperature for 12-48 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., DCM or EtOAc).

  • Purification: Wash the combined organic layers, dry, concentrate, and purify by column chromatography to yield the substituted this compound.

Related Synthetic Methodologies

While the above methods are primary routes, other powerful reactions in the synthetic chemist's toolkit are relevant, particularly for creating diverse analogs.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide/triflate and an amine.[18][19] While it is primarily a C-N bond-forming reaction, it is indispensable for synthesizing precursors or analogs where, for example, a nitrogen atom is directly attached to the phenyl ring of the phenoxy group. The reaction has evolved through several generations of catalysts, now allowing for the coupling of a vast range of substrates under mild conditions.[18][20]

Catalytic Cycle:

BuchwaldHartwig Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex L2Pd(II)(Ar)(X) OxAdd->PdII_Complex Amine_Coord Amine Binding PdII_Complex->Amine_Coord Amine_Complex [L2Pd(II)(Ar)(HNR'R'')]X Amine_Coord->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex L2Pd(II)(Ar)(NR'R'') Deprotonation->Amido_Complex RedElim Reductive Elimination Amido_Complex->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product ArX Ar-X ArX->OxAdd HNRR HNR'R'' HNRR->Amine_Coord

Simplified catalytic cycle for Buchwald-Hartwig amination.

This reaction's utility lies in its broad substrate scope and functional group tolerance, making it a key tool in modern medicinal chemistry for constructing complex molecules that may incorporate the this compound core.[18]

Conclusion

The synthesis of this compound derivatives is well-established, with several reliable and high-yielding methods at the disposal of researchers. The Mitsunobu reaction and Ullmann condensation provide direct and effective routes for the crucial C-O ether bond formation, while reductive amination strategies offer a powerful means to construct the piperidine ring itself. The choice of synthetic route should be guided by factors such as stereochemical requirements, substrate availability, and desired scale. The continued refinement of these methods, alongside the development of new catalytic systems, will undoubtedly expand the accessibility and diversity of this critical pharmacophore for future drug discovery endeavors.

References

The Multifaceted Mechanism of Action of 3-Phenoxypiperidine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-phenoxypiperidine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of pharmacologically active agents. Analogs derived from this core structure have demonstrated significant activity at key neurological targets, including monoamine transporters, opioid receptors, and metabolic enzymes. This technical guide provides an in-depth exploration of the mechanism of action of this compound analogs, focusing on their interactions with the Serotonin Transporter (SERT), Dopamine Transporter (DAT), Norepinephrine Transporter (NET), Nociceptin/Orphanin FQ (NOP) receptor, and Monoamine Oxidase (MAO) enzymes. Detailed experimental protocols, quantitative binding and functional data, and visualized signaling pathways are presented to offer a comprehensive resource for researchers in neuroscience and drug development.

Introduction

Piperidine derivatives are integral to the development of central nervous system (CNS) therapeutics due to their ability to be synthetically modified to achieve desired pharmacological profiles.[1] The this compound moiety, in particular, is a key pharmacophore found in potent and selective modulators of neurotransmitter systems. A prime example is Paroxetine, a selective serotonin reuptake inhibitor (SSRI) widely used in the treatment of depression and anxiety disorders.[2][3] The versatility of this scaffold allows for the development of compounds that not only inhibit monoamine reuptake but also act as agonists at specific opioid receptors or inhibit key metabolic enzymes, highlighting its therapeutic potential across a spectrum of neurological and psychiatric conditions.

Primary Molecular Targets and Mechanisms of Action

The pharmacological effects of this compound analogs are primarily mediated through their interaction with three major classes of proteins: monoamine transporters, G-protein coupled receptors (specifically the NOP receptor), and monoamine oxidase enzymes.

Inhibition of Monoamine Transporters (SERT, DAT, NET)

A significant number of this compound analogs function as inhibitors of monoamine transporters. These transporters are responsible for the reuptake of serotonin (5-HT), dopamine (DA), and norepinephrine (NE) from the synaptic cleft into presynaptic neurons, thereby terminating their signaling.[4] By blocking these transporters, this compound analogs increase the extracellular concentration and dwell time of these neurotransmitters, leading to enhanced monoaminergic neurotransmission.

The selectivity of these analogs for SERT, DAT, or NET dictates their therapeutic application. High selectivity for SERT is characteristic of many antidepressants, such as Paroxetine.[2] Dual inhibition of SERT and NET can also be effective for depression and pain, while compounds with high affinity for DAT are investigated for conditions like ADHD and as potential treatments for substance abuse.[5][6]

Signaling Pathway for Monoamine Transporter Inhibition

The mechanism is direct competitive inhibition at the transporter's substrate-binding site, preventing the reuptake of the neurotransmitter.

MONOAMINE_TRANSPORTER_INHIBITION cluster_presynaptic Presynaptic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron presyn Vesicular Monoamine Transporter (VMAT) MA Monoamine Neurotransmitter (e.g., 5-HT, DA, NE) MA_synapse Monoamine Neurotransmitter MA->MA_synapse Release Receptor Postsynaptic Receptor MA_synapse->Receptor Binding Transporter Monoamine Transporter (SERT, DAT, or NET) MA_synapse->Transporter Reuptake Analog This compound Analog Analog->Transporter Inhibition Signal Downstream Signaling (e.g., Mood Regulation, Cognition) Receptor->Signal

Caption: Inhibition of Monoamine Reuptake by this compound Analogs.

Quantitative Data: Monoamine Transporter Binding Affinities

The binding affinity of these compounds is typically determined through radioligand displacement assays and is expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.

Compound Class/ExampleTargetKi (nM)Reference
Paroxetine hSERT0.07 - 0.2[2][3]
hNET40 - 85[2][3]
hDAT~490[2]
3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidines SERT2 - 400[7]
Femoxetine SERT75.9[8]
NET302[8]
DAT>1000[8]
Agonism at the NOP (ORL-1) Receptor

Certain series of this compound analogs, particularly N-substituted phenoxypropyl piperidines, have been identified as potent agonists of the Nociceptin/Orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor.[9][10] The NOP receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.[11] NOP receptor agonists are being investigated for their potential as analgesics and anxiolytics with a potentially lower risk of the side effects associated with classical opioid receptor agonists.[10]

Signaling Pathway for NOP Receptor Agonism

Activation of the NOP receptor by an agonist initiates a cascade that inhibits neuronal activity.

NOP_RECEPTOR_AGONISM Analog This compound Analog (Agonist) NOPR NOP Receptor (ORL-1) Analog->NOPR Binds & Activates Gi Gαi/o Protein NOPR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Channels Ion Channels (e.g., K+, Ca2+) Gi->Channels Modulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Effect Cellular Effect (e.g., Reduced Neuronal Excitability, Analgesia) PKA->Effect Channels->Effect

Caption: NOP Receptor Agonist Signaling Pathway.

Quantitative Data: NOP Receptor Functional Activity

The functional potency of NOP agonists is often measured in cell-based assays that quantify the inhibition of cAMP production, expressed as the EC50 value (the concentration that produces 50% of the maximal effect).

Compound ClassTargetFunctional AssayEC50 (nM)Reference
N-3 Substituted Phenoxypropyl Piperidine Benzimidazol-2-ones NOPcAMP InhibitionPotent Agonism[10]
3-Phenoxypropyl Piperidine Analogues ORL1 (NOP)cAMP BiosynthesisPotent Agonism[9]
Inhibition of Monoamine Oxidase (MAO)

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that catalyze the oxidative deamination of monoamine neurotransmitters, playing a crucial role in their degradation.[12] Inhibition of MAO increases the cytosolic concentration of these neurotransmitters, making more available for vesicular packaging and subsequent synaptic release. Selective MAO-A inhibitors are used as antidepressants, while selective MAO-B inhibitors are used in the treatment of Parkinson's disease.[5][7] Some piperidine derivatives have been shown to be potent and selective MAO-B inhibitors.[5][13]

Mechanism of MAO Inhibition

The inhibition prevents the breakdown of monoamine neurotransmitters within the presynaptic neuron.

MAO_INHIBITION cluster_neuron Presynaptic Neuron Cytosol MA Monoamine Neurotransmitter MAO Monoamine Oxidase (MAO-A / MAO-B) MA->MAO Degradation Metabolites Inactive Metabolites MAO->Metabolites Analog This compound Analog Analog->MAO Inhibition

Caption: Mechanism of Monoamine Oxidase (MAO) Inhibition.

Quantitative Data: MAO Inhibition

The inhibitory potency against MAO isoforms is determined using enzyme activity assays and is expressed as the IC50 value (the concentration that inhibits 50% of the enzyme's activity).

Compound SeriesTargetIC50 (µM)Selectivity Index (SI) for MAO-BReference
Pyridazinobenzylpiperidine S5 MAO-B0.20319.04[5][13]
MAO-A3.857[5][13]
Pyridazinobenzylpiperidine S16 MAO-B0.979-[5][13]
Piperine Analog MAO-B0.04581.33[14]
MAO-A3.66[14]

Experimental Protocols

The characterization of this compound analogs relies on a suite of robust in vitro assays. The following sections provide detailed methodologies for key experiments.

Radioligand Binding Assay for Monoamine Transporters

This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for a specific monoamine transporter (e.g., SERT) by measuring the displacement of a specific radioligand (e.g., [3H]Paroxetine).

Workflow for Radioligand Binding Assay

BINDING_ASSAY_WORKFLOW cluster_components Reaction Components prep Prepare Cell Membranes (Expressing target transporter, e.g., hSERT) plate Plate Reaction Components in 96-well Plate prep->plate incubate Incubate to Reach Equilibrium (e.g., 60-90 min at room temperature) plate->incubate filter Rapidly Filter Plate Contents (Using cell harvester and glass fiber filters) incubate->filter wash Wash Filters with Ice-Cold Buffer (To remove unbound radioligand) filter->wash count Quantify Radioactivity (Using liquid scintillation counter) wash->count analyze Data Analysis (Calculate specific binding, determine IC50, calculate Ki) count->analyze membranes Cell Membranes radioligand Radioligand (e.g., [3H]Paroxetine) compound Test Compound (Serial Dilutions) nsb Non-specific Binding Control (e.g., 10 µM Fluoxetine)

Caption: General Workflow for a Competitive Radioligand Binding Assay.

Methodology:

  • Cell Membrane Preparation:

    • Culture cells stably expressing the human transporter of interest (e.g., HEK293-hSERT).

    • Harvest confluent cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., via BCA assay).[15]

  • Assay Setup (96-well plate):

    • To triplicate wells, add:

      • Total Binding: 50 µL of assay buffer.

      • Non-Specific Binding (NSB): 50 µL of a high concentration of a known transporter inhibitor (e.g., 10 µM Fluoxetine for SERT).

      • Test Compound: 50 µL of the this compound analog at various concentrations (e.g., 10-point serial dilution).

    • Add 50 µL of a fixed concentration of the radioligand (e.g., [3H]Paroxetine at a concentration near its Kd, ~0.15 nM).

    • Initiate the reaction by adding 100 µL of the cell membrane suspension (e.g., 20-50 µg protein/well).

  • Incubation and Harvesting:

    • Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B) using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection and Analysis:

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

    • Calculate specific binding: Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound and fit the data using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Dopamine Uptake Assay

This functional assay measures the potency (IC50) of a test compound to inhibit the uptake of radiolabeled dopamine into cells expressing the dopamine transporter.[2]

Methodology:

  • Cell Culture:

    • Plate DAT-expressing cells (e.g., HEK293-hDAT or COS-7 transiently transfected with hDAT) in a 96-well plate and grow to ~80% confluency.[2]

  • Uptake Assay:

    • Aspirate the culture medium and gently wash the cells once with pre-warmed (37°C) uptake buffer (e.g., Krebs-Ringer-HEPES).

    • Add 100 µL of uptake buffer containing varying concentrations of the test compound. For control wells (100% uptake), add buffer only. For non-specific uptake control, add a high concentration of a known DAT inhibitor (e.g., 10 µM nomifensine).[15]

    • Pre-incubate the plate at 37°C for 10-20 minutes.

    • Initiate uptake by adding 50 µL of uptake buffer containing [3H]Dopamine (final concentration near its KM, e.g., 10-20 nM).

    • Incubate at 37°C for a short, fixed period (e.g., 5-10 minutes) to measure the initial rate of uptake.

  • Termination and Lysis:

    • Rapidly terminate the uptake by aspirating the solution and washing the cells three times with ice-cold uptake buffer.

    • Lyse the cells by adding a lysis buffer (e.g., 1% SDS).

  • Detection and Analysis:

    • Transfer the cell lysates to scintillation vials with scintillation cocktail.

    • Quantify the amount of [3H]Dopamine taken up by the cells using a liquid scintillation counter.

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percent inhibition of specific uptake as a function of the test compound concentration to determine the IC50 value.

In Vitro MAO Inhibition Assay

This protocol describes a fluorometric assay to determine the IC50 of test compounds against MAO-A and MAO-B using the non-selective substrate kynuramine.

Workflow for MAO Inhibition Assay

MAO_ASSAY_WORKFLOW cluster_controls Controls prep_inhibitor Prepare Serial Dilutions of Test Compound add_inhibitor Add Test Compound or Control Inhibitor to 96-well Plate prep_inhibitor->add_inhibitor add_enzyme Add MAO-A or MAO-B Enzyme Solution add_inhibitor->add_enzyme preincubate Pre-incubate Plate (15 min at 37°C) add_enzyme->preincubate initiate Initiate Reaction with Kynuramine Substrate preincubate->initiate incubate Incubate Plate (30 min at 37°C, protected from light) initiate->incubate measure Measure Fluorescence (Ex: 320 nm, Em: 400 nm) incubate->measure analyze Data Analysis (Calculate % inhibition, determine IC50) measure->analyze pos_a MAO-A Control: Clorgyline pos_b MAO-B Control: Selegiline

Caption: Workflow for an In Vitro Fluorometric MAO Inhibition Assay.

Methodology:

  • Reagent Preparation:

    • Prepare a working solution of recombinant human MAO-A or MAO-B enzyme in assay buffer.

    • Prepare a working solution of kynuramine dihydrobromide substrate.

    • Prepare serial dilutions of the test compound and reference inhibitors (clorgyline for MAO-A, selegiline for MAO-B).

  • Assay Procedure (96-well black plate):

    • Add 5 µL of the serially diluted test compound or reference inhibitor to the appropriate wells. For 100% activity control wells, add 5 µL of vehicle (e.g., assay buffer with DMSO).

    • Add 40 µL of the MAO-A or MAO-B enzyme working solution to each well.

    • Mix gently and pre-incubate the plate for 15 minutes at 37°C.

    • Initiate the reaction by adding 5 µL of the kynuramine working solution to each well.

    • Incubate the plate for 30 minutes at 37°C, protected from light.

  • Detection and Analysis:

    • Measure the fluorescence intensity using a microplate reader with excitation at ~320 nm and emission at ~400 nm. The product, 4-hydroxyquinoline, is fluorescent.

    • Calculate the percent inhibition for each concentration of the test compound relative to the 100% activity control.

    • Plot the percent inhibition against the log concentration of the test compound and use non-linear regression to determine the IC50 value.

Conclusion

This compound analogs represent a chemically versatile class of compounds with significant therapeutic potential, primarily targeting the monoamine transporter system. Their mechanism of action is predominantly centered on the inhibition of SERT, DAT, and NET, leading to an increase in synaptic neurotransmitter levels. The high affinity and selectivity of certain analogs, such as paroxetine for SERT, underscore the tunability of this scaffold. Furthermore, modifications to the core structure have yielded potent NOP receptor agonists and MAO inhibitors, expanding the pharmacological reach of this chemical class. The data and protocols presented in this guide provide a foundational framework for the continued investigation and development of novel this compound-based therapeutics for a range of CNS disorders.

References

The Phenoxy-Piperidine Scaffold: A Technical Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phenoxy-piperidine motif is a privileged scaffold in modern medicinal chemistry, appearing in a diverse array of biologically active molecules targeting various physiological systems. Its unique combination of a rigid piperidine ring, a flexible ether linkage, and an aromatic phenoxy group provides a versatile platform for designing ligands with high affinity and selectivity for a range of protein targets. This technical guide delves into the core structure-activity relationships (SAR) of phenoxy-piperidine compounds, offering a comprehensive overview of their design, synthesis, and biological evaluation. By presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing key concepts, this document aims to equip researchers with the knowledge to effectively leverage this important chemical scaffold in their drug discovery endeavors.

I. Structure-Activity Relationship (SAR) Analysis

The biological activity of phenoxy-piperidine derivatives is profoundly influenced by the nature and position of substituents on both the phenoxy and piperidine rings, as well as the nature of the linker connecting them. This section summarizes the key SAR findings for several important target classes.

Dopamine D4 Receptor (D4R) Antagonists

Phenoxy-piperidine derivatives have been extensively explored as antagonists of the dopamine D4 receptor, a target implicated in neuropsychiatric disorders. The SAR for this class of compounds is characterized by several key features.

A notable series of 4,4-difluoro-3-(phenoxymethyl)piperidine analogs have been investigated for their D4R antagonist activity. The substitution pattern on the phenoxy ring plays a critical role in determining binding affinity. For instance, the 3,4-difluorophenyl analog demonstrated the highest potency in one series with a Kᵢ of 5.5 nM.[1] In contrast, replacing the phenoxy group with heterocyclic ethers resulted in a significant loss of binding affinity.[1]

Compound IDPhenoxy SubstitutionPiperidine ScaffoldKᵢ (nM)CNS MPO Score
8b 3,4-Difluoro4,4-Difluoro-3-(phenoxymethyl)piperidine5.5-
9cc 3,4-Difluoro6-chloro-2-imidazo[1,2-b]pyridazine southern scaffold2.6>4.5
8c 3-Methyl4,4-Difluoro-3-(phenoxymethyl)piperidine13-
9dd 3-Fluoro6-chloro-2-imidazo[1,2-b]pyridazine southern scaffold5.5>4.5
8f 3-Fluoro-4-methyl4,4-Difluoro-3-(phenoxymethyl)piperidine72-
9o 3-FluoroImidazo[1,5-a]pyrimidine scaffold85-

Data compiled from ChemRxiv[1]. CNS MPO (Central Nervous System Multiparameter Optimization) score is a measure of drug-likeness for CNS-targeted compounds.

Sigma-1 (σ1) Receptor Ligands

The phenoxy-piperidine scaffold is also a key component of high-affinity ligands for the sigma-1 receptor, a unique intracellular chaperone protein involved in a variety of cellular functions. For these ligands, the substitution on both the phenoxy ring and the piperidine ring, as well as the length of the alkyl linker, are critical for affinity and selectivity.

In a series of phenoxyalkylpiperidines, it was observed that a 4-methyl substituent on the piperidine ring confers optimal interaction with the σ1 receptor.[2] Comparing para-substituted phenoxy moieties, derivatives with a p-chloro group generally exhibited slightly higher σ1 receptor affinity than their p-methoxy counterparts.[2] This suggests a preference for more hydrophobic substituents at this position. Most of these compounds displayed moderate to low affinity for the σ2 receptor, indicating that the phenoxy-piperidine scaffold is favorable for σ1 selectivity.[2]

Compound IDPhenoxy SubstitutionPiperidine SubstitutionLinker Lengthσ1 Kᵢ (nM)σ2 Kᵢ (nM)
1a p-Chloro4-MethylEthylene0.34 - 1.18-
(R)-2a p-Chloro4-MethylEthylene0.34 - 1.18-
(S)-2a p-Chloro4-MethylEthylene0.34 - 1.18-
1b p-Methoxy4-MethylEthylene0.89 - 1.49-
(R)-2b p-Methoxy4-MethylEthylene0.89 - 1.49-
(S)-2b p-Methoxy4-MethylEthylene0.89 - 1.49-
4a ----17.2

Data extracted from a study on novel phenoxyalkylpiperidines.[2]

Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors

1,4-Diphenalkylpiperidines, a related class of compounds where a phenethyl group replaces the phenoxy moiety, have been developed as potent inhibitors of the vesicular monoamine transporter-2 (VMAT2).[3] VMAT2 is responsible for packaging monoamines into synaptic vesicles and is a target for treating hyperkinetic movement disorders and substance abuse.

SAR studies on 1,4-diphenethylpiperidine analogs revealed that methoxy and fluoro substitutions on either phenyl ring can lead to VMAT2 inhibition comparable to or even exceeding that of the natural product lobelane.[3] Specifically, compounds bearing a 4-(2-methoxyphenethyl) moiety demonstrated the most potent inhibition of both dihydrotetrabenazine (DTBZ) binding and dopamine uptake.[3]

Compound ID1-Phenethyl Substitution4-Phenethyl Substitution[³H]DTBZ Binding Kᵢ (nM)[³H]DA Uptake Kᵢ (nM)
8h 2-Methoxy2-Methoxy-9.3
8j 2-Methoxy4-Methoxy-13
8m 2-Methoxy4-Fluoro-13
15d 2-Fluoroethoxy (piperazine)4-Fluoro0.014 (VMAT2)-
15b 2-Fluoroethoxy (piperazine)2-Methoxy0.073 (VMAT2)-

Data compiled from studies on 1,4-diphenalkylpiperidines and their piperazine analogs.[3][4]

II. Experimental Protocols

The characterization of phenoxy-piperidine compounds relies on a variety of in vitro assays to determine their affinity, potency, and selectivity. This section provides detailed methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of a compound for its target receptor. The general principle involves competing the unlabeled test compound against a radiolabeled ligand with known affinity for the target.

This assay measures the ability of a test compound to displace a radiolabeled antagonist, such as [³H]N-methylspiperone, from the D4 receptor expressed in a cell line.

  • Cell Culture and Membrane Preparation:

    • Human Embryonic Kidney (HEK293) cells stably expressing the human D4 receptor are cultured to approximately 80-90% confluency.

    • Cells are harvested, washed with phosphate-buffered saline (PBS), and centrifuged.

    • The cell pellet is resuspended in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized using a Dounce or Polytron homogenizer.

    • The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method like the Bradford or BCA assay.

  • Binding Reaction:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]N-methylspiperone (e.g., 0.2 nM), and varying concentrations of the test compound.

    • Total binding is determined in the absence of a competing ligand, and non-specific binding is determined in the presence of a high concentration of a known D4 antagonist (e.g., 10 µM haloperidol).

    • The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Detection:

    • The binding reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the membrane-bound radioligand.

    • Filters are washed with ice-cold wash buffer to remove unbound radioactivity.

    • The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

    • The inhibitory constant (Kᵢ) is calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

This assay is similar in principle to the D4R binding assay but uses a σ1-selective radioligand, such as --INVALID-LINK---pentazocine.

  • Membrane Preparation: Membranes are typically prepared from guinea pig brain or liver, which have a high density of σ1 receptors, or from cell lines overexpressing the receptor.

  • Binding Reaction: The reaction mixture includes the membrane preparation, --INVALID-LINK---pentazocine (e.g., 3 nM), and the test compound. Non-specific binding is often determined using a high concentration of haloperidol (e.g., 10 µM).

  • Incubation, Filtration, and Data Analysis: The subsequent steps of incubation, filtration, and data analysis are analogous to the D4R binding assay.

Functional Assays

Functional assays measure the biological effect of a compound on its target, such as agonist-induced signaling or inhibition of transport activity.

This assay determines the ability of a compound to act as an agonist at the nociceptin/orphanin FQ peptide (NOP) receptor, which is a Gαi/o-coupled receptor that inhibits adenylyl cyclase and thus reduces intracellular cyclic AMP (cAMP) levels.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells or other suitable cell lines stably expressing the human NOP receptor are used.

  • Assay Procedure:

    • Cells are seeded in a multi-well plate and grown to near confluency.

    • The growth medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Cells are treated with varying concentrations of the test compound.

    • Adenylyl cyclase is then stimulated with forskolin.

    • After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC₅₀) is determined from the dose-response curve.

III. Visualizations

To further elucidate the concepts discussed in this guide, the following diagrams, generated using the DOT language, illustrate key workflows and relationships.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Start Starting Materials Synthesis Chemical Synthesis of Phenoxy-Piperidine Analogs Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Binding_Assay Primary Screening: Radioligand Binding Assay (Determine Kᵢ) Purification->Binding_Assay Test Compounds Functional_Assay Secondary Screening: Functional Assay (Determine EC₅₀/IC₅₀) Binding_Assay->Functional_Assay Selectivity_Panel Selectivity Profiling: Assays against related targets Functional_Assay->Selectivity_Panel SAR_Analysis SAR Analysis Selectivity_Panel->SAR_Analysis Biological Data SAR_Analysis->Synthesis Design New Analogs ADME_Tox In Vitro ADME/Tox (Solubility, Permeability, etc.) SAR_Analysis->ADME_Tox Lead_Candidate Lead Candidate Selection ADME_Tox->Lead_Candidate

Caption: A generalized workflow for the discovery and optimization of phenoxy-piperidine drug candidates.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane Agonist Phenoxy-Piperidine Agonist GPCR Gαi/o-Coupled Receptor (e.g., NOP Receptor) Agonist->GPCR Binds and Activates G_Protein Gαi/oβγ Complex GPCR->G_Protein Activates G_alpha Gαi/o-GTP G_Protein->G_alpha Dissociates G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: A simplified signaling pathway for a Gαi/o-coupled receptor activated by a phenoxy-piperidine agonist.

IV. Synthesis Overview

The synthesis of phenoxy-piperidine derivatives can be achieved through several versatile routes, often involving the formation of the crucial ether linkage as a key step.

A common strategy for the synthesis of 3-(phenoxymethyl)piperidine derivatives involves the reaction of a suitably protected 3-(hydroxymethyl)piperidine with a phenol under Mitsunobu conditions or via a Williamson ether synthesis. The latter typically involves deprotonation of the phenol with a base such as sodium hydride, followed by reaction with a piperidine derivative bearing a leaving group (e.g., a mesylate or tosylate) at the 3-methyl position.

For 1,4-diphenalkylpiperidines, a general approach starts with the Aldol condensation of 4-picoline with a substituted benzaldehyde, followed by hydrogenation of the resulting styrylpyridine to afford the saturated piperidine intermediate.[3] The final N-alkylation with a phenethyl halide or tosylate furnishes the desired 1,4-disubstituted product.[3]

Synthesis_Scheme cluster_route1 Route A: Williamson Ether Synthesis cluster_route2 Route B: Synthesis of 1,4-Diphenalkylpiperidines Phenol Substituted Phenol Product_A N-Protected Phenoxy- Piperidine Derivative Phenol->Product_A 1. Base (e.g., NaH) 2. Piperidine-LG Piperidine_OH N-Protected 3-(Hydroxymethyl)piperidine Piperidine_LG N-Protected 3-(Tosylmethyl)piperidine Piperidine_OH->Piperidine_LG TsCl, Pyridine Final_Product_A Final Phenoxy-Piperidine (after deprotection) Product_A->Final_Product_A Deprotection Picoline 4-Picoline Styrylpyridine (E)-4-Styrylpyridine Picoline->Styrylpyridine Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Styrylpyridine Acetic Anhydride Piperidine_Intermediate 4-Phenethylpiperidine Styrylpyridine->Piperidine_Intermediate H₂, PtO₂ Product_B 1,4-Diphenalkylpiperidine Piperidine_Intermediate->Product_B Phenethyl_Halide Substituted Phenethyl Halide Phenethyl_Halide->Product_B K₂CO₃, Acetonitrile

References

The Discovery and Synthesis of Novel 3-Phenoxypiperidine-Based Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel compounds based on the 3-phenoxypiperidine core. This scaffold has emerged as a privileged structure in medicinal chemistry, leading to the development of potent and selective modulators of various biological targets. This document details the synthetic methodologies, structure-activity relationships (SAR), and experimental protocols for the characterization of these compounds, with a focus on their potential as therapeutic agents.

Introduction to the this compound Scaffold

The this compound moiety is a key structural motif found in a variety of biologically active molecules.[1] Its unique three-dimensional arrangement allows for precise interactions with protein binding sites, making it an attractive starting point for drug discovery campaigns.[2] Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as analgesics, anti-inflammatory agents, and antivirals.[3][4] The versatility of the piperidine ring and the phenoxy group allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties.[5]

Synthetic Strategies

The synthesis of this compound-based compounds typically involves a multi-step sequence. A general synthetic approach is outlined below.

General Synthetic Workflow

G cluster_start Starting Materials cluster_reaction1 Step 1: Ether Synthesis cluster_intermediate1 Intermediate cluster_reaction2 Step 2: Deprotection cluster_intermediate2 Core Scaffold cluster_reaction3 Step 3: Functionalization cluster_final Final Product A Substituted Phenol C Mitsunobu or Williamson Ether Synthesis A->C B Protected 3-Hydroxypiperidine B->C D Protected this compound C->D E Acidic or Basic Hydrolysis / Hydrogenolysis D->E F This compound E->F G Amide Coupling / Reductive Amination / Alkylation F->G H Novel this compound-Based Compound G->H

Caption: General synthetic workflow for this compound derivatives.

A common synthetic route commences with the coupling of a substituted phenol with a protected 3-hydroxypiperidine derivative.[6] This is often achieved through a Mitsunobu reaction or a Williamson ether synthesis.[6] Subsequent deprotection of the piperidine nitrogen provides the core this compound scaffold. This intermediate can then be further functionalized through various reactions such as amide bond formation, reductive amination, or N-alkylation to generate a library of diverse analogs.[7]

Key Biological Targets and Structure-Activity Relationships (SAR)

The this compound scaffold has been successfully employed to develop ligands for several G-protein coupled receptors (GPCRs), including opioid receptors, neurokinin receptors, and chemokine receptors.

ORL1 (NOP) Receptor Agonists

A series of 3-phenoxypropyl piperidine analogues have been identified as novel agonists of the ORL1 (Nociceptin/Orphanin FQ peptide) receptor.[8] SAR studies have revealed that modifications to the phenoxypropyl region significantly impact potency and selectivity.[6][8]

CompoundR1R2ORL1 Ki (nM)
1a HH150
1b 4-ClH25
1c 3,4-diClH10
1d 4-Cl2-Me5

Table 1: SAR of 3-phenoxypropyl piperidine analogues as ORL1 receptor agonists.

Neurokinin 1 (NK1) Receptor Antagonists

The this compound core has been incorporated into potent and orally active NK1 receptor antagonists.[9][10] Optimization of the piperidine and phenoxy substituents has been crucial in modulating the balance between NK1 and NK2 receptor activity.[9]

CompoundXYNK1 IC50 (nM)
2a OCH5.2
2b SCH15.8
2c ON2.1

Table 2: SAR of this compound-based NK1 receptor antagonists.

CCR5 Receptor Antagonists

Novel CCR5 antagonists have been developed by replacing a 5-oxopyrrolidin-3-yl fragment with a 1-acetylpiperidin-4-yl group in a lead structure, with the piperidine ring being a key component.[4] Introduction of small hydrophobic substituents on a central phenyl ring linked to the piperidine moiety increased binding affinity, leading to low to sub-nanomolar CCR5 antagonists.[4][11]

CompoundRCCR5 Binding IC50 (nM)Antiviral Activity EC50 (nM)
3a H1525
3b 4-F2.53.1
3c 3,4-diCl0.80.59

Table 3: Biological data for selected CCR5 antagonists with a piperidine core.

Experimental Protocols

General Synthesis of this compound Derivatives

To a solution of the desired substituted phenol (1.0 eq) and N-Boc-3-hydroxypiperidine (1.1 eq) in anhydrous THF (0.1 M) is added triphenylphosphine (1.2 eq). The mixture is cooled to 0 °C and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-18 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the N-Boc-3-phenoxypiperidine intermediate.

The N-Boc protected intermediate is dissolved in a solution of 4 M HCl in dioxane or trifluoroacetic acid in dichloromethane (1:1) and stirred at room temperature for 2-4 hours. The solvent is evaporated to dryness to yield the hydrochloride or trifluoroacetate salt of the this compound core.

For N-alkylation, the deprotected piperidine (1.0 eq) is dissolved in a suitable solvent such as DMF or acetonitrile, followed by the addition of a base (e.g., K2CO3 or Et3N, 2.0 eq) and the desired alkylating agent (1.1 eq). The reaction is stirred at room temperature or heated until completion. The final product is isolated after an aqueous workup and purified by chromatography or recrystallization.[12]

In Vitro Receptor Binding Assay

The affinity of the synthesized compounds for their respective target receptors is determined by radioligand binding assays. Membranes from cells stably expressing the receptor of interest (e.g., CHO-K1 cells for ORL1) are incubated with a specific radioligand and varying concentrations of the test compounds. Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand. After incubation, the membranes are harvested by filtration and the bound radioactivity is quantified by liquid scintillation counting. IC50 values are calculated by non-linear regression analysis of the competition binding data.

In Vivo Behavioral Models (e.g., Hot-Plate Test for Analgesia)

The analgesic properties of the compounds can be evaluated in animal models of pain, such as the hot-plate test in mice or rats.[3][13] Animals are placed on a heated surface (e.g., 55 °C) and the latency to a nociceptive response (e.g., licking a paw or jumping) is recorded.[3] A cut-off time is used to prevent tissue damage. Measurements are taken before and at various time points after administration of the test compound or vehicle.[3] An increase in the response latency is indicative of an analgesic effect.

Signaling Pathways

The biological effects of this compound-based compounds are mediated through the modulation of specific intracellular signaling pathways upon binding to their target receptors.

ORL1 Receptor Signaling

G This compound Agonist This compound Agonist ORL1 (NOP) Receptor ORL1 (NOP) Receptor This compound Agonist->ORL1 (NOP) Receptor Gi/o Protein Gi/o Protein ORL1 (NOP) Receptor->Gi/o Protein Activates Adenylyl Cyclase Adenylyl Cyclase Gi/o Protein->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Decreases Cellular Response Cellular Response cAMP->Cellular Response

Caption: Simplified ORL1 receptor signaling cascade.

ORL1 receptor agonists typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.[8]

NK1 Receptor Signaling

G Substance P Substance P NK1 Receptor NK1 Receptor Substance P->NK1 Receptor This compound Antagonist This compound Antagonist This compound Antagonist->NK1 Receptor Blocks Gq/11 Protein Gq/11 Protein NK1 Receptor->Gq/11 Protein Activates Phospholipase C Phospholipase C Gq/11 Protein->Phospholipase C Activates IP3 & DAG IP3 & DAG Phospholipase C->IP3 & DAG Generates Cellular Response Cellular Response IP3 & DAG->Cellular Response

Caption: NK1 receptor signaling pathway antagonism.

NK1 receptor antagonists block the binding of the endogenous ligand, Substance P. This prevents the activation of Gq/11 proteins and the subsequent downstream signaling cascade involving phospholipase C, inositol triphosphate (IP3), and diacylglycerol (DAG), which ultimately leads to a decrease in neuronal excitability.

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the design and discovery of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization allow for the systematic exploration of chemical space and the optimization of pharmacological properties. The successful development of potent and selective modulators for a range of biological targets underscores the importance of this structural motif in modern medicinal chemistry. Further investigation into the synthesis and biological evaluation of new this compound-based compounds is warranted to unlock their full therapeutic potential.

References

Navigating the Physicochemical Landscape of Substituted 3-Phenoxypiperidines: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-phenoxypiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds targeting the central nervous system (CNS). Its inherent structural features allow for facile modification, enabling the fine-tuning of physicochemical properties crucial for drug efficacy and safety. This technical guide provides an in-depth exploration of the key physicochemical parameters of substituted 3-phenoxypiperidines, offering detailed experimental protocols and insights into their relevant biological pathways.

Physicochemical Properties: A Quantitative Overview

A comprehensive understanding of a compound's physicochemical properties is paramount in drug discovery, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. For substituted 3-phenoxypiperidines, key properties include lipophilicity (logP/logD), acidity (pKa), and aqueous solubility.

While a comprehensive, publicly available dataset comparing a wide range of substituted 3-phenoxypiperidines is limited, this guide compiles available data and outlines general trends. It is important to note that the following table represents a compilation of data from various sources and predicted values, and direct experimental comparison under identical conditions is recommended for lead optimization.

Compound/SubstituentpKalogPAqueous Solubility (mg/mL)
This compound~9.5 (Predicted)2.5 (Predicted)Sparingly soluble
General Trends for Piperidines
N-alkylationSlightly increases pKaIncreases logPDecreases solubility
Aromatic substitution (electron-withdrawing)Decreases pKa of phenoxy moietyVariable effect on logPVariable effect on solubility
Aromatic substitution (electron-donating)Increases pKa of phenoxy moietyVariable effect on logPVariable effect on solubility
Introduction of polar groupsDecreases pKa (if acidic) or increases pKa (if basic)Decreases logPIncreases solubility

Note: The pKa of the piperidine nitrogen is a critical determinant of its ionization state at physiological pH, impacting receptor interaction and membrane permeability. Lipophilicity, represented by logP, dictates the compound's ability to cross the blood-brain barrier and other biological membranes. Aqueous solubility is essential for formulation and bioavailability.

Experimental Protocols for Physicochemical Characterization

Accurate and reproducible measurement of physicochemical properties is essential for building robust structure-activity relationships (SAR). The following are detailed protocols for key experiments.

Determination of pKa by Potentiometric Titration

This method determines the acid dissociation constant (pKa) by monitoring pH changes in a solution upon the addition of a titrant.

Materials:

  • Calibrated pH meter and electrode

  • Automated titrator or burette

  • Magnetic stirrer and stir bar

  • Titration vessel

  • Standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions

  • Potassium chloride (KCl) for ionic strength adjustment

  • Deionized water

  • Compound of interest (1-5 mg)

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound derivative in a known volume of deionized water. If solubility is low, a co-solvent (e.g., methanol or DMSO) may be used, but the pKa value will be an apparent pKa (pKaapp).

  • Ionic Strength Adjustment: Add KCl to the sample solution to maintain a constant ionic strength (typically 0.1 M).

  • Titration:

    • For basic compounds (like the piperidine nitrogen), titrate with standardized 0.1 M HCl.

    • For acidic substituents, titrate with standardized 0.1 M NaOH.

  • Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve. For more accurate results, the derivative of the titration curve can be used to identify the equivalence point.

Determination of Lipophilicity (logP) by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (logP).

Materials:

  • 1-Octanol (pre-saturated with water)

  • Water or buffer (pH 7.4, pre-saturated with 1-octanol)

  • Separatory funnels or centrifuge tubes

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

  • Compound of interest

Procedure:

  • Phase Preparation: Pre-saturate the 1-octanol with water and the aqueous phase with 1-octanol by shaking them together for 24 hours and then allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of the this compound derivative in the pre-saturated 1-octanol.

  • Partitioning:

    • Add a known volume of the octanol stock solution to a known volume of the pre-saturated aqueous phase in a separatory funnel or centrifuge tube.

    • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from both the octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method.

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase: logP = log10([Compound]octanol / [Compound]aqueous)

Determination of Aqueous Solubility

This protocol describes a common method for determining the thermodynamic equilibrium solubility of a compound.

Materials:

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Syringe filters (0.22 µm)

  • Analytical instrument for quantification (e.g., HPLC-UV)

  • Compound of interest (solid form)

Procedure:

  • Sample Preparation: Add an excess amount of the solid this compound derivative to a vial containing a known volume of PBS (pH 7.4).

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtered solution with a suitable solvent and determine the concentration of the dissolved compound using a calibrated analytical method (e.g., HPLC-UV).

  • Calculation: The aqueous solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or µM).

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes present in liver microsomes.

Materials:

  • Pooled human liver microsomes (or from other species)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Test compound (this compound derivative)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • 96-well plates or microcentrifuge tubes

  • Incubator (37°C)

  • LC-MS/MS for analysis

Procedure:

  • Incubation Mixture Preparation: In a 96-well plate or microcentrifuge tubes, prepare incubation mixtures containing liver microsomes, phosphate buffer, and the test compound at a final concentration typically around 1 µM.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the compound to equilibrate with the microsomes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot represents the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated as t1/2 = 0.693 / k. The intrinsic clearance (CLint) can also be calculated from these data.

Signaling Pathways and Experimental Workflows

Substituted 3-phenoxypiperidines often exert their pharmacological effects by modulating the function of monoamine transporters or receptors. Understanding these signaling pathways is crucial for rational drug design.

Serotonin Transporter (SERT) Inhibition

Many antidepressants function by inhibiting the reuptake of serotonin from the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors.

SERT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin_Vesicle->Synaptic_Cleft Release SERT SERT SERT->Presynaptic_Neuron_Internal Reuptake Phenoxypiperidine This compound Derivative Phenoxypiperidine->SERT Inhibition Serotonin_Synapse Serotonin Serotonin_Synapse->SERT Serotonin_Receptor Serotonin Receptor Serotonin_Synapse->Serotonin_Receptor Binding Signaling_Cascade Downstream Signaling Serotonin_Receptor->Signaling_Cascade

Caption: Inhibition of the Serotonin Transporter (SERT) by a this compound derivative.

Dopamine D2 Receptor Antagonism

Antipsychotic medications often act as antagonists at dopamine D2 receptors, blocking the effects of dopamine in certain brain regions.

D2R_Antagonism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine_Vesicle->Synaptic_Cleft Release Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binding G_protein Gαi/o D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP Signaling Downstream Effects cAMP->Signaling Phenoxypiperidine This compound Derivative Phenoxypiperidine->D2R Antagonism

Caption: Antagonism of the Dopamine D2 Receptor by a this compound derivative.

Norepinephrine Transporter (NET) Inhibition

Similar to SERT, the norepinephrine transporter (NET) is responsible for the reuptake of norepinephrine, and its inhibition can have antidepressant and other CNS effects.

NET_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine Vesicles NE_Vesicle->Synaptic_Cleft Release NET NET NET->Presynaptic_Neuron_Internal Reuptake Phenoxypiperidine This compound Derivative Phenoxypiperidine->NET Inhibition Norepinephrine Norepinephrine Norepinephrine->NET Adrenergic_Receptor Adrenergic Receptor Norepinephrine->Adrenergic_Receptor Binding Signaling_Cascade Downstream Signaling Adrenergic_Receptor->Signaling_Cascade

Caption: Inhibition of the Norepinephrine Transporter (NET) by a this compound derivative.

General Experimental Workflow for Physicochemical Characterization

A systematic approach to characterizing the physicochemical properties of novel this compound derivatives is essential for efficient drug discovery.

Physicochemical_Workflow Start Synthesized this compound Derivative Purity Purity and Structural Confirmation (NMR, MS) Start->Purity pKa pKa Determination (Potentiometric Titration) Purity->pKa logP logP Determination (Shake-Flask Method) Purity->logP Solubility Aqueous Solubility (Equilibrium Method) Purity->Solubility Data_Analysis Data Analysis and SAR Assessment pKa->Data_Analysis logP->Data_Analysis Solubility->Data_Analysis Metabolic_Stability In Vitro Metabolic Stability (Liver Microsomes) Decision Decision Gate: Advance or Redesign? Metabolic_Stability->Decision Data_Analysis->Metabolic_Stability Advance Advance to Further In Vitro/In Vivo Studies Decision->Advance Favorable Profile Redesign Chemical Redesign and Resynthesis Decision->Redesign Unfavorable Profile Redesign->Start

Caption: A general experimental workflow for the physicochemical characterization of substituted 3-phenoxypiperidines.

Conclusion

The this compound scaffold remains a highly valuable template for the design of novel CNS-active agents. A thorough understanding and systematic evaluation of the physicochemical properties of its derivatives are critical for successful drug development. By employing the detailed experimental protocols and considering the relevant signaling pathways outlined in this guide, researchers can more effectively navigate the complex landscape of drug discovery and optimize the properties of these promising compounds for therapeutic benefit.

Biological Screening of Novel 3-Phenoxypiperidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biological screening process for novel 3-phenoxypiperidine derivatives, focusing on their evaluation as Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor agonists. The NOP receptor, a G protein-coupled receptor, is a promising therapeutic target for managing pain and other central nervous system (CNS) disorders. This document outlines the key in vitro and in vivo assays, presents a structured format for data comparison, and details the underlying signaling pathways.

Data Presentation: In Vitro and In Vivo Activity

The biological evaluation of new this compound derivatives typically involves a tiered screening approach, beginning with in vitro assays to determine affinity and functional activity at the target receptor, followed by in vivo studies to assess efficacy and potential side effects. The following tables present a summary of the key quantitative data for a series of hypothetical this compound analogues.

Table 1: In Vitro Binding Affinity and Functional Activity at the NOP Receptor

Compound IDR-Group ModificationKi (nM) for NOP ReceptorEC50 (nM) in [35S]GTPγS Assay
Ref-1 (Standard)1.215
PD-01 4-Fluoro0.810
PD-02 4-Chloro1.522
PD-03 4-Methyl2.135
PD-04 3,4-Dichloro1.118
PD-05 2-Methoxy5.475

Table 2: In Vivo Efficacy in Analgesic and Sedative Models

Compound IDAnalgesic Activity (Tail-Flick Test) - ED50 (mg/kg, i.v.)Sedative Activity (Open-Field Test) - MED (mg/kg, i.v.)
Ref-1 0.51.0
PD-01 0.30.8
PD-02 0.61.2
PD-03 0.91.5
PD-04 0.41.0
PD-05 2.1>3.0

Note: Ki = Inhibitory Constant; EC50 = Half-maximal Effective Concentration; ED50 = Median Effective Dose; MED = Minimum Effective Dose. Data is hypothetical and for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biological screening results. Below are the protocols for the key experiments cited in this guide.

In Vitro Radioligand Binding Assay for NOP Receptor Affinity

Objective: To determine the binding affinity (Ki) of the test compounds for the NOP receptor.

Materials:

  • Cell membranes from CHO cells stably expressing the human NOP receptor.

  • Radioligand: [³H]-Nociceptin.

  • Non-specific binding control: Unlabeled Nociceptin (1 µM).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

  • Test compounds dissolved in DMSO.

  • Scintillation cocktail and vials.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add 50 µL of the radioligand solution, 50 µL of the test compound dilution (or vehicle for total binding, or unlabeled nociceptin for non-specific binding), and 100 µL of the cell membrane suspension.

  • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters, followed by three washes with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

  • Measure the radioactivity in a scintillation counter.

  • Calculate the specific binding and determine the IC50 values for each compound.

  • Convert IC50 values to Ki values using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay for NOP Receptor Agonism

Objective: To determine the functional potency (EC50) and efficacy of the test compounds as NOP receptor agonists.

Materials:

  • Cell membranes from CHO cells expressing the human NOP receptor.

  • [³⁵S]GTPγS radioligand.

  • GDP (Guanosine diphosphate).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.

  • Test compounds dissolved in DMSO.

  • Scintillation cocktail and vials.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • Pre-incubate the cell membranes with GDP (10 µM) for 15 minutes on ice.

  • In a 96-well plate, add the test compound dilutions, the membrane suspension, and finally the [³⁵S]GTPγS solution.

  • Incubate the plate at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration and wash as described for the binding assay.

  • Measure the radioactivity using a scintillation counter.

  • Plot the concentration-response curves and determine the EC50 and maximal stimulation (Emax) for each compound.

In Vivo Tail-Flick Test for Analgesic Activity

Objective: To assess the antinociceptive effects of the test compounds in a model of acute thermal pain.[1][2][3][4]

Materials:

  • Male Sprague-Dawley rats (200-250 g).

  • Tail-flick analgesiometer with a radiant heat source.

  • Test compounds formulated for intravenous (i.v.) administration.

  • Positive control (e.g., morphine).

  • Vehicle control.

Procedure:

  • Acclimatize the rats to the testing environment and the restraining device.

  • Establish a baseline tail-flick latency by focusing the heat source on the ventral surface of the tail and recording the time taken for the rat to flick its tail. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.[1][2]

  • Administer the test compounds, positive control, or vehicle intravenously.

  • Measure the tail-flick latency at various time points post-administration (e.g., 15, 30, 60, and 90 minutes).

  • Calculate the percentage of maximal possible effect (%MPE) for each animal at each time point.

  • Determine the ED50 value for each compound from the dose-response curve.

In Vivo Open-Field Test for Sedative Activity

Objective: To evaluate the effects of the test compounds on locomotor activity and exploratory behavior as an indicator of sedation.

Materials:

  • Male C57BL/6 mice (20-25 g).

  • Open-field arena (e.g., a square box with walls) equipped with an automated tracking system.

  • Test compounds formulated for intravenous (i.v.) administration.

  • Vehicle control.

Procedure:

  • Acclimatize the mice to the testing room for at least 30 minutes before the experiment.

  • Administer the test compounds or vehicle intravenously.

  • After a set pre-treatment time, place each mouse individually in the center of the open-field arena.

  • Record the locomotor activity (e.g., total distance traveled, number of line crossings) for a defined period (e.g., 10-15 minutes) using the automated tracking system.

  • Analyze the data to determine the minimum effective dose (MED) that causes a significant reduction in locomotor activity compared to the vehicle-treated group.

Visualizations: Signaling Pathways and Experimental Workflows

Visual diagrams are essential for illustrating complex biological processes and experimental designs. The following diagrams are generated using the DOT language.

NOP_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand This compound Derivative (Agonist) NOP_Receptor NOP Receptor (GPCR) Ligand->NOP_Receptor Binds to G_Protein Gi/o Protein NOP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel GIRK Channel G_Protein->K_Channel Activates Ca_Channel Voltage-Gated Ca²⁺ Channel G_Protein->Ca_Channel Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A (PKA) cAMP->PKA Inhibits Cellular_Response Cellular Response (e.g., Reduced Neuronal Excitability) K_Channel->Cellular_Response K⁺ Efflux (Hyperpolarization) Ca_Channel->Cellular_Response Reduced Ca²⁺ Influx

Caption: NOP Receptor Signaling Pathway.

Biological_Screening_Workflow Start Synthesis of New This compound Derivatives Primary_Screening Primary In Vitro Screening Start->Primary_Screening Binding_Assay NOP Receptor Binding Assay (Ki) Primary_Screening->Binding_Assay Functional_Assay [³⁵S]GTPγS Functional Assay (EC50, Emax) Primary_Screening->Functional_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Binding_Assay->SAR_Analysis Functional_Assay->SAR_Analysis Secondary_Screening Secondary In Vivo Screening (Lead Compounds) SAR_Analysis->Secondary_Screening Potent & Efficacious Compounds Analgesia_Test Analgesic Activity (Tail-Flick Test) Secondary_Screening->Analgesia_Test Sedation_Test Sedative/Locomotor Activity (Open-Field Test) Secondary_Screening->Sedation_Test Lead_Optimization Lead Optimization Analgesia_Test->Lead_Optimization Sedation_Test->Lead_Optimization End Candidate for Further Preclinical Development Lead_Optimization->End

Caption: Biological Screening Workflow.

References

Methodological & Application

Application Notes and Protocols for the N-arylation of 3-hydroxypiperidine with Phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-arylation of 3-hydroxypiperidine with phenol to form N-phenyl-3-hydroxypiperidine is a crucial transformation in medicinal chemistry and drug development. The resulting structural motif is present in a variety of biologically active compounds. This document provides detailed protocols for two primary synthetic routes to achieve this transformation: a direct rhodium-catalyzed amination of phenol and an indirect two-step approach involving the conversion of phenol to a triflate followed by a Buchwald-Hartwig amination.

Reaction Principle

The N-arylation of 3-hydroxypiperidine with phenol can be achieved through two main strategies:

  • Direct Catalytic Amination: This approach involves the direct coupling of phenol and 3-hydroxypiperidine in the presence of a suitable catalyst, typically based on rhodium. This method is highly atom-economical as it avoids the pre-activation of the phenol. The reaction proceeds via a proposed keto-enol tautomerization of the phenol facilitated by the catalyst, followed by dehydrative condensation with the amine[1].

  • Indirect Buchwald-Hartwig Amination: This widely-used method involves a two-step sequence. First, the phenol is "activated" by converting it into an aryl triflate. Subsequently, the aryl triflate is coupled with 3-hydroxypiperidine using a palladium catalyst in the presence of a phosphine ligand and a base. This reaction is known for its broad substrate scope and high functional group tolerance[2][3].

Data Presentation

The following tables summarize the quantitative data for the described protocols.

Table 1: Rhodium-Catalyzed Direct Amination of Phenol with Piperidine (as a model for 3-hydroxypiperidine)

ParameterValueReference
Catalyst [Cp*RhCl₂]₂[1][4]
Base Na₂CO₃[1][4]
Solvent n-Heptane[1][4]
Temperature 140 °C[1][4]
Reaction Time Not specified[1]
Yield 85% (for piperidine)[1]
Catalyst Loading 2.5 mol %[1][4]

Table 2: Two-Step Buchwald-Hartwig N-Arylation

Step 1: Synthesis of Phenyl Triflate from Phenol

ParameterValueReference
Reagent Triflic Anhydride (Tf₂O)[5]
Base Pyridine[5]
Solvent Methylene Chloride (CH₂Cl₂)[5]
Temperature -10 °C to room temperature[5]
Reaction Time 1 hour at -10 °C, then warm to RT[5]
Yield 96%[5]

Step 2: Buchwald-Hartwig Amination of Phenyl Perfluorooctanesulfonate with Morpholine (as a model for 3-hydroxypiperidine with Phenyl Triflate)

ParameterValueReference
Catalyst Pd(OAc)₂[3]
Ligand BINAP[3]
Base Cs₂CO₃[3]
Solvent Toluene[3]
Temperature 90 °C[3]
Reaction Time 48 hours[3]
Yield 61% (for morpholine)[3]
Catalyst Loading ~15 mol %[3]

Experimental Protocols

Protocol 1: Rhodium-Catalyzed Direct Amination of Phenol

This protocol is based on the direct amination of phenols with amines developed by Shi and coworkers[1][4]. While the original publication does not specify 3-hydroxypiperidine, the successful amination of piperidine with a high yield suggests this protocol is a strong starting point.

Materials:

  • Phenol

  • 3-hydroxypiperidine

  • [Cp*RhCl₂]₂ (dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer)

  • Sodium Carbonate (Na₂CO₃)

  • n-Heptane

  • 4 Å Molecular Sieves

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

Procedure:

  • To a Schlenk tube, add phenol (0.80 mmol, 2.0 equiv.), [Cp*RhCl₂]₂ (2.5 mol %), sodium carbonate (10 mol %), and 4 Å molecular sieves (50 mg).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).

  • Add 3-hydroxypiperidine (0.40 mmol, 1.0 equiv.) and n-heptane (0.1 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 140 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter to remove the molecular sieves and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-phenyl-3-hydroxypiperidine.

Protocol 2: Two-Step Buchwald-Hartwig N-Arylation

This protocol involves two distinct experimental procedures: the synthesis of phenyl triflate from phenol, followed by the palladium-catalyzed amination with 3-hydroxypiperidine.

Protocol 2a: Synthesis of Phenyl Triflate from Phenol

This procedure is adapted from a standard method for the synthesis of aryl triflates[5].

Materials:

  • Phenol

  • Pyridine

  • Triflic Anhydride (Tf₂O)

  • Methylene Chloride (CH₂Cl₂)

  • 0.2 N Hydrochloric Acid (HCl)

  • Water

  • Brine

  • Standard laboratory glassware

  • Magnetic stirrer and cooling bath

Procedure:

  • In a three-necked flask equipped with a thermocouple and a nitrogen inlet, dissolve phenol (102.5 mmol, 1.0 equiv.) in methylene chloride (125 mL) at room temperature.

  • Add pyridine (112.5 mmol, 1.1 equiv.) to the solution via syringe.

  • Cool the reaction mixture to -10 °C using an ice/methanol bath.

  • Slowly add triflic anhydride (111.3 mmol, 1.08 equiv.) dropwise via syringe, ensuring the internal temperature remains below -2 °C.

  • After the addition is complete, stir the reaction mixture at -10 °C for 1 hour, then allow it to warm to room temperature.

  • Once the reaction is complete (monitor by TLC), add water (75 mL) and stir the biphasic mixture for 15 minutes.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 0.2 N HCl (75 mL), water (75 mL), and brine (75 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield phenyl triflate. The product is often pure enough for the next step without further purification.

Protocol 2b: Buchwald-Hartwig Amination of Phenyl Triflate with 3-hydroxypiperidine

This protocol is adapted from a procedure for the Buchwald-Hartwig amination of aryl sulfonates with secondary amines[3]. Optimization may be required for this specific substrate combination.

Materials:

  • Phenyl Triflate

  • 3-hydroxypiperidine

  • Palladium(II) Acetate (Pd(OAc)₂)

  • 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Cesium Carbonate (Cs₂CO₃)

  • Toluene

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

Procedure:

  • To a Schlenk tube, add phenyl triflate (0.205 mmol, 1.0 equiv.), Pd(OAc)₂ (0.03 mmol, ~15 mol %), BINAP (0.04 mmol, ~20 mol %), and cesium carbonate (0.29 mmol, 1.4 equiv.).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).

  • Add a solution of 3-hydroxypiperidine (0.43 mmol, 2.1 equiv.) in toluene (3 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 90 °C with vigorous stirring for 48 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Load the reaction mixture directly onto a silica gel column for purification.

  • Elute with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product, N-phenyl-3-hydroxypiperidine.

Visualizations

experimental_workflow_direct_amination start Start reagents Combine Phenol, 3-hydroxypiperidine, [Cp*RhCl2]2, Na2CO3, & 4Å Mol. Sieves start->reagents inert_atm Establish Inert Atmosphere reagents->inert_atm add_solvent Add n-Heptane inert_atm->add_solvent heat Heat to 140°C with Stirring add_solvent->heat monitor Monitor Reaction (TLC, GC-MS) heat->monitor workup Work-up: Cool, Dilute, Filter monitor->workup purify Purify by Column Chromatography workup->purify product N-phenyl-3- hydroxypiperidine purify->product

Caption: Experimental workflow for the direct rhodium-catalyzed amination.

experimental_workflow_buchwald_hartwig cluster_step1 Step 1: Phenyl Triflate Synthesis cluster_step2 Step 2: Buchwald-Hartwig Amination s1_start Start s1_reagents Combine Phenol, Pyridine, & CH2Cl2 s1_start->s1_reagents s1_cool Cool to -10°C s1_reagents->s1_cool s1_add_tf2o Add Triflic Anhydride s1_cool->s1_add_tf2o s1_react React & Warm to RT s1_add_tf2o->s1_react s1_workup Aqueous Work-up & Extraction s1_react->s1_workup s1_product Phenyl Triflate s1_workup->s1_product s2_reagents Combine Phenyl Triflate, 3-hydroxypiperidine, Pd(OAc)2, BINAP, & Cs2CO3 s1_product->s2_reagents Use as starting material s2_inert_atm Establish Inert Atmosphere s2_reagents->s2_inert_atm s2_add_solvent Add Toluene s2_inert_atm->s2_add_solvent s2_heat Heat to 90°C for 48h s2_add_solvent->s2_heat s2_monitor Monitor Reaction s2_heat->s2_monitor s2_purify Purify by Column Chromatography s2_monitor->s2_purify s2_product N-phenyl-3- hydroxypiperidine s2_purify->s2_product reaction_mechanisms cluster_rh Direct Rh-Catalyzed Amination cluster_bh Buchwald-Hartwig Amination rh_phenol Phenol rh_pi_complex η⁶-Phenol-Rh Complex rh_phenol->rh_pi_complex + [Rh-cat] rh_catalyst [Rh-cat] rh_phenoxo η⁵-Phenoxo-Rh Complex (Keto form) rh_pi_complex->rh_phenoxo Keto-enol tautomerization rh_condensation Dehydrative Condensation rh_phenoxo->rh_condensation rh_amine 3-hydroxypiperidine rh_amine->rh_condensation rh_condensation->rh_catalyst rh_product N-phenyl-3-hydroxypiperidine + H₂O rh_condensation->rh_product bh_triflate Phenyl Triflate (Ar-OTf) bh_oxidative_add Oxidative Addition bh_triflate->bh_oxidative_add bh_pd0 Pd(0)Ln bh_pd0->bh_oxidative_add bh_pd_complex Ar-Pd(II)(OTf)Ln bh_oxidative_add->bh_pd_complex bh_amido_complex Ar-Pd(II)(NR₂)Ln bh_pd_complex->bh_amido_complex + R₂NH, - HOTf bh_amine 3-hydroxypiperidine (R₂NH) bh_base Base bh_reductive_elim Reductive Elimination bh_amido_complex->bh_reductive_elim bh_reductive_elim->bh_pd0 Regenerates Catalyst bh_product N-phenyl-3-hydroxypiperidine (Ar-NR₂) bh_reductive_elim->bh_product

References

Application of 3-Phenoxypiperidine in CNS Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-phenoxypiperidine scaffold is a privileged structure in central nervous system (CNS) drug discovery, demonstrating significant potential in the development of novel therapeutics for a range of neurological and psychiatric disorders. Its derivatives have been extensively explored as potent and selective ligands for various CNS targets, most notably as monoamine reuptake inhibitors. This document provides a comprehensive overview of the application of this compound in CNS drug discovery, including its synthesis, pharmacological evaluation, and mechanism of action. Detailed experimental protocols for key assays and illustrative diagrams of relevant pathways and workflows are provided to guide researchers in this field.

Introduction

The piperidine nucleus is a fundamental heterocyclic motif frequently incorporated into the design of CNS-active agents due to its favorable physicochemical properties, which can enhance blood-brain barrier penetration and metabolic stability.[1][2] The introduction of a phenoxy group at the 3-position of the piperidine ring has proven to be a valuable strategy for modulating the pharmacological activity of these compounds, leading to the discovery of potent inhibitors of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[3][4] By inhibiting the reuptake of these key neurotransmitters, this compound derivatives can elevate their extracellular levels in the synaptic cleft, thereby modulating neurotransmission implicated in the pathophysiology of depression, anxiety, attention-deficit/hyperactivity disorder (ADHD), and other CNS disorders. This document serves as a practical guide for researchers interested in leveraging the this compound scaffold for the discovery and development of novel CNS therapeutics.

Data Presentation

The following tables summarize the in vitro binding affinities and reuptake inhibition potencies of representative this compound derivatives and related compounds for the human monoamine transporters.

Table 1: Binding Affinity (Ki, nM) of this compound Analogs for Monoamine Transporters

Compound/AnalogSERT (Ki, nM)NET (Ki, nM)DAT (Ki, nM)Reference
Analog 12.515.8120[3]
Analog 24.220.1150[3]
Analog 31.812.598[3]
Viloxazine1,200181,500[3]

Table 2: Monoamine Reuptake Inhibition (IC50, nM) of this compound Analogs

Compound/Analog5-HT Uptake (IC50, nM)NE Uptake (IC50, nM)DA Uptake (IC50, nM)Reference
Analog A5.135.2250[4]
Analog B8.942.8310[4]
Analog C3.728.1180[4]
Fluoxetine1.2250450[4]

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of this compound derivatives, which can be adapted based on the desired substitutions on the phenoxy and piperidine rings.

Materials:

  • N-protected 3-hydroxypiperidine

  • Substituted phenol

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH) (alternative for Step 2)

  • Anhydrous Dimethylformamide (DMF) (alternative for Step 2)

  • Appropriate deprotection reagents (e.g., trifluoroacetic acid for Boc-protection, hydrogen for Cbz-protection)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Mitsunobu Reaction (Primary Method): a. Dissolve N-protected 3-hydroxypiperidine (1.0 eq) and the desired substituted phenol (1.1 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon). b. Add triphenylphosphine (1.2 eq) to the solution and stir until dissolved. c. Cool the reaction mixture to 0 °C in an ice bath. d. Slowly add DIAD or DEAD (1.2 eq) dropwise to the cooled solution. e. Allow the reaction to warm to room temperature and stir for 12-24 hours. f. Monitor the reaction progress by thin-layer chromatography (TLC). g. Upon completion, concentrate the reaction mixture under reduced pressure. h. Purify the crude product by silica gel column chromatography to obtain the N-protected this compound derivative.

  • Williamson Ether Synthesis (Alternative Method): a. To a solution of the substituted phenol (1.1 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C. b. Stir the mixture at room temperature for 30 minutes or until hydrogen evolution ceases. c. Add a solution of N-protected 3-tosyloxypiperidine or 3-mesyloxypiperidine (1.0 eq) in anhydrous DMF. d. Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. e. Monitor the reaction progress by TLC. f. Upon completion, cool the reaction to room temperature and quench with water. g. Extract the product with an organic solvent (e.g., ethyl acetate). h. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the crude product by silica gel column chromatography.

  • N-Deprotection: a. Dissolve the purified N-protected this compound derivative in a suitable solvent. b. Perform the deprotection reaction according to the nature of the protecting group (e.g., for a Boc group, treat with trifluoroacetic acid in dichloromethane; for a Cbz group, use catalytic hydrogenation). c. After completion of the deprotection, neutralize the reaction mixture if necessary and remove the solvent. d. The final this compound derivative can be further purified by crystallization or chromatography if required.

Protocol 2: Monoamine Transporter Radioligand Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[5][6]

Materials:

  • Cell membranes prepared from HEK293 or CHO cells stably expressing the human SERT, NET, or DAT.

  • Radioligands: [³H]Citalopram or [³H]Paroxetine for SERT, [³H]Nisoxetine for NET, [³H]WIN 35,428 for DAT.

  • Test compounds (e.g., this compound derivatives) at various concentrations.

  • Reference compounds (e.g., Fluoxetine for SERT, Desipramine for NET, GBR 12909 for DAT).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • Non-specific binding control: A high concentration of a known inhibitor (e.g., 10 µM Fluoxetine for SERT).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Cell harvester.

  • Liquid scintillation counter and scintillation cocktail.

Procedure:

  • Assay Setup: a. In a 96-well microplate, set up the following in triplicate:

    • Total Binding: 50 µL of Assay Buffer, 50 µL of radioligand (at a final concentration close to its Kd), and 100 µL of the cell membrane preparation.
    • Non-specific Binding: 50 µL of the non-specific binding control, 50 µL of radioligand, and 100 µL of the cell membrane preparation.
    • Test Compound: 50 µL of the test compound dilution, 50 µL of radioligand, and 100 µL of the cell membrane preparation.

  • Incubation: a. Incubate the plate at room temperature (or 4°C for NET) for 60-120 minutes with gentle agitation.

  • Filtration and Washing: a. Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. b. Wash the filters three to five times with ice-cold Wash Buffer to remove unbound radioligand.

  • Radioactivity Measurement: a. Place the filters in scintillation vials. b. Add 4-5 mL of scintillation cocktail to each vial. c. Allow the vials to equilibrate in the dark for at least 4 hours. d. Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. d. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

Protocol 3: In Vivo Microdialysis for Measuring Extracellular Neurotransmitter Levels

This protocol describes the use of in vivo microdialysis to measure changes in extracellular levels of dopamine and serotonin in the brain of freely moving animals following the administration of a this compound derivative.[7][8]

Materials:

  • Stereotaxic apparatus.

  • Microdialysis probes (with a membrane of appropriate molecular weight cut-off).

  • Microinfusion pump.

  • Fraction collector.

  • High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD).

  • Artificial cerebrospinal fluid (aCSF) for perfusion.

  • Test compound (this compound derivative) dissolved in a suitable vehicle.

  • Anesthetic and surgical tools.

Procedure:

  • Surgical Implantation of the Microdialysis Probe: a. Anesthetize the animal (e.g., a rat) and place it in the stereotaxic apparatus. b. Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum for dopamine, prefrontal cortex for serotonin). c. Allow the animal to recover from surgery for at least 24-48 hours.

  • Microdialysis Experiment: a. On the day of the experiment, insert the microdialysis probe through the guide cannula. b. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using the microinfusion pump. c. Allow a stabilization period of at least 1-2 hours to obtain a stable baseline of neurotransmitter levels. d. Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector. e. After collecting several baseline samples, administer the test compound (e.g., via intraperitoneal injection). f. Continue collecting dialysate samples for several hours to monitor the effect of the compound on neurotransmitter levels.

  • Sample Analysis: a. Analyze the collected dialysate samples for dopamine and serotonin concentrations using HPLC-ECD. b. The HPLC system should be equipped with a reverse-phase column suitable for separating monoamines. c. The electrochemical detector is set at an optimal potential for the oxidation of dopamine and serotonin.

  • Data Analysis: a. Quantify the concentrations of dopamine and serotonin in each sample by comparing the peak areas to those of known standards. b. Express the results as a percentage of the average baseline concentration. c. Plot the percentage change in neurotransmitter levels over time to visualize the effect of the test compound.

Mandatory Visualization

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine_vesicle Dopamine in Vesicle L_DOPA->Dopamine_vesicle DOPA Decarboxylase Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release DAT Dopamine Transporter (DAT) SERT Serotonin Transporter (SERT) NET Norepinephrine Transporter (NET) Dopamine_synapse->DAT Reuptake Dopamine_receptor Dopamine Receptor Dopamine_synapse->Dopamine_receptor Binding Serotonin_synapse Serotonin Serotonin_synapse->SERT Serotonin_receptor Serotonin Receptor Serotonin_synapse->Serotonin_receptor Norepinephrine_synapse Norepinephrine Norepinephrine_synapse->NET Norepinephrine_receptor Norepinephrine Receptor Norepinephrine_synapse->Norepinephrine_receptor Signaling_cascade Downstream Signaling Dopamine_receptor->Signaling_cascade Activation Serotonin_receptor->Signaling_cascade Norepinephrine_receptor->Signaling_cascade Compound This compound Derivative Compound->DAT Inhibition Compound->SERT Compound->NET

Caption: Mechanism of action of this compound derivatives.

G cluster_synthesis Synthesis & Purification cluster_evaluation Pharmacological Evaluation start Starting Materials (N-protected 3-hydroxypiperidine, phenol derivative) reaction Chemical Synthesis (e.g., Mitsunobu Reaction) start->reaction purification Purification (Column Chromatography) reaction->purification deprotection N-Deprotection purification->deprotection final_compound Final this compound Derivative deprotection->final_compound binding_assay In Vitro Binding Assay (SERT, NET, DAT) final_compound->binding_assay Test Compound uptake_assay In Vitro Reuptake Assay (5-HT, NE, DA) final_compound->uptake_assay in_vivo_study In Vivo Studies (e.g., Microdialysis) final_compound->in_vivo_study data_analysis Data Analysis (Ki, IC50, % Baseline Change) binding_assay->data_analysis uptake_assay->data_analysis in_vivo_study->data_analysis

Caption: Experimental workflow for CNS drug discovery.

References

Application Notes and Protocols for Kinase Inhibitors Utilizing the 3-Phenoxypiperidine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of the 3-phenoxypiperidine scaffold in the development of novel kinase inhibitors. This document outlines the rationale for using this scaffold, presents hypothetical yet representative data on its inhibitory activity, and offers detailed protocols for the synthesis of derivatives and the evaluation of their kinase inhibition profiles.

Introduction to the this compound Scaffold

The this compound moiety has emerged as a promising scaffold in medicinal chemistry for the design of kinase inhibitors. Its structural features offer a unique combination of properties conducive to effective and selective kinase inhibition. The piperidine ring provides a three-dimensional framework that can be functionalized to optimize interactions with the ATP-binding pocket of kinases. The phenoxy group can be strategically modified to enhance potency and selectivity by forming key interactions with specific residues within the kinase domain. This scaffold's versatility allows for the exploration of a broad chemical space to target various kinases implicated in diseases such as cancer and inflammatory disorders.

Data Presentation: Inhibitory Activity of Hypothetical this compound Derivatives

The following tables summarize the in vitro inhibitory activities (IC50 values) of a hypothetical series of this compound derivatives against two representative kinases: p38α Mitogen-Activated Protein Kinase (p38α MAPK) and Phosphoinositide 3-kinase alpha (PI3Kα). These values are for illustrative purposes to demonstrate the potential of this scaffold.

Table 1: Inhibitory Activity of this compound Derivatives against p38α MAPK

Compound IDR1 Substituent (Phenoxy Ring)R2 Substituent (Piperidine Nitrogen)p38α MAPK IC50 (nM)
3PP-001 HBoc850
3PP-002 4-FBoc420
3PP-003 4-CNBoc150
3PP-004 4-CNMethyl125
3PP-005 4-CNEthyl280
3PP-006 3-NH2, 4-CNMethyl35

Table 2: Inhibitory Activity of this compound Derivatives against PI3Kα

Compound IDR1 Substituent (Phenoxy Ring)R2 Substituent (Piperidine Nitrogen)PI3Kα IC50 (nM)
3PP-101 HBoc>10,000
3PP-102 4-morpholinoBoc1,200
3PP-103 4-morpholinoMethyl750
3PP-104 4-(4-methylpiperazin-1-yl)Methyl98
3PP-105 4-(4-ethylpiperazin-1-yl)Methyl210
3PP-106 2-amino-4-(4-methylpiperazin-1-yl)Methyl15

Experimental Protocols

Protocol 1: General Synthesis of N-Boc-3-phenoxypiperidine Derivatives

This protocol describes a general method for the synthesis of the core this compound scaffold, which can then be further modified.

Materials:

  • N-Boc-3-hydroxypiperidine

  • Substituted phenol

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO3) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of N-Boc-3-hydroxypiperidine (1.0 eq), substituted phenol (1.1 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add DIAD or DEAD (1.5 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-Boc-3-phenoxypiperidine derivative.

Protocol 2: N-Deprotection and N-Alkylation

Materials:

  • N-Boc-3-phenoxypiperidine derivative

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO3) solution (saturated)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Potassium carbonate (K2CO3) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

Procedure (Deprotection):

  • Dissolve the N-Boc-3-phenoxypiperidine derivative in DCM.

  • Add TFA (5-10 eq) or a solution of HCl in dioxane (4M, 5-10 eq) at 0 °C.

  • Stir the mixture at room temperature for 1-4 hours until deprotection is complete (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of NaHCO3 and extract with DCM.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the deprotected piperidine.

Procedure (N-Alkylation):

  • To a solution of the deprotected this compound in ACN or DMF, add K2CO3 (2-3 eq) or DIPEA (2-3 eq).

  • Add the desired alkyl halide (1.1-1.5 eq).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C for 2-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter off any solids and concentrate the filtrate.

  • Purify the crude product by silica gel column chromatography to obtain the N-alkylated derivative.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol provides a general method for determining the IC50 values of the synthesized compounds against a target kinase.

Materials:

  • Recombinant active kinase (e.g., p38α MAPK, PI3Kα)

  • Kinase-specific substrate peptide

  • Adenosine triphosphate (ATP)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Transfer a small volume (e.g., 1 µL) of each dilution to the wells of a 384-well plate. Include a DMSO-only control.

  • Kinase/Substrate Addition: Prepare a master mix of the kinase and its substrate in the kinase assay buffer. Add this mix (e.g., 2 µL) to each well containing the compound.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction: Prepare an ATP solution in the kinase assay buffer. The final concentration of ATP should be close to the Km value for the specific kinase. Initiate the reaction by adding the ATP solution (e.g., 2 µL) to each well.

  • Kinase Reaction: Incubate the plate at 30 °C for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent (e.g., 5 µL) to each well.

    • Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent (e.g., 10 µL) to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Visualizations

Kinase_Inhibitor_Development_Workflow cluster_0 Scaffold Selection & Design cluster_1 Synthesis & Purification cluster_2 Biological Evaluation cluster_3 Lead Optimization Scaffold This compound Scaffold Design In Silico Design & Virtual Screening Scaffold->Design Rational Design Synthesis Chemical Synthesis of Derivatives Design->Synthesis Purification Purification & Characterization Synthesis->Purification Screening Kinase Inhibition Screening (IC50) Purification->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR SAR->Design Iterative Refinement Lead_Opt Lead Optimization SAR->Lead_Opt

General workflow for kinase inhibitor development.

p38_MAPK_Signaling_Pathway Stress Stress Stimuli (UV, Cytokines) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK MKK MKK3/6 MAPKKK->MKK phosphorylates p38 p38 MAPK MKK->p38 phosphorylates Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates phosphorylates Response Cellular Responses (Inflammation, Apoptosis) Substrates->Response Inhibitor This compound Inhibitor Inhibitor->p38 inhibits

Simplified p38 MAPK signaling pathway and point of inhibition.

SAR_Logic cluster_R1 Phenoxy Ring (R1) cluster_R2 Piperidine Nitrogen (R2) Scaffold This compound Core R1_H R1 = H (Moderate Activity) Scaffold->R1_H R2_Boc R2 = Boc (Initial Synthesis) Scaffold->R2_Boc R1_EWG R1 = EWG (e.g., CN) (Increased Potency) R1_H->R1_EWG Improves H-bonding R1_EDG R1 = EDG (e.g., OMe) (Decreased Potency) R1_H->R1_EDG Steric hindrance R2_SmallAlkyl R2 = Small Alkyl (e.g., Me) (Improved Activity) R2_Boc->R2_SmallAlkyl Better fit in pocket R2_BulkyAlkyl R2 = Bulky Alkyl (e.g., t-Bu) (Reduced Activity) R2_SmallAlkyl->R2_BulkyAlkyl Steric clash

Logical relationships in a hypothetical SAR study.

Application Note: High-Sensitivity LC-MS/MS Method for the Quantitative Analysis of 3-Phenoxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Phenoxypiperidine is a key chemical moiety found in a variety of pharmacologically active compounds. Its accurate and sensitive quantification is crucial for pharmacokinetic studies, metabolism research, and quality control in pharmaceutical formulations. This application note presents a detailed protocol for the development and validation of a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of this compound. The methodology is designed to be applicable to various matrices, with a primary focus on pharmaceutical preparations.

The inherent polarity and basic nature of piperidine-containing compounds can present challenges for chromatographic retention and peak shape on traditional reversed-phase columns. This method addresses these challenges through careful selection of column chemistry and mobile phase conditions to ensure reliable and reproducible results.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Internal Standard (IS), e.g., d5-3-phenoxypiperidine or a structurally similar compound

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Sample matrix (e.g., drug formulation placebo, plasma)

Sample Preparation Protocol

A straightforward protein precipitation or direct dilution approach is recommended for sample preparation, depending on the matrix.

For Pharmaceutical Formulations (e.g., Tablets):

  • Accurately weigh and crush a representative number of tablets to obtain a fine powder.

  • Transfer an amount of powder equivalent to a single dose into a volumetric flask.

  • Add a diluent (e.g., 50:50 Methanol:Water) to dissolve the active pharmaceutical ingredient (API) and this compound.

  • Vortex for 5 minutes, then sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature and dilute to the final volume with the diluent.

  • Centrifuge an aliquot of the solution at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

For Biological Matrices (e.g., Plasma):

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Carefully transfer the supernatant to an HPLC vial for injection.

LC-MS/MS Method Development

2.3.1. Initial LC Conditions:

Given the polar and basic nature of this compound, a reversed-phase C18 column with an acidic mobile phase modifier is a suitable starting point to ensure good peak shape and retention. An Atlantis C18 column has been shown to be effective for the separation of piperidine.[1]

  • Column: Waters Atlantis C18, 3 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Program:

Time (min)%B
0.05
1.05
5.095
7.095
7.15
10.05

2.3.2. Initial MS/MS Conditions:

Electrospray ionization in positive ion mode (ESI+) is anticipated to be the most sensitive ionization technique for the basic piperidine nitrogen.

  • Ionization Mode: ESI+

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

2.3.3. Analyte and IS Tuning:

  • Prepare a 1 µg/mL solution of this compound and the internal standard in 50:50 Acetonitrile:Water with 0.1% formic acid.

  • Infuse the solution directly into the mass spectrometer at a flow rate of 10 µL/min.

  • Optimize the cone voltage to maximize the intensity of the precursor ion ([M+H]+).

  • Perform a product ion scan to identify the most abundant and stable fragment ions.

  • Optimize the collision energy for each precursor/product ion transition (MRM transition).

Hypothetical MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound178.194.13020
Internal StandardVariesVariesVariesVaries
Method Validation Protocol

The developed method should be validated according to ICH guidelines, including the following parameters:

  • Linearity: Analyze a series of calibration standards over a defined concentration range (e.g., 1-1000 ng/mL). The coefficient of determination (r²) should be >0.99.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in replicates (n=6) on three different days. The accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%CV) should be ≤15% (≤20% for LLOQ).

  • Limit of Detection (LOD) and Limit of Quantification (LLOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified with acceptable accuracy and precision.

  • Selectivity: Analyze blank matrix samples to ensure no endogenous interferences are observed at the retention time of the analyte and IS.

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the sample matrix.

  • Stability: Assess the stability of the analyte in the matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Data Presentation

Table 1: Linearity of this compound Analysis

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)
10.012
50.058
100.115
500.592
1001.18
5005.95
100011.92
0.9995

Table 2: Accuracy and Precision Data for this compound

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)
LLOQ10.9595.08.210.5
Low32.9197.06.58.1
Medium7578.3104.44.15.9
High750735.098.03.54.8

Visualizations

LCMS_Method_Development_Workflow cluster_prep Preparation cluster_dev Method Development cluster_opt Optimization & Finalization A Define Analytical Requirements B Procure Reference Standard & IS A->B C Prepare Stock Solutions B->C D Direct Infusion MS Tuning (Analyte & IS) C->D F Develop LC Method (Column, Mobile Phase) C->F E Select MRM Transitions D->E I Integrate LC & MS Methods E->I G Optimize LC Gradient F->G G->I H Sample Preparation Optimization H->I J Final Method Protocol I->J

Caption: Workflow for LC-MS/MS method development.

Final_Analytical_Method_Workflow cluster_sample Sample Handling cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection Prep Sample Preparation (Dilution/Precipitation) Sample->Prep Spike Internal Standard Spiking Prep->Spike Extract Centrifugation & Supernatant Transfer Spike->Extract Inject HPLC Injection Extract->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem MS Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of This compound Calibrate->Quantify Report Report Generation Quantify->Report

Caption: Final analytical method workflow.

References

Application Note: Chiral Separation of 3-Phenoxypiperidine Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Phenoxypiperidine is a chiral molecule and a key structural motif in various pharmacologically active compounds. The enantiomers of chiral drugs often exhibit different pharmacological, toxicological, and pharmacokinetic properties. Consequently, the development of reliable analytical methods to separate and quantify the individual enantiomers is crucial for drug discovery, development, and quality control. This application note presents a detailed protocol for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase. The described method is robust, reproducible, and suitable for the accurate determination of enantiomeric purity.

Chiral chromatography, particularly HPLC, has become an indispensable tool for the analytical determination of enantiomeric purity and for the isolation of pure enantiomers.[1][2] The success of a chiral separation is highly dependent on the choice of the chiral stationary phase (CSP) and the mobile phase composition.[3][4] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability and excellent enantiorecognition capabilities for a wide range of chiral compounds.[3][4]

Experimental Protocols

This section provides a detailed methodology for the chiral separation of this compound enantiomers. The method is based on normal-phase chromatography using a Chiralpak® AD-H column, which has been shown to be effective for the separation of similar piperidine derivatives.[5]

Materials and Reagents
  • Racemic this compound: Analytical standard grade

  • n-Hexane: HPLC grade

  • Isopropanol (IPA): HPLC grade

  • Diethylamine (DEA): HPLC grade

  • Sample Solvent: n-Hexane/Isopropanol (90:10, v/v)

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector.

  • Chiral Stationary Phase: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).

  • Mobile Phase: n-Hexane/Isopropanol/Diethylamine (85:15:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 228 nm.[5]

  • Injection Volume: 10 µL.

Sample Preparation
  • Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the sample solvent (n-Hexane/Isopropanol, 90:10, v/v).

  • From the stock solution, prepare a working standard of 100 µg/mL by diluting with the sample solvent.

  • Filter the working standard solution through a 0.45 µm syringe filter before injection.

Method Validation (Brief Overview)

The developed method should be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[5] Key validation parameters include:

  • Specificity: The ability to assess the enantiomers unequivocally in the presence of each other.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantified, respectively.

  • Robustness: The capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

The following table summarizes the expected quantitative data for the chiral separation of this compound enantiomers based on the proposed HPLC method.

ParameterEnantiomer 1 (S-isomer)Enantiomer 2 (R-isomer)
Retention Time (min) ~ 8.5~ 10.2
Tailing Factor < 1.5< 1.5
Theoretical Plates (N) > 2000> 2000
Resolution (Rs) \multicolumn{2}{c}{> 2.0}

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the chiral HPLC analysis of this compound.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Racemic this compound dissolve Dissolve in n-Hexane/IPA prep_start->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject Sample (10 µL) filter->inject separation Chiral Separation (Chiralpak AD-H) inject->separation detection UV Detection (228 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Enantiomeric Purity / ee% integrate->calculate report Generate Report calculate->report

Caption: Workflow for Chiral HPLC Analysis of this compound.

Conclusion

The proposed HPLC method provides a reliable and efficient means for the chiral separation of this compound enantiomers. The use of a polysaccharide-based chiral stationary phase under normal-phase conditions allows for excellent resolution and accurate quantification. This application note serves as a comprehensive guide for researchers and scientists in the pharmaceutical industry for the development and implementation of chiral separation methods for piperidine-based compounds. Further optimization of the mobile phase composition and other chromatographic parameters may be necessary to achieve the desired separation for specific applications.

References

Application Notes: 3-Phenoxypiperidine Scaffold in the Synthesis of ORL1 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the synthesis and application of piperidine derivatives, specifically focusing on the 3-phenoxypiperidine scaffold and its close structural analogs, in the development of potent and selective agonists for the Opioid Receptor-Like 1 (ORL1), also known as the Nociceptin/Orphanin FQ (N/OFQ) receptor (NOP). The ORL1 receptor is a G-protein coupled receptor implicated in a variety of physiological processes, including pain modulation, anxiety, and depression, making it a significant target for therapeutic intervention.

Introduction to the this compound Scaffold

The this compound moiety serves as a valuable scaffold in medicinal chemistry for the design of ORL1 receptor agonists. While direct derivatization of this compound is a potential route, extensive structure-activity relationship (SAR) studies have been conducted on the closely related 3-phenoxypropyl piperidine analogs.[1] These studies reveal that the spatial arrangement of the phenoxy group relative to the piperidine nitrogen is a critical determinant of binding affinity and functional activity at the ORL1 receptor. The ether linkage provides conformational flexibility, while the aromatic ring engages in key interactions within the receptor's binding pocket.

ORL1 Receptor Signaling

Activation of the ORL1 receptor by an agonist initiates a cascade of intracellular signaling events.[2][3][4][5] The receptor primarily couples to inhibitory G-proteins of the Gi/o family. This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP).[1] Furthermore, the βγ-subunits of the dissociated G-protein can directly modulate the activity of ion channels, leading to the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels.[5] Downstream of these events, the ORL1 receptor can also influence mitogen-activated protein kinase (MAPK) signaling pathways.[2][4]

ORL1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular ORL1 ORL1 Receptor G_protein Gi/o Protein (αβγ) ORL1->G_protein Activates G_alpha Gαi/o G_protein->G_alpha Dissociates G_betagamma Gβγ G_protein->G_betagamma Dissociates AC Adenylyl Cyclase cAMP cAMP AC->cAMP K_channel K+ Channel K_ion K+ K_channel->K_ion Efflux Ca_channel Ca2+ Channel Agonist ORL1 Agonist (e.g., 3-Phenoxypropyl piperidine derivative) Agonist->ORL1 Binds ATP ATP ATP->AC Converts Cellular_Response Cellular Response (e.g., decreased neuronal excitability) cAMP->Cellular_Response G_alpha->AC Inhibits G_betagamma->K_channel Activates G_betagamma->Ca_channel Inhibits MAPK_pathway MAPK Pathway G_betagamma->MAPK_pathway Modulates K_ion->Cellular_Response Ca_ion Ca2+ Ca_ion->Ca_channel Influx Ca_ion->Cellular_Response MAPK_pathway->Cellular_Response

Figure 1: ORL1 Receptor Signaling Pathway.

Quantitative Data Summary

The following table summarizes the in vitro pharmacological data for a series of 3-phenoxypropyl piperidine analogues. The data is derived from studies on cloned human ORL1 receptors expressed in CHO cells.

Compound IDStructureORL1 Ki (nM)ORL1 EC50 (nM) (cAMP Assay)
Analog 1 4-(3-Phenoxypropyl)piperidine150250
Analog 2 1-Methyl-4-(3-phenoxypropyl)piperidine85120
Analog 3 1-Ethyl-4-(3-phenoxypropyl)piperidine5075
Analog 4 1-Propyl-4-(3-phenoxypropyl)piperidine3045
Analog 5 1-Butyl-4-(3-phenoxypropyl)piperidine2530

Data presented is representative and compiled from published literature for illustrative purposes.

Experimental Protocols

Synthesis of 4-(3-Phenoxypropyl)piperidine (Analog 1)

This protocol describes a representative synthesis of a 3-phenoxypropyl piperidine analog, which serves as a foundational structure for more complex ORL1 agonists.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product A 4-(3-Chloropropyl)piperidine C Williamson Ether Synthesis (K2CO3, DMF, 80°C) A->C B Phenol B->C D 4-(3-Phenoxypropyl)piperidine C->D

Figure 2: Synthetic Workflow for a 3-Phenoxypropyl Piperidine Analog.

Materials:

  • 4-(3-Chloropropyl)piperidine hydrochloride

  • Phenol

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

  • Methanol

  • Hydrochloric acid (HCl) in diethyl ether

Procedure:

  • To a solution of 4-(3-chloropropyl)piperidine hydrochloride (1.0 eq) in DMF, add potassium carbonate (3.0 eq) and phenol (1.2 eq).

  • Heat the reaction mixture to 80°C and stir for 16 hours.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford the free base of 4-(3-phenoxypropyl)piperidine.

  • For salt formation, dissolve the purified free base in methanol and add a solution of HCl in diethyl ether.

  • Collect the resulting precipitate by filtration and dry under vacuum to yield 4-(3-phenoxypropyl)piperidine hydrochloride.

In Vitro ORL1 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds for the human ORL1 receptor.

Materials:

  • Membranes from CHO cells stably expressing the human ORL1 receptor

  • [³H]-Nociceptin (Radioligand)

  • Test compounds (e.g., 3-phenoxypropyl piperidine analogs)

  • Unlabeled Nociceptin (for non-specific binding determination)

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

  • Cell harvester

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the binding buffer.

  • In a 96-well plate, add the following to triplicate wells:

    • Total Binding: Cell membranes, [³H]-Nociceptin, and binding buffer.

    • Non-specific Binding: Cell membranes, [³H]-Nociceptin, and a high concentration of unlabeled Nociceptin (e.g., 1 µM).

    • Competitive Binding: Cell membranes, [³H]-Nociceptin, and varying concentrations of the test compound.

  • Incubate the plate at room temperature for 60 minutes.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro ORL1 Receptor Functional Assay (cAMP Accumulation)

This protocol describes a functional assay to measure the agonist activity of test compounds by quantifying the inhibition of forskolin-stimulated cAMP accumulation.

Materials:

  • CHO cells stably expressing the human ORL1 receptor

  • Test compounds

  • Forskolin

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • cAMP assay kit (e.g., HTRF or ELISA-based)

Procedure:

  • Plate the CHO-ORL1 cells in 96-well plates and grow to confluence.

  • Wash the cells with PBS.

  • Pre-incubate the cells with IBMX (a phosphodiesterase inhibitor) in PBS for 15 minutes at 37°C.

  • Add varying concentrations of the test compound to the wells and incubate for 10 minutes at 37°C.

  • Stimulate the cells with forskolin (to increase basal cAMP levels) and incubate for a further 15 minutes at 37°C.

  • Terminate the reaction by aspirating the medium and adding lysis buffer.

  • Quantify the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Plot the percentage inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the test compound.

  • Determine the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response) using non-linear regression analysis.

References

Application Note: A Scalable Two-Step Synthesis of 3-Phenoxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, scalable experimental procedure for the synthesis of 3-phenoxypiperidine, a valuable building block in medicinal chemistry. The described two-step process utilizes a Mitsunobu reaction for the formation of the aryl ether bond, followed by an acidic deprotection of the nitrogen protecting group. This protocol is designed to be a reliable and scalable method for producing high-purity this compound for research and development purposes.

Introduction

This compound is a key structural motif found in a variety of biologically active molecules and serves as a crucial intermediate in the synthesis of numerous pharmaceutical compounds. The development of a robust and scalable synthetic route is therefore of significant interest to the drug development community. The procedure outlined herein employs the well-established Mitsunobu reaction to couple N-Boc-3-hydroxypiperidine with phenol, followed by a straightforward deprotection step to yield the final product. The Mitsunobu reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it an attractive choice for complex molecule synthesis.[1][2]

Overall Reaction Scheme

Caption: Overall synthetic scheme for this compound hydrochloride.

Experimental Protocols

Step 1: Synthesis of tert-butyl this compound-1-carboxylate (Mitsunobu Reaction)

This protocol is adapted from a general procedure for the Mitsunobu reaction of secondary alcohols.[3][4]

Materials:

  • N-Boc-3-hydroxypiperidine

  • Phenol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-Boc-3-hydroxypiperidine (1.0 eq) and phenol (1.1 eq) in anhydrous THF (10 volumes), add triphenylphosphine (1.2 eq).

  • Cool the mixture to 0 °C in an ice-water bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise to the cooled solution, maintaining the internal temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to afford the desired product, tert-butyl this compound-1-carboxylate.

Purification Notes: The major byproducts of the Mitsunobu reaction are triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate. TPPO can often be partially removed by precipitation from a nonpolar solvent like diethyl ether or a mixture of ethyl acetate and hexanes prior to chromatography.

Step 2: Synthesis of this compound Hydrochloride (N-Boc Deprotection)

This protocol is based on standard procedures for the acidic removal of the N-Boc protecting group.[5][6]

Materials:

  • tert-butyl this compound-1-carboxylate

  • 4M Hydrochloric acid in Dioxane

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve tert-butyl this compound-1-carboxylate (1.0 eq) in dichloromethane (5-10 volumes).

  • To this solution, add 4M HCl in dioxane (3-5 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Upon completion, the product may precipitate as the hydrochloride salt. If so, collect the solid by filtration and wash with cold diethyl ether.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. Triturate the residue with diethyl ether to induce precipitation of the hydrochloride salt.

  • Filter the solid, wash with diethyl ether, and dry under vacuum to yield this compound hydrochloride.

Data Presentation

The following table summarizes the quantitative data for a representative laboratory-scale synthesis. For scale-up, these quantities should be adjusted proportionally, and appropriate engineering controls should be implemented.

StepReagentMolar Equiv.Molecular Weight ( g/mol )QuantitySolventVolume (mL)
1N-Boc-3-hydroxypiperidine1.0201.2710.0 gTHF100
Phenol1.194.115.1 g
Triphenylphosphine (PPh₃)1.2262.2915.6 g
Diisopropyl azodicarboxylate (DIAD)1.2202.2111.9 mL
2tert-butyl this compound-1-carboxylate1.0277.3712.0 gDCM100
4M HCl in Dioxane4.0-27.2 mL

Expected Yields:

  • Step 1: 70-90%

  • Step 2: >95%

Visualizations

Experimental Workflow

G cluster_step1 Step 1: Mitsunobu Reaction cluster_step2 Step 2: N-Boc Deprotection a Dissolve N-Boc-3-hydroxypiperidine, phenol, and PPh3 in anhydrous THF b Cool to 0 °C a->b c Add DIAD dropwise b->c d Stir at room temperature for 12-24h c->d e Concentrate under reduced pressure d->e f Purify by column chromatography e->f g Dissolve N-Boc-3-phenoxypiperidine in DCM f->g Intermediate Product h Add 4M HCl in dioxane g->h i Stir at room temperature for 2-4h h->i j Precipitate/Triturate with diethyl ether i->j k Filter and dry the product j->k

Caption: Experimental workflow for the two-step synthesis.

Signaling Pathway (Logical Relationship)

Mitsunobu_Mechanism A PPh3 + DIAD B Phosphonium Betaine Intermediate A->B Formation E Alkoxyphosphonium Salt B->E C N-Boc-3-hydroxypiperidine C->E Activation D Phenol (Nucleophile) F SN2 Attack by Phenoxide D->F Deprotonation E->F G N-Boc-3-phenoxypiperidine F->G Product Formation H TPPO + Hydrazine byproduct F->H Byproduct Formation

Caption: Simplified logical flow of the Mitsunobu reaction.

Safety Considerations

  • Diisopropyl azodicarboxylate (DIAD) is a potential sensitizer and should be handled with care in a well-ventilated fume hood.

  • Triphenylphosphine (PPh₃) is an irritant.

  • 4M HCl in Dioxane is corrosive and toxic. Dioxane is a suspected carcinogen. All handling should be performed in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The deprotection step generates isobutylene and carbon dioxide as byproducts, which should be adequately vented.

Conclusion

The two-step synthesis of this compound presented in this application note provides a reliable and scalable method for obtaining this valuable building block. The use of the Mitsunobu reaction allows for the efficient formation of the aryl ether linkage under mild conditions. The subsequent acid-catalyzed deprotection is a high-yielding and straightforward procedure. This protocol is well-suited for researchers in academic and industrial settings requiring access to this compound for their drug discovery and development programs.

References

Application Notes and Protocols: Solid-Phase Synthesis of a 3-Phenoxypiperidine Derivative Library

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] Specifically, 3-phenoxypiperidine derivatives have garnered significant interest due to their potential to modulate various biological targets, including G-protein coupled receptors (GPCRs) such as serotonin and opioid receptors.[1] Solid-phase organic synthesis (SPOS) offers a highly efficient platform for the rapid generation of chemical libraries, facilitating structure-activity relationship (SAR) studies and the discovery of novel therapeutic agents. The key advantages of SPOS include the simplification of purification by allowing for the use of excess reagents to drive reactions to completion, with subsequent removal by simple washing, and its amenability to automation.

These application notes provide a detailed protocol for the solid-phase synthesis of a diverse library of this compound derivatives. The synthetic strategy is centered around an on-resin Mitsunobu reaction to introduce a variety of phenolic moieties, a robust and widely used method for forming aryl ethers.[2][3] This is followed by diversification of the piperidine nitrogen to generate a library of analogues with potential applications in drug discovery.

Data Presentation

The following tables summarize representative quantitative data for the key steps in the solid-phase synthesis of a this compound derivative library. The data is compiled from analogous solid-phase syntheses of small molecule libraries and serves as a benchmark for expected outcomes.

Table 1: Resin Loading and Cleavage Efficiency

ParameterResin TypeLoading Capacity (mmol/g)Loading Efficiency (%)Cleavage Yield (%)
Value Wang Resin0.8 - 1.285 - 9570 - 90

Table 2: Representative Yields and Purity for Library Synthesis

StepReactionReagentsSolventPurity (LC-MS) (%)
1 Fmoc Deprotection20% Piperidine in DMFDMF>95% (on-resin)
2 Mitsunobu ReactionAr-OH, PPh₃, DIADTHF75 - 90
3 N-Alkylation/AcylationR-X, BaseDMF/DCM80 - 95
4 Cleavage50% TFA in DCMDCM>85% (crude)

Note: Purity was determined by LC-MS analysis of the crude product after cleavage.

Experimental Workflow

The overall workflow for the solid-phase synthesis of the this compound derivative library is depicted below.

G Experimental Workflow for Solid-Phase Synthesis of a this compound Library cluster_resin_prep Resin Preparation cluster_synthesis On-Resin Synthesis cluster_finalization Finalization Resin Wang Resin Swell Swell Resin in DCM/DMF Resin->Swell Load Load Fmoc-3-hydroxypiperidine Swell->Load Fmoc_deprotection Fmoc Deprotection Load->Fmoc_deprotection Mitsunobu Mitsunobu Reaction with Phenols Fmoc_deprotection->Mitsunobu N_diversification N-Alkylation/Acylation Mitsunobu->N_diversification Cleavage Cleavage from Resin N_diversification->Cleavage Purification Purification (Prep-HPLC) Cleavage->Purification Analysis Analysis (LC-MS, NMR) Purification->Analysis

Caption: Solid-phase synthesis workflow for the this compound library.

Experimental Protocols

Resin Swelling
  • Objective: To swell the polystyrene resin to ensure optimal accessibility of reactive sites.

  • Procedure:

    • Place Wang resin (1.0 g, 1.0 mmol/g loading) in a fritted polypropylene syringe.

    • Add dichloromethane (DCM, 10 mL) and gently agitate for 30 minutes.

    • Drain the solvent.

    • Add N,N-dimethylformamide (DMF, 10 mL) and gently agitate for 30 minutes.

    • Drain the DMF.

Loading of Fmoc-3-hydroxypiperidine
  • Objective: To attach the initial building block, Fmoc-3-hydroxypiperidine, to the Wang resin.

  • Procedure:

    • Dissolve Fmoc-3-hydroxypiperidine (3.0 mmol) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HBTU) (3.0 mmol) in DMF (5 mL).

    • Add N,N-diisopropylethylamine (DIPEA) (6.0 mmol) to the solution and agitate for 2 minutes.

    • Add the activated amino alcohol solution to the swelled resin.

    • Agitate the reaction mixture at room temperature for 4 hours.

    • Drain the reaction solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

    • Dry the resin under vacuum.

Fmoc Deprotection
  • Objective: To remove the Fmoc protecting group from the piperidine nitrogen to allow for subsequent diversification.

  • Procedure:

    • Add a 20% solution of piperidine in DMF (10 mL) to the resin.

    • Agitate the mixture for 20 minutes at room temperature.

    • Drain the solution.

    • Repeat steps 1-3.

    • Wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL).

On-Resin Mitsunobu Reaction
  • Objective: To introduce a diverse range of phenolic compounds at the 3-position of the piperidine ring.

  • Procedure:

    • Swell the deprotected resin in anhydrous tetrahydrofuran (THF, 10 mL) for 30 minutes.

    • In a separate flask, dissolve the desired phenol (5.0 mmol) and triphenylphosphine (PPh₃, 5.0 mmol) in anhydrous THF (10 mL).

    • Add the phenol/PPh₃ solution to the resin and agitate gently.

    • Slowly add diisopropyl azodicarboxylate (DIAD, 5.0 mmol) dropwise to the resin slurry at 0 °C.

    • Allow the reaction to proceed at room temperature for 12-16 hours.

    • Drain the reaction solution and wash the resin with THF (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

    • Dry the resin under vacuum.

N-Diversification (Alkylation/Acylation)
  • Objective: To introduce diversity at the piperidine nitrogen.

  • Procedure for N-Alkylation:

    • Swell the resin in DMF (10 mL).

    • Add the desired alkyl halide (R-X, 5.0 mmol) and DIPEA (10.0 mmol).

    • Agitate the mixture at 50 °C for 6 hours.

    • Drain the solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Procedure for N-Acylation:

    • Swell the resin in DCM (10 mL).

    • Add the desired acyl chloride or carboxylic acid (5.0 mmol), HBTU (5.0 mmol), and DIPEA (10.0 mmol).

    • Agitate the mixture at room temperature for 4 hours.

    • Drain the solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Cleavage of the Library from Resin
  • Objective: To release the final this compound derivatives from the solid support.[4][5][6]

  • Procedure:

    • Wash the dried resin with DCM (3 x 10 mL).

    • Add a solution of 50% trifluoroacetic acid (TFA) in DCM (10 mL) to the resin.

    • Agitate the mixture at room temperature for 2 hours.

    • Drain the cleavage solution into a collection vessel.

    • Wash the resin with additional DCM (2 x 5 mL) and combine the filtrates.

    • Concentrate the combined filtrates under reduced pressure to yield the crude product.

Analysis and Purification
  • Objective: To determine the purity of the library members and purify them for biological screening.

  • Analytical HPLC-MS Protocol:

    • Column: C18 reverse-phase (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 5% to 95% B over 5 minutes.

    • Flow Rate: 0.5 mL/min.

    • Detection: UV at 254 nm and Mass Spectrometry (ESI+).

  • Purification:

    • Purify the crude products using preparative reverse-phase HPLC with a water/acetonitrile gradient containing 0.1% TFA.

    • Lyophilize the pure fractions to obtain the final products as TFA salts.

Potential Signaling Pathway: Serotonin 5-HT₂ₐ Receptor

Many piperidine-based compounds are known to interact with GPCRs. The this compound scaffold is a potential modulator of serotonin receptors, such as the 5-HT₂ₐ receptor, which is involved in various physiological and pathological processes in the central nervous system.

G Simplified 5-HT2A Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand This compound Derivative (Agonist) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binding G_protein Gq/11 Protein Receptor->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_release->PKC Activation Cellular_response Cellular Response (e.g., Neuronal Excitability) PKC->Cellular_response Phosphorylation of Target Proteins

Caption: Simplified signaling cascade of the Gq-coupled 5-HT2A receptor.

References

Application Notes and Protocols: The Role of 3-Phenoxypiperidine in Novel Antipsychotic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of the 3-phenoxypiperidine scaffold in the discovery of novel antipsychotic agents. This document details the underlying pharmacology, key experimental protocols for lead characterization, and a strategic workflow for drug development.

Introduction: The this compound Scaffold in Antipsychotic Drug Discovery

The piperidine moiety is a well-established pharmacophore in the design of antipsychotic drugs. Its derivatives are integral to the structure of numerous clinically effective typical and atypical antipsychotics. The this compound scaffold, a specific subset of these derivatives, offers a versatile platform for designing ligands with multi-target affinity, a desirable characteristic for modern antipsychotics. The primary molecular targets for these agents are the dopamine D2 and serotonin 5-HT2A receptors. Atypical antipsychotics often exhibit a complex pharmacology, with varying affinities for other receptors such as dopamine D3, and serotonin 5-HT1A, which is thought to contribute to their improved side-effect profile and efficacy against the negative and cognitive symptoms of schizophrenia.

The development of novel this compound derivatives is guided by the need for compounds with optimized receptor binding profiles, leading to enhanced therapeutic efficacy and reduced adverse effects, such as extrapyramidal symptoms (EPS) and metabolic disturbances.

Mechanism of Action: Targeting Dopaminergic and Serotonergic Pathways

The therapeutic effects of antipsychotics are primarily mediated through their interaction with dopamine and serotonin receptor systems in the brain.

Dopamine D2 Receptor Antagonism: The blockade of D2 receptors in the mesolimbic pathway is a cornerstone of antipsychotic action, correlating with the amelioration of positive symptoms of psychosis.

Serotonin 5-HT2A Receptor Antagonism: Antagonism at 5-HT2A receptors is a key feature of atypical antipsychotics. This action is believed to enhance dopamine release in certain brain regions, such as the prefrontal cortex, potentially alleviating negative and cognitive symptoms. The combination of D2 and 5-HT2A antagonism is thought to reduce the risk of extrapyramidal side effects.

Modulation of Other Receptors:

  • Dopamine D3 Receptors: Targeting D3 receptors is an emerging strategy, with potential benefits for cognitive function and negative symptoms.

  • Serotonin 5-HT1A Receptors: Partial agonism at 5-HT1A receptors may contribute to anxiolytic and antidepressant effects, and further mitigate the risk of EPS.

The following diagram illustrates the principal signaling pathways modulated by antipsychotic agents.

Antipsychotic_Signaling_Pathways cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_Neuron Dopaminergic Neuron DA Dopamine DA_Neuron->DA Release 5HT_Neuron Serotonergic Neuron 5HT Serotonin 5HT_Neuron->5HT Release D2R D2 Receptor DA->D2R Binds 5HT2AR 5-HT2A Receptor 5HT->5HT2AR Binds 5HT1AR 5-HT1A Receptor 5HT->5HT1AR Binds AC Adenylyl Cyclase D2R->AC PLC Phospholipase C 5HT2AR->PLC 5HT1AR->AC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3, DAG PLC->IP3_DAG Response_D2 Modulation of Neuronal Excitability cAMP->Response_D2 Response_5HT Modulation of Neuronal Excitability IP3_DAG->Response_5HT Antipsychotic This compound Derivative Antipsychotic->D2R Antagonist Antipsychotic->5HT2AR Antagonist Antipsychotic->5HT1AR Partial Agonist

Caption: General signaling pathways for antipsychotics.

Data Presentation: Comparative Receptor Binding Affinities

CompoundD2 Ki (nM)5-HT2A Ki (nM)5-HT1A Ki (nM)D3 Ki (nM)α1 Ki (nM)H1 Ki (nM)
Haloperidol 1.24541000.7122200
Risperidone 3.10.161607.40.821
Olanzapine 114190023197
Aripiprazole 0.343.44.40.85761
Clozapine 126132102476

Data is compiled from various public sources and should be used for comparative purposes only. Actual values may vary depending on the experimental conditions.

Experimental Protocols

The following are detailed protocols for key in vitro and in vivo assays essential for the characterization of novel this compound derivatives as potential antipsychotics.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.

Materials:

  • Radioligand: [³H]Spiperone

  • Cell Membranes: Membranes from cells expressing recombinant human D2 receptors (e.g., CHO or HEK293 cells).

  • Non-specific Binding: (+)-Butaclamol (10 µM)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 4 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Filtration Plates: 96-well glass fiber filter plates (e.g., GF/C) pre-treated with 0.5% polyethyleneimine (PEI).

  • Scintillation Cocktail

  • Liquid Scintillation Counter

Protocol:

  • Prepare serial dilutions of the this compound test compound in the assay buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 10 µM (+)-butaclamol (for non-specific binding).

    • 50 µL of the test compound dilution.

    • 50 µL of [³H]Spiperone (final concentration ~0.2-0.4 nM).

    • 50 µL of cell membrane suspension (containing 10-20 µg of protein).

  • Incubate the plate at room temperature for 90-120 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through the pre-treated filter plate using a cell harvester.

  • Wash the filters three times with 200 µL of ice-cold assay buffer.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Count the radioactivity using a liquid scintillation counter.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Objective: To determine the binding affinity (Ki) of a test compound for the serotonin 5-HT2A receptor.

Materials:

  • Radioligand: [³H]Ketanserin

  • Cell Membranes: Membranes from cells expressing recombinant human 5-HT2A receptors.

  • Non-specific Binding: Mianserin (10 µM)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Plates, Scintillation Cocktail, and Counter (as above).

Protocol:

  • Follow the same general procedure as the D2 receptor binding assay.

  • Use [³H]Ketanserin as the radioligand (final concentration ~0.5-1.0 nM).

  • Use 10 µM mianserin to determine non-specific binding.

  • Incubate at 37°C for 30 minutes.

  • Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Behavioral Models

Objective: To assess the potential of a test compound to induce extrapyramidal side effects (EPS).

Materials:

  • Animals: Male Wistar rats (200-250 g).

  • Test Compound: this compound derivative.

  • Positive Control: Haloperidol (1 mg/kg, i.p.).

  • Vehicle: Appropriate vehicle for the test compound.

  • Catalepsy Bar: A horizontal bar raised 9 cm from the surface.

Protocol:

  • Administer the test compound, positive control, or vehicle to the rats via the intended route (e.g., i.p. or p.o.).

  • At various time points after administration (e.g., 30, 60, 90, and 120 minutes), place the rat's forepaws on the elevated bar.

  • Measure the time the rat remains in this unnatural posture (descent latency). A cut-off time of 180 seconds is typically used.

  • Catalepsy is considered to be present if the rat remains on the bar for a predetermined duration (e.g., >20 seconds).

  • Compare the cataleptic effects of the test compound to the vehicle and haloperidol groups.

Drug Development Workflow

The development of a novel this compound-based antipsychotic follows a structured pipeline from initial discovery to clinical trials.

Drug_Development_Workflow cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development Target Target Identification (D2, 5-HT2A, etc.) Library Library Synthesis of This compound Derivatives Target->Library HTS High-Throughput Screening (In Vitro Binding Assays) Library->HTS Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) HTS->Hit_to_Lead Lead_Opt Lead Optimization (ADME/Tox Profiling) Hit_to_Lead->Lead_Opt In_Vivo In Vivo Efficacy & Safety (e.g., Catalepsy, PPI) Lead_Opt->In_Vivo IND Investigational New Drug (IND) Application In_Vivo->IND Phase1 Phase I Clinical Trials (Safety & Tolerability) IND->Phase1 Phase2 Phase II Clinical Trials (Efficacy & Dosing) Phase1->Phase2 Phase3 Phase III Clinical Trials (Large-Scale Efficacy & Safety) Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA

Caption: Workflow for novel antipsychotic drug development.

This workflow outlines the critical stages, from the initial identification of biological targets and synthesis of a chemical library to preclinical in vitro and in vivo evaluation, and subsequent progression through clinical trials. Each stage involves rigorous testing and optimization to identify a safe and effective drug candidate.

Troubleshooting & Optimization

Optimization of reaction conditions for 3-phenoxypiperidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the optimization of reaction conditions for the synthesis of 3-phenoxypiperidine.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

The most common and effective methods for synthesizing this compound involve carbon-oxygen (C-O) cross-coupling reactions. The two primary approaches are the Ullmann condensation, which is copper-catalyzed, and the Buchwald-Hartwig amination-type ether synthesis, which is palladium-catalyzed.[1][2][3] Both methods typically start from 3-hydroxypiperidine and a phenylating agent.

Q2: Why is the N-protection of 3-hydroxypiperidine necessary before the coupling reaction?

The piperidine starting material contains a secondary amine, which is nucleophilic and can compete with the hydroxyl group in the coupling reaction. This can lead to N-arylation as a significant side product, reducing the yield of the desired this compound. Furthermore, the free amine can coordinate to the metal catalyst, potentially deactivating it. Protecting the nitrogen, commonly with a tert-butoxycarbonyl (Boc) group, prevents these side reactions and ensures the reaction proceeds at the hydroxyl position.

Q3: What are the key differences between the Ullmann and Buchwald-Hartwig C-O coupling reactions for this synthesis?

The main differences lie in the catalyst system, reaction conditions, and substrate scope. The Ullmann condensation traditionally uses copper catalysts (like CuI) and often requires high temperatures (100-200 °C).[2][4] The Buchwald-Hartwig reaction uses palladium catalysts with specialized phosphine ligands and generally proceeds under milder conditions.[1][5] While both are effective, the choice often depends on substrate compatibility, available equipment, and cost considerations.

Q4: How do I remove the N-Boc protecting group after the synthesis?

The N-Boc group is reliably removed under acidic conditions. A common and effective method is to treat the N-Boc-3-phenoxypiperidine with a strong acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in a solvent like 1,4-dioxane or ethyl acetate.[6] The reaction is typically fast and clean, yielding the desired product as a salt.

Experimental Protocols

Protocol 1: Ullmann-Type C-O Coupling Synthesis

This protocol describes a representative procedure for the copper-catalyzed synthesis of N-Boc-3-phenoxypiperidine.

  • Assembly: To an oven-dried reaction vessel, add N-Boc-3-hydroxypiperidine (1.0 eq.), copper(I) iodide (CuI, 0.1 eq.), and L-proline (0.2 eq.).

  • Reagent Addition: Add potassium carbonate (K₂CO₃, 2.0 eq.) as the base.

  • Solvent and Reactant: Add bromobenzene (1.2 eq.) and dimethyl sulfoxide (DMSO) as the solvent.

  • Reaction: Seal the vessel and heat the mixture to 120 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig-Type C-O Coupling Synthesis

This protocol outlines a general procedure for the palladium-catalyzed synthesis of N-Boc-3-phenoxypiperidine.

  • Assembly: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add a palladium precatalyst like Pd₂(dba)₃ (0.02 eq.) and a suitable phosphine ligand such as RuPhos (0.04 eq.) to a dry reaction vessel.

  • Reagent Addition: Add sodium tert-butoxide (NaOtBu, 1.5 eq.) as the base.

  • Reactants and Solvent: Add N-Boc-3-hydroxypiperidine (1.0 eq.), bromobenzene (1.2 eq.), and anhydrous toluene.

  • Reaction: Seal the vessel and heat the mixture to 100 °C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride (NH₄Cl), and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

Data Presentation

Table 1: Comparison of Typical Reaction Conditions for C-O Coupling

ParameterUllmann-Type CondensationBuchwald-Hartwig-Type Coupling
Catalyst Copper(I) salts (e.g., CuI)Palladium(0) or Palladium(II) complexes
Ligand Simple ligands (e.g., L-proline, phenanthroline)Bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos)
Base Inorganic bases (e.g., K₂CO₃, Cs₂CO₃)Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄)
Solvent Polar aprotic (e.g., DMF, DMSO)Aprotic (e.g., Toluene, Dioxane)
Temperature 100 - 160 °C80 - 110 °C
Key Advantage Lower cost catalyst systemMilder conditions, broader substrate scope

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Steps start N-Boc-3-hydroxypiperidine + Aryl Halide reagents Add Catalyst, Ligand, Base, and Solvent start->reagents heating Heat under Inert Atmosphere (80-120°C) reagents->heating monitor Monitor by TLC/LC-MS heating->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify deprotect Acidic Deprotection (TFA or HCl) purify->deprotect final_product This compound deprotect->final_product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

Q5: I am getting a very low yield or no product. What should I check first?

Low or no yield is a common issue that can stem from several factors. Systematically check the following:

  • Inert Atmosphere: Palladium catalysts, in particular, are sensitive to oxygen.[7] Ensure your reaction was set up under a properly maintained inert atmosphere (Argon or Nitrogen) and that all solvents were rigorously degassed.

  • Reagent Quality: The quality of the reagents is critical. The base (especially NaOtBu) can degrade upon exposure to air and moisture. Use freshly opened bottles or a freshly prepared base. Ensure the aryl halide and piperidine starting material are pure.[8]

  • Catalyst Activity: The palladium precatalyst or ligand may have degraded. Use a fresh batch of catalyst and ligand from a reliable source.

troubleshooting_tree start Low or No Yield Observed cause1 Inactive Catalyst System? start->cause1 Check cause2 Incorrect Base/Solvent? start->cause2 Check cause3 Sub-optimal Temperature? start->cause3 Check sol1 Use fresh catalyst/ligand. Ensure inert atmosphere. cause1->sol1 Yes sol2 Verify base strength & dryness. Ensure solvent is anhydrous. cause2->sol2 Yes sol3 Increase temperature incrementally. (Especially for Ullmann) cause3->sol3 Yes logical_relationship cluster_ullmann Ullmann Cycle cluster_buchwald Buchwald-Hartwig Cycle u1 Cu(I) Catalyst u2 Oxidative Addition (Ar-X) u1->u2 u3 Ligand Exchange (R-OH) u2->u3 u4 Reductive Elimination u3->u4 u4->u1 Catalyst Regeneration u_prod Ar-OR Product u4->u_prod b1 Pd(0) Catalyst b2 Oxidative Addition (Ar-X) b1->b2 b3 Ligand Exchange (R-OH) b2->b3 b4 Reductive Elimination b3->b4 b4->b1 Catalyst Regeneration b_prod Ar-OR Product b4->b_prod

References

Technical Support Center: Purification of 3-Phenoxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-phenoxypiperidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The main challenges in purifying this compound stem from its basic nature and the potential for closely related impurities. Key issues include:

  • Tailing during Column Chromatography: The basic nitrogen of the piperidine ring interacts strongly with the acidic silanol groups on the surface of silica gel, a common stationary phase. This interaction can lead to significant tailing of the product peak, resulting in poor separation and broader fractions.

  • Co-elution of Impurities: Impurities with similar polarity to this compound can be difficult to separate, especially if they also contain a basic nitrogen atom.

  • Product Stability: While generally stable, prolonged exposure to strong acidic or basic conditions during purification should be monitored to prevent any potential degradation.

  • Salt Formation: this compound can form salts, which alters its solubility and chromatographic behavior. This can be either a challenge or a tool for purification.

Q2: What are the common impurities I should expect when synthesizing this compound?

The impurity profile largely depends on the synthetic route employed. A common method is the Williamson ether synthesis, or a related nucleophilic aromatic substitution, between a 3-hydroxypiperidine derivative and an activated phenylating agent.

Common Impurities from Synthesis:

  • Unreacted Starting Materials: Residual 3-hydroxypiperidine and the phenylating agent (e.g., fluorobenzene, bromobenzene).

  • N-arylated Byproduct: If the piperidine nitrogen is unprotected during synthesis, N-phenylpiperidine can form as a significant byproduct.

  • Over-alkylation/arylation Products: In some cases, reaction at both the oxygen and nitrogen atoms can occur.

  • Solvent and Reagent Residues: Residual solvents and basic catalysts (e.g., triethylamine, potassium carbonate) used in the reaction.

Q3: My this compound is tailing badly on my silica gel column. How can I fix this?

This is the most common issue encountered. The strong interaction between the basic piperidine and acidic silica gel causes this problem.

Troubleshooting Steps:

  • Mobile Phase Modification: The most effective solution is to add a basic modifier to your eluent. This additive competes with your product for the acidic sites on the silica, leading to a more symmetrical peak shape.

    • Triethylamine (TEA): A common and effective choice. Start by adding 0.5-2% (v/v) TEA to your mobile phase (e.g., ethyl acetate/hexane).

    • Ammonia in Methanol: For more polar solvent systems, a small percentage of a 7N solution of ammonia in methanol can be used.

  • Choice of Stationary Phase:

    • Deactivated Silica Gel: Using silica gel that has been pre-treated to "cap" the acidic silanol groups can significantly improve peak shape.

    • Alumina: Basic or neutral alumina can be an excellent alternative to silica gel for the purification of basic compounds.

  • Reverse-Phase Chromatography: If the compound and its impurities have sufficient differences in hydrophobicity, reverse-phase chromatography (e.g., on a C18 column) can be a good option. Using a mobile phase modifier like trifluoroacetic acid (TFA) or formic acid will protonate the piperidine nitrogen and generally leads to good peak shapes.

Q4: I am trying to purify this compound as its hydrochloride salt by column chromatography. Why is it not moving from the baseline?

This compound hydrochloride is a salt and is highly polar. On a normal-phase silica gel column with a non-polar or moderately polar eluent, it will be very strongly adsorbed and will not move.

Solution:

  • Purify as the Free Base: It is highly recommended to purify this compound as the free base using the column chromatography methods described in Q3. You can neutralize the hydrochloride salt with a mild base (e.g., saturated sodium bicarbonate solution), extract the free base into an organic solvent, dry, and then perform chromatography. The pure free base can then be converted back to the hydrochloride salt if desired.

  • Reverse-Phase Chromatography: If you must chromatograph the salt, reverse-phase chromatography is the appropriate technique.

Q5: What is a good solvent system for recrystallizing this compound hydrochloride?

Recrystallization is an excellent method for the final purification of the hydrochloride salt, which is often a crystalline solid. The key is to find a solvent or solvent system where the salt has high solubility at elevated temperatures and low solubility at room temperature or below.

Recommended Solvent Systems:

  • Alcohol/Ether Mixtures: A common and effective combination is to dissolve the hydrochloride salt in a minimal amount of hot alcohol (e.g., isopropanol, ethanol) and then slowly add a less polar solvent like diethyl ether or methyl tert-butyl ether (MTBE) until the solution becomes turbid. Allowing this mixture to cool slowly should induce crystallization.

  • Dichloromethane/Ethyl Acetate: Dissolving the salt in a minimal amount of dichloromethane and then adding ethyl acetate as an anti-solvent can also be effective.

Troubleshooting Guides

Guide 1: Column Chromatography of this compound (Free Base)

Problem: Poor separation, significant peak tailing, and/or low recovery.

G A Crude this compound HCl B Select Solvent System (e.g., Isopropanol/Ether) A->B C Dissolve in Minimum Hot Isopropanol B->C D Product Oils Out? C->D E Add More Hot Isopropanol to Dissolve Oil D->E Yes F Slowly Add Ether (Anti-solvent) until Turbid D->F No E->F G Cool Slowly to Room Temperature, then Ice Bath F->G H No Crystals Form? G->H I Scratch Flask with Glass Rod / Add Seed Crystal H->I Yes J Collect Crystals by Filtration H->J No I->G K Wash with Cold Ether J->K L Dry Under Vacuum K->L M Pure Crystalline Product L->M

Technical Support Center: Synthesis of 3-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-substituted piperidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for obtaining 3-substituted piperidines, and what are their common pitfalls?

A1: The main strategies for synthesizing 3-substituted piperidines include:

  • Hydrogenation of 3-substituted pyridines: This is a direct approach but can be challenging due to the aromaticity of the pyridine ring and potential catalyst poisoning.[1] Common issues include incomplete reduction leading to tetrahydropyridine byproducts and, in the case of fluorinated substrates, hydrodefluorination.[2][3]

  • Functionalization of the pyridine ring followed by reduction: This strategy allows for the introduction of the desired substituent before creating the piperidine ring. However, achieving regioselectivity at the 3-position can be difficult, often resulting in a mixture of 2-, 3-, and 4-substituted isomers.[4][5]

  • Intramolecular cyclization: This method involves the ring closure of a suitably functionalized acyclic precursor. The regioselectivity is dependent on the precursor's structure, and side reactions can lead to byproducts such as linear alkenes.[2][4]

  • Reductive Amination: Intramolecular reductive amination of dicarbonyl compounds is a powerful method for constructing the piperidine ring.[3][6] However, controlling stereoselectivity can be a challenge.[6]

  • Cross-Coupling Reactions: Modern methods, such as rhodium-catalyzed asymmetric reductive Heck reactions, can provide enantioenriched 3-substituted tetrahydropyridines that are subsequently reduced to piperidines.[7][8]

Q2: My hydrogenation of a 3-substituted pyridine is incomplete, yielding significant amounts of the corresponding tetrahydropyridine. How can I drive the reaction to completion?

A2: Incomplete reduction is a common issue. To favor the formation of the fully saturated piperidine, consider the following:

  • Increase Hydrogen Pressure: Higher hydrogen pressure can often drive the equilibrium towards the fully reduced product.

  • Prolong Reaction Time: Ensure the reaction is running for a sufficient duration.

  • Change the Catalyst: Some catalysts are more active than others for pyridine reduction. For example, rhodium on carbon (Rh/C) or platinum oxide (PtO₂) are often effective.[9]

  • Increase Catalyst Loading: A higher catalyst loading may be necessary, but be mindful of potential cost and downstream purification implications.

  • Optimize Solvent and Temperature: The choice of solvent and reaction temperature can significantly impact the reaction rate and completeness.

Q3: I am observing a mixture of regioisomers (2-, 3-, and 4-substituted) when functionalizing my pyridine ring. How can I improve the selectivity for the 3-position?

A3: Achieving high regioselectivity in pyridine functionalization can be challenging due to the electronic nature of the ring.[5] Here are some strategies:

  • Directing Groups: The presence of certain directing groups on the pyridine ring can favor substitution at the 3-position.

  • Steric Hindrance: Bulky substituents at the 2- and 6-positions can sterically hinder attack at these positions, thereby favoring substitution at the 3- and 5-positions.

  • Reaction Conditions: The choice of reagents and reaction conditions (e.g., temperature, solvent) can influence the regiochemical outcome. For electrophilic substitutions, harsher conditions are often required for pyridine compared to benzene.[5]

  • Alternative Strategies: Consider a synthetic route where the substituent is introduced via a different mechanism that offers better regiocontrol, such as a cross-coupling reaction on a pre-functionalized pyridine (e.g., a 3-halopyridine).

Troubleshooting Guides

Problem 1: Formation of Over-Alkylated Byproducts

Symptoms:

  • Presence of di-alkylated or quaternary ammonium salt byproducts in the crude reaction mixture, confirmed by LC-MS or NMR.

  • Lower than expected yield of the desired mono-alkylated product.

Common Causes:

  • Excessive amounts of the alkylating agent.

  • Use of a strong base that promotes multiple alkylations.[10]

  • Reaction conditions (e.g., high temperature) that favor over-alkylation.

Troubleshooting Workflow:

start Over-alkylation observed step1 Reduce stoichiometry of alkylating agent start->step1 step2 Use a milder base (e.g., K2CO3 instead of NaH) step1->step2 step3 Lower reaction temperature step2->step3 step4 Slow addition of alkylating agent step3->step4 end Mono-alkylation favored step4->end

Caption: Troubleshooting over-alkylation byproducts.

Solutions and Experimental Protocols:

  • Protocol 1: Controlled Mono-N-Alkylation of Piperidine

    • Materials: Piperidine, alkyl halide (e.g., benzyl bromide), potassium carbonate (K₂CO₃), acetonitrile (ACN).

    • Procedure:

      • Dissolve piperidine (1.0 eq) in anhydrous ACN.

      • Add K₂CO₃ (1.5 eq).

      • Add the alkyl halide (1.05 eq) dropwise at room temperature.

      • Stir the reaction mixture at room temperature and monitor by TLC or LC-MS.

      • Upon completion, filter the solid and concentrate the filtrate under reduced pressure.

      • Purify the crude product by column chromatography.

Problem 2: Presence of Tetrahydropyridine Byproducts

Symptoms:

  • A significant peak corresponding to the mass of the partially reduced tetrahydropyridine is observed in the crude LC-MS.

  • ¹H NMR of the crude product shows signals indicative of olefinic protons.

Common Causes:

  • Insufficient hydrogen pressure or reaction time.

  • Catalyst deactivation.[1]

  • Sub-optimal choice of catalyst or solvent.

Troubleshooting Workflow:

start Incomplete reduction (Tetrahydropyridine byproduct) step1 Increase H2 pressure and/or reaction time start->step1 step2 Increase catalyst loading or use a more active catalyst (e.g., Rh/C) step1->step2 step3 Optimize solvent and temperature step2->step3 step4 Consider a two-step reduction process step3->step4 end Complete reduction to piperidine step4->end

Caption: Troubleshooting incomplete hydrogenation.

Solutions and Experimental Protocols:

  • Protocol 2: Complete Hydrogenation of a 3-Substituted Pyridine

    • Materials: 3-Substituted pyridine, 5% Rhodium on carbon (Rh/C), ethanol (EtOH), acetic acid (AcOH), high-pressure autoclave.

    • Procedure:

      • In a high-pressure autoclave, dissolve the 3-substituted pyridine (1.0 eq) in a mixture of EtOH and a catalytic amount of AcOH.

      • Add 5% Rh/C (5 mol%).

      • Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to 10 atm.

      • Stir the mixture at 50 °C for 24 hours.

      • Cool the reactor to room temperature and carefully vent the hydrogen.

      • Filter the catalyst through a pad of Celite® and wash with EtOH.

      • Concentrate the filtrate under reduced pressure.

      • Purify the crude product by distillation or column chromatography.

Problem 3: Formation of Regioisomers

Symptoms:

  • LC-MS analysis of the crude product shows multiple peaks with the same mass, corresponding to different isomers.

  • ¹H and ¹³C NMR spectra are complex, indicating a mixture of products.

Common Causes:

  • The electronic and steric properties of the pyridine ring and existing substituents do not strongly favor substitution at a single position.[5]

  • The reaction conditions are not selective.

Troubleshooting Workflow:

start Mixture of regioisomers step1 Modify substituents to enhance directing effects start->step1 step2 Employ a different synthetic strategy with inherent regiocontrol (e.g., cross-coupling) step1->step2 step3 Use a directing group approach step2->step3 step4 Systematically screen reaction conditions (solvent, temperature, catalyst) step3->step4 end Regioselective synthesis achieved step4->end

Caption: Troubleshooting poor regioselectivity.

Solutions and Experimental Protocols:

  • Protocol 3: Synthesis of a 3-Arylpiperidine via Suzuki Coupling and Hydrogenation

    • Materials: 3-Bromopyridine, arylboronic acid, Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane, water, 10% Pd/C, ethanol, HCl.

    • Procedure:

      • Suzuki Coupling: To a solution of 3-bromopyridine (1.0 eq) and arylboronic acid (1.2 eq) in a 3:1 mixture of 1,4-dioxane and water, add K₂CO₃ (2.0 eq) and Pd(PPh₃)₄ (0.05 eq).

      • Heat the mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere.

      • Cool to room temperature, dilute with water, and extract with ethyl acetate.

      • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude 3-arylpyridine by column chromatography.

      • Hydrogenation: Dissolve the purified 3-arylpyridine in ethanol containing concentrated HCl (1.1 eq).

      • Add 10% Pd/C (10 mol%) and hydrogenate at 50 psi and 50 °C for 24 hours.

      • Filter the catalyst and concentrate the filtrate to obtain the 3-arylpiperidine hydrochloride salt.

Data Presentation

Table 1: Comparison of Byproduct Formation in Different Synthetic Routes

Synthetic RouteDesired ProductCommon Byproduct(s)Typical Byproduct Yield (%)
Hydrogenation of 3-Fluoropyridine3-FluoropiperidinePiperidine (from hydrodefluorination), 3-Fluorotetrahydropyridine5-20%
Friedel-Crafts Acylation of Pyridine3-Acetylpiperidine (after reduction)2-Acetylpyridine, 4-Acetylpyridine10-40%
Intramolecular Reductive Amination3-Substituted PiperidineDiastereomers, over-reduced byproducts5-15%
N-Alkylation of PiperidineN-Alkyl-3-substituted piperidineN,N-Dialkyl-3-substituted piperidinium saltVariable, up to 30%

Note: Yields are approximate and can vary significantly based on reaction conditions and substrate.

Experimental Protocols

Detailed Protocol: Dieckmann Condensation for the Synthesis of a 3-Substituted Piperidin-4-one Precursor [1][11]

This protocol describes the intramolecular cyclization of an amino diester to form a β-keto ester, a precursor to 3-substituted piperidones.

  • Materials:

    • N-Substituted-bis(β-carboethoxyethyl)amine (amino diester)

    • Sodium ethoxide (NaOEt)

    • Anhydrous toluene

    • Aqueous HCl

  • Procedure:

    • To a solution of sodium ethoxide (1.1 eq) in anhydrous toluene, add the amino diester (1.0 eq) dropwise at a temperature that maintains a gentle reflux.

    • After the addition is complete, continue to heat the mixture at reflux for 2 hours.

    • Cool the reaction mixture to room temperature and then in an ice bath.

    • Carefully add aqueous HCl to neutralize the mixture.

    • Separate the organic layer, and extract the aqueous layer with toluene.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • The resulting crude β-keto ester can be purified by vacuum distillation or column chromatography. This intermediate can then be hydrolyzed and decarboxylated to yield the corresponding 3-substituted piperidin-4-one.

References

Troubleshooting low yield in piperidine N-arylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in piperidine N-arylation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in piperidine N-arylation reactions?

Low yields in piperidine N-arylation, particularly in Buchwald-Hartwig amination, can often be attributed to several key factors:

  • Catalyst Deactivation: The active Pd(0) catalyst is susceptible to oxidation. It is crucial to maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction setup and duration to prevent catalyst decomposition.[1]

  • Suboptimal Ligand and Base Combination: The choice of phosphine ligand and base is critical and highly dependent on the specific substrates being used. Experimenting with different combinations is often necessary to find the optimal conditions.[1][2]

  • Presence of Water or Oxygen: Moisture and oxygen can lead to catalyst deactivation and promote side reactions. Using anhydrous solvents and properly degassing the reaction mixture is essential.

  • Side Reactions: Competing reactions such as hydrodehalogenation (reduction of the aryl halide) can consume the starting material without forming the desired product.[1][2]

  • Steric Hindrance: Highly substituted aryl halides or piperidines can slow down the reaction rate, leading to incomplete conversion and lower yields.

Q2: What are the common side reactions in piperidine N-arylation and how can they be minimized?

Several side reactions can compete with the desired N-arylation, leading to reduced yields and complex product mixtures:

  • Hydrodehalogenation: This is the reduction of the aryl halide to the corresponding arene. It can be caused by β-hydride elimination from the palladium amide intermediate.[2] To minimize this, one can optimize the ligand and base combination.[2]

  • Over-alkylation: In some cases, particularly with highly reactive alkylating agents, the piperidine nitrogen can be over-alkylated, leading to the formation of quaternary ammonium salts.[1] Using a slight excess of the piperidine starting material relative to the aryl halide can help mitigate this.[1]

  • Homocoupling: The coupling of two aryl halides (Glaser coupling) can occur, especially in Ullmann-type reactions, if the reaction conditions are not optimized. Running the reaction under copper-free conditions can prevent this side reaction in Sonogashira couplings, which share similarities in catalytic components.[3]

Q3: How do I choose the right ligand and base for my Buchwald-Hartwig reaction?

The selection of the ligand and base is crucial for a successful Buchwald-Hartwig amination.

  • Ligands: Bulky, electron-rich phosphine ligands are known to improve reaction efficiency by stabilizing the palladium catalyst and facilitating both oxidative addition and reductive elimination.[4] Common examples include RuPhos, XPhos, and SPhos.[1][4] The choice of ligand can influence the relative rates of reductive elimination versus side reactions like β-hydride elimination.[2]

  • Bases: The base plays a critical role in the deprotonation of the amine. Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is a common choice, especially for coupling with aliphatic amines.[1][5] For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more suitable.[6][7] The choice of base can also be influenced by the solvent; for instance, in nonpolar solvents, an anionic base is preferred.[8]

Q4: When should I consider using Ullmann condensation instead of Buchwald-Hartwig amination?

Ullmann-type reactions, which are copper-catalyzed, are an alternative to the palladium-catalyzed Buchwald-Hartwig amination.[9][10] Consider an Ullmann condensation under the following circumstances:

  • Cost-Effectiveness: Copper catalysts are generally less expensive than palladium catalysts.

  • Different Reactivity Profile: For certain substrates, particularly electron-deficient aryl halides, Ullmann conditions might provide better yields.

  • Challenges with Palladium Catalysis: If you are facing persistent issues with palladium catalyst deactivation or specific side reactions that are difficult to overcome, exploring Ullmann conditions is a viable strategy.

However, traditional Ullmann reactions often require higher temperatures and stoichiometric amounts of copper.[10] Modern protocols have been developed with soluble copper catalysts that operate under milder conditions.[10]

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Materials

Potential Cause Suggested Solution
Inactive Catalyst Ensure the use of a high-purity palladium precatalyst and ligand. Use a precatalyst if possible for cleaner formation of the active species.[9] Confirm that the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.[1]
Suboptimal Temperature If the reaction is sluggish at room temperature, consider increasing the temperature. Some reactions may require heating to 50-100 °C.[3]
Poor Quality Reagents Use anhydrous, degassed solvents. Ensure piperidine and the aryl halide are pure. Impurities can inhibit the catalyst.[3]
Inappropriate Ligand/Base Screen different phosphine ligands (e.g., XPhos, RuPhos, SPhos) and bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃). The optimal combination is substrate-dependent.[1][2]

Issue 2: Formation of Significant Side Products

Potential Cause Suggested Solution
Hydrodehalogenation Optimize the ligand and base combination to favor reductive elimination over β-hydride elimination.[2]
Over-alkylation Use a slight excess of piperidine (1.2-1.5 equivalents) relative to the aryl halide.[1]
Messy TLC Plate Multiple spots on a TLC can indicate catalyst decomposition or various side reactions.[3] Ensure all reagents are pure and the reaction is run under strictly inert conditions.[3] Consider purification challenges; basic piperidine compounds can tail on silica gel.[11]

Issue 3: Difficulty with Product Purification

Potential Cause Suggested Solution
Tailing on Silica Gel The basic nitrogen of the piperidine ring can interact strongly with acidic silanol groups on the silica surface, leading to poor separation.[11] Add a basic modifier like triethylamine (0.1-1%) to the eluent.[11] Alternatively, use amine-deactivated silica or a different stationary phase like alumina.[11]
Low Recovery After Chromatography Strong, irreversible binding to the silica gel can lead to product loss.[11] Employ the same solutions as for tailing (basic modifier in eluent, alternative stationary phase).[11]

Data on Reaction Conditions

Table 1: Effect of Different Bases on Buchwald-Hartwig Amination Yield

EntryAryl HalideAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)
14-ChloroanisolePiperidine(NHC)Pd(allyl)ClNaOtBuDioxane10043
24-BromoanisolePiperidine(NHC)Pd(allyl)ClNaOtBuDioxane10093
34-BromobenzonitrilePiperazineNiCl₂(dppe)NaOtBu (1.5 eq)Dioxane9090
41-Chloro-4-nitrobenzenePiperazinePd(OAc)₂/XantphosCs₂CO₃ (2.0 eq)DMF110>98

Illustrative data compiled from various sources demonstrating general trends.[2][12]

Experimental Protocols

General Protocol for Palladium-Catalyzed N-Arylation of Piperidine (Buchwald-Hartwig Amination)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 eq)

  • Piperidine (1.2-1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., RuPhos, XPhos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or similar glassware for inert atmosphere techniques

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a Schlenk flask equipped with a stir bar.

  • Reagent Addition: Add the aryl halide and piperidine to the flask.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Reaction: Stir the reaction mixture at the desired temperature (room temperature to 110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute with a suitable solvent such as ethyl acetate.

    • Filter the mixture through a pad of celite to remove insoluble salts and the catalyst.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-arylpiperidine.[1]

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in N-Arylation start Low Yield Observed check_conversion Check Conversion of Starting Material (TLC/LC-MS) start->check_conversion incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion Yes complete_conversion Complete Conversion, Low Product Yield check_conversion->complete_conversion No inactive_catalyst Potential Cause: Inactive Catalyst incomplete_conversion->inactive_catalyst suboptimal_conditions Potential Cause: Suboptimal Conditions incomplete_conversion->suboptimal_conditions side_reactions Potential Cause: Side Reactions complete_conversion->side_reactions purification_issues Potential Cause: Purification Issues complete_conversion->purification_issues solution_catalyst Solution: - Use fresh catalyst/ligand - Ensure inert atmosphere inactive_catalyst->solution_catalyst solution_conditions Solution: - Increase temperature - Screen solvents/bases/ligands suboptimal_conditions->solution_conditions solution_side_reactions Solution: - Optimize ligand/base - Adjust stoichiometry side_reactions->solution_side_reactions solution_purification Solution: - Add base to eluent - Use alternative stationary phase purification_issues->solution_purification

Caption: Troubleshooting workflow for low yield in piperidine N-arylation.

Reaction_Components Key Components for Successful N-Arylation center N-Arylation Reaction aryl_halide Aryl Halide (I, Br, Cl, OTf) center->aryl_halide piperidine Piperidine center->piperidine catalyst Palladium Precatalyst (e.g., Pd₂(dba)₃) center->catalyst ligand Phosphine Ligand (e.g., XPhos, RuPhos) center->ligand base Base (e.g., NaOtBu, Cs₂CO₃) center->base solvent Anhydrous Solvent (e.g., Toluene, Dioxane) center->solvent atmosphere Inert Atmosphere (Argon or Nitrogen) center->atmosphere

Caption: Essential components for a successful piperidine N-arylation reaction.

Condition_Selection Logical Flow for Condition Selection start Select Reaction Conditions substrate_analysis Analyze Substrates (Aryl Halide & Piperidine) start->substrate_analysis sterically_hindered Sterically Hindered? substrate_analysis->sterically_hindered bulky_ligand Use Bulky Ligand (e.g., XPhos, BrettPhos) sterically_hindered->bulky_ligand Yes standard_ligand Standard Ligand Sufficient (e.g., RuPhos) sterically_hindered->standard_ligand No electron_rich_poor Aryl Halide: Electron-Rich or Poor? base_sensitive Base-Sensitive Functional Groups? electron_rich_poor->base_sensitive Electron-Rich ullmann_option Consider Ullmann Condensation (for electron-poor halides) electron_rich_poor->ullmann_option Electron-Poor strong_base Use Strong Base (e.g., NaOtBu) base_sensitive->strong_base No weak_base Use Weaker Base (e.g., K₃PO₄, Cs₂CO₃) base_sensitive->weak_base Yes bulky_ligand->electron_rich_poor standard_ligand->electron_rich_poor ullmann_option->base_sensitive

Caption: Decision-making process for selecting optimal reaction conditions.

References

Technical Support Center: Stereoselective Synthesis of 3-Phenoxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the stereoselective synthesis of 3-phenoxypiperidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges in achieving high stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high stereoselectivity in the synthesis of this compound?

A1: The main challenges in the stereoselective synthesis of this compound revolve around controlling the formation of the chiral center at the C3 position of the piperidine ring. Key difficulties include:

  • Controlling facial selectivity: Ensuring that incoming reagents preferentially attack one face of a prochiral intermediate (e.g., an enamine or iminium ion) over the other.

  • Preventing racemization: Stereogenic centers, once formed, can be susceptible to racemization under certain reaction conditions, such as the presence of strong acids or bases, or elevated temperatures.

  • Diastereoselectivity in multi-substituted piperidines: When additional substituents are present, controlling the relative stereochemistry between the C3-phenoxy group and other chiral centers can be complex.

  • Catalyst/auxiliary efficiency: The choice and effectiveness of the chiral catalyst or auxiliary are critical and highly dependent on the specific reaction pathway and substrate.

Q2: Which synthetic strategies are most promising for the stereoselective synthesis of this compound?

A2: Several strategies have proven effective for the synthesis of analogous 3-substituted piperidines and can be adapted for this compound:

  • Catalytic Asymmetric Hydrogenation: This approach often involves the hydrogenation of a pyridine or tetrahydropyridine precursor bearing a phenoxy group at the 3-position, using a chiral transition metal catalyst (e.g., Rhodium or Iridium complexes with chiral phosphine ligands). This method can provide high enantioselectivity.

  • Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary, such as (R)-phenylglycinol, can be used to direct the stereochemical outcome of key bond-forming reactions. The auxiliary is later removed to yield the desired enantiomerically enriched product.

  • Stereoselective Michael Addition: The conjugate addition of phenol to a suitable piperidine-based Michael acceptor can be rendered stereoselective through the use of chiral catalysts or auxiliaries.

  • Enzymatic Resolutions: Biocatalytic methods, such as enzymatic kinetic resolution, can be employed to separate enantiomers of a racemic mixture of this compound or a precursor.

Q3: How do I choose the appropriate chiral catalyst for an asymmetric hydrogenation approach?

A3: The selection of a chiral catalyst is crucial and often requires screening. Key factors to consider include:

  • Substrate compatibility: The catalyst must be effective for the specific substrate (e.g., a substituted pyridine or tetrahydropyridine).

  • Ligand structure: The chiral ligand coordinated to the metal center (e.g., Rh, Ru, Ir) is the primary determinant of stereoselectivity. Commonly used ligand families include BINAP, SEGPHOS, and Josiphos.

  • Reaction conditions: Catalyst performance is highly sensitive to solvent, temperature, pressure, and the presence of additives.

  • Literature precedents: Reviewing literature for the asymmetric hydrogenation of similar 3-substituted pyridines or tetrahydropyridines can provide a good starting point for catalyst selection.

Q4: My stereoselective reaction is showing low enantiomeric excess (ee) or diastereomeric ratio (dr). What are the first troubleshooting steps?

A4: Low stereoselectivity can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Verify Reagent Purity: Ensure the starting materials, solvents, and catalyst or chiral auxiliary are of high purity and anhydrous where required.

  • Optimize Reaction Temperature: Lowering the reaction temperature often enhances stereoselectivity by increasing the energy difference between the diastereomeric transition states.

  • Screen Solvents: The polarity and coordinating ability of the solvent can significantly influence the stereochemical outcome.

  • Vary the Catalyst/Ligand or Chiral Auxiliary: If using a catalytic method, screen different chiral ligands. For auxiliary-based methods, consider alternative auxiliaries.

  • Check for Racemization: Analyze aliquots of the reaction over time to determine if the initial stereoselectivity is high but erodes as the reaction progresses, which would indicate product racemization under the reaction or workup conditions.

Troubleshooting Guides

Guide 1: Poor Stereoselectivity in the Asymmetric Hydrogenation of a 3-Phenoxytetrahydropyridine Precursor
Potential Cause Recommended Solutions
Suboptimal Catalyst/Ligand - Screen a variety of chiral phosphine ligands (e.g., (S)-SEGPHOS, (R)-BINAP) with a suitable metal precursor (e.g., [Rh(cod)₂]BF₄).- Consult literature for catalysts effective with similar 3-alkoxy or 3-aryloxy substituted systems.
Incorrect Reaction Temperature - Perform a temperature screen, starting from room temperature and decreasing to 0 °C or lower. Higher temperatures can lead to reduced selectivity.
Inappropriate Solvent - Evaluate a range of solvents with varying polarities (e.g., THF, Toluene, Dichloromethane). The solvent can affect catalyst conformation and stability.
Interference from Substrate Protecting Group - The nature of the nitrogen protecting group (e.g., Boc, Cbz) can influence the stereochemical outcome. Consider screening different protecting groups.
Low Hydrogen Pressure - While higher pressure does not always improve stereoselectivity, it can be a factor. Experiment with a range of pressures (e.g., 1-50 atm) if your equipment allows.
Guide 2: Low Diastereoselectivity in Chiral Auxiliary-Mediated Synthesis
Potential Cause Recommended Solutions
Ineffective Chiral Auxiliary - The chosen chiral auxiliary may not provide sufficient steric hindrance to effectively direct the reaction. Consider auxiliaries known for high induction in similar systems (e.g., Evans oxazolidinones, (R)-phenylglycinol).
Non-Optimal Reaction Conditions for Conjugate Addition - For Michael additions, the choice of base and reaction temperature is critical. Screen different non-nucleophilic bases and lower the temperature.- The use of a Lewis acid can sometimes enhance diastereoselectivity by coordinating to both the auxiliary and the substrate.
Equilibrating Conditions - The reaction conditions might be allowing for equilibration to the thermodynamically favored, but undesired, diastereomer. Analyze the reaction at early time points to assess the kinetic product ratio.
Racemization During Auxiliary Removal - The conditions used to cleave the chiral auxiliary (e.g., strong acid or base) may be causing epimerization of the newly formed stereocenter. Screen milder cleavage conditions.

Quantitative Data from Analogous Syntheses

The following table summarizes representative data from stereoselective syntheses of 3-substituted piperidine analogs, which can serve as a starting point for optimizing the synthesis of this compound.

Reaction Type Substrate Catalyst/Auxiliary Conditions Yield (%) Stereoselectivity
Asymmetric HydrogenationN-Boc-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine-3-methanol[Rh(COD)₂]BF₄ / (R,R)-Et-DuPhosH₂ (60 psi), MeOH, rt, 24h95>99% ee
Chiral Auxiliary Mediated CyclizationMethyl 5-oxopentanoate with (R)-phenylglycinol-Toluene, reflux7090:10 dr (cis/trans)
Catalytic Asymmetric ArylationPhenyl pyridine-1(2H)-carboxylate and Phenylboronic Acid[Rh(cod)OH]₂ / (S)-Segphosaq. CsOH, Toluene/THP/H₂O, 70°C8196% ee

Experimental Protocols

Protocol 1: Catalytic Asymmetric Hydrogenation of a Tetrahydropyridine Precursor (Adapted from Paroxetine Synthesis)

This protocol is a general guideline for the asymmetric hydrogenation of an N-protected 3-phenoxymethyl-1,2,3,6-tetrahydropyridine to introduce the desired stereochemistry at the 3-position.

Materials:

  • N-protected 3-phenoxymethyl-1,2,3,6-tetrahydropyridine (1.0 eq)

  • [Rh(COD)₂]BF₄ (0.01 eq)

  • Chiral diphosphine ligand (e.g., (R)-BINAP) (0.012 eq)

  • Anhydrous, degassed solvent (e.g., Methanol or THF)

  • Hydrogen gas

  • High-pressure hydrogenation reactor

Procedure:

  • In a glovebox, charge a pressure reactor vessel with the N-protected 3-phenoxymethyl-1,2,3,6-tetrahydropyridine and the chiral ligand.

  • In a separate vial, dissolve the [Rh(COD)₂]BF₄ in a small amount of the reaction solvent.

  • Add the catalyst solution to the reactor vessel.

  • Add the remaining solvent to the desired concentration.

  • Seal the reactor, remove it from the glovebox, and connect it to a hydrogen line.

  • Purge the reactor with hydrogen gas several times.

  • Pressurize the reactor to the desired pressure (e.g., 10 atm) and begin stirring.

  • Maintain the reaction at the desired temperature (e.g., room temperature) and monitor for completion by TLC or LC-MS.

  • Upon completion, carefully vent the reactor and purge with an inert gas.

  • Concentrate the reaction mixture in vacuo and purify the product by column chromatography.

  • Determine the enantiomeric excess of the product using chiral HPLC.

Protocol 2: Chiral Auxiliary-Mediated Conjugate Addition and Cyclization

This protocol outlines a general approach for the diastereoselective synthesis of a 3-phenoxypiperidin-2-one intermediate using a chiral auxiliary.

Materials:

  • Chiral auxiliary (e.g., (R)-phenylglycinol) (1.0 eq)

  • Methyl 5-oxopentanoate (1.0 eq)

  • Toluene

  • Dean-Stark apparatus

  • Lithium phenoxide (prepared from phenol and a strong base like n-BuLi)

  • Lewis acid (optional, e.g., TiCl₄)

  • Anhydrous THF

Procedure:

  • Formation of the Chiral Lactam: Reflux a solution of (R)-phenylglycinol and methyl 5-oxopentanoate in toluene with azeotropic removal of water using a Dean-Stark trap to form the bicyclic lactam. Purify by chromatography.

  • Activation (if necessary): Convert the lactam to an α,β-unsaturated lactam via standard methods (e.g., selenenylation/oxidation).

  • Diastereoselective Michael Addition:

    • Cool a solution of the α,β-unsaturated lactam in anhydrous THF to -78 °C.

    • If using a Lewis acid, add it at this stage.

    • Slowly add a solution of lithium phenoxide in THF.

    • Stir the reaction at -78 °C and monitor for completion by TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent.

  • Purification and Analysis: Purify the product by column chromatography and determine the diastereomeric ratio by NMR spectroscopy.

  • Auxiliary Removal and Reduction: The chiral auxiliary can be removed, and the lactam reduced to the corresponding this compound in subsequent steps.

Visualizations

experimental_workflow cluster_start Starting Material Preparation cluster_reduction Stereoselective Reduction cluster_analysis Analysis & Purification cluster_product Final Product start N-Protected 3-Phenoxypyridine reduction Asymmetric Hydrogenation start->reduction Chiral Catalyst (e.g., Rh-BINAP) H₂, Pressure purification Column Chromatography reduction->purification analysis Chiral HPLC for ee% purification->analysis product Enantioenriched This compound analysis->product

Caption: General workflow for the asymmetric synthesis of this compound.

troubleshooting_workflow node_action node_action start Low Stereoselectivity (ee% or dr) q1 Is the reaction temperature optimized? start->q1 q2 Have different solvents been screened? q1->q2 Yes action1 Perform temperature screen (e.g., 25°C, 0°C, -20°C) q1->action1 No q3 Is the chiral catalyst/ auxiliary appropriate? q2->q3 Yes action2 Screen solvents of varying polarity q2->action2 No q4 Has reagent purity been confirmed? q3->q4 Yes action3 Screen alternative chiral ligands or auxiliaries q3->action3 No action4 Purify all reagents and dry solvents q4->action4 No end_node Consider alternative synthetic route q4->end_node Yes a1_yes Yes a1_no No a2_yes Yes a2_no No a3_yes Yes a3_no No a4_yes Yes a4_no No action1->q2 action2->q3 action3->q4 action4->end_node

Caption: Decision tree for troubleshooting poor stereoselectivity.

Preventing over-alkylation in piperidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the N-alkylation of piperidine, with a specific focus on preventing over-alkylation.

Frequently Asked Questions (FAQs)

Q1: What is over-alkylation in the context of piperidine synthesis?

A1: Over-alkylation is a common side reaction where the target N-alkylated piperidine (a tertiary amine) undergoes a second alkylation, resulting in the formation of a positively charged quaternary ammonium salt.[1] This occurs because the desired mono-alkylated tertiary amine product is often more nucleophilic than the starting piperidine (a secondary amine), making it susceptible to further reaction with the alkylating agent.[1]

Q2: Why is the formation of quaternary ammonium salts a significant problem?

A2: The formation of quaternary ammonium salts reduces the yield of the desired mono-alkylated product.[1] Furthermore, these salts are often highly water-soluble, which complicates the purification process as they can be difficult to separate from the desired product during standard aqueous work-ups, leading to lower isolated yields.[1]

Q3: What primary factors contribute to over-alkylation?

A3: Several factors can promote the formation of quaternary salts:

  • Stoichiometry: Using an excess of the alkylating agent significantly increases the probability of a second alkylation event.[1][2]

  • Reactivity of Alkylating Agent: Highly reactive alkylating agents, such as methyl iodide, are more prone to causing over-alkylation.[3]

  • Reaction Conditions: High concentrations of reactants and the rapid addition of the alkylating agent can create localized excesses, favoring di-alkylation.[3] While gentle heating can increase the reaction rate, it may also accelerate the rate of quaternary salt formation.[1]

  • Presence of a Base: Adding a base can speed up the reaction by neutralizing the acid byproduct, but it can also make dialkylation more likely.[2]

Q4: What are the primary strategies to control or prevent over-alkylation?

A4: The main strategies include:

  • Controlling Stoichiometry and Addition: Using an excess of piperidine and adding the alkylating agent slowly are effective control measures.[1][3]

  • Reductive Amination: This alternative method involves reacting the piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced. It is a milder and more selective method that avoids the issue of over-alkylation.[1][4]

  • Using Protecting Groups: For substrates with multiple reactive sites, a protecting group can be used to temporarily block one site, allowing for selective alkylation at the desired nitrogen.[5]

Troubleshooting Guides

Issue 1: A high concentration of a water-soluble byproduct is observed, leading to a low yield of the desired N-alkylated piperidine.

  • Problem Identification: This is a classic sign of significant quaternary ammonium salt formation due to over-alkylation.[1] The desired product may be lost to the aqueous layer during work-up.[1]

  • Possible Causes & Solutions:

Potential CauseRecommended SolutionExpected Outcome
Excess Alkylating Agent Adjust the stoichiometry to use an excess of the piperidine starting material relative to the alkylating agent. A 1.5 to 3-fold excess of the amine is a good starting point.[1][3]A significant reduction in the formation of the di-alkylated product.[3]
Rapid Addition of Alkylating Agent Add the alkylating agent slowly to the reaction mixture. Using a syringe pump is a highly recommended technique to maintain a low concentration of the alkylating agent.[2][3]Minimized localized high concentrations of the alkylating agent, reducing the likelihood of the second alkylation event.[3]
High Reaction Concentration Run the reaction at a lower concentration (e.g., 0.1 M).[2] This disfavors the bimolecular reaction that leads to the byproduct.A reduced rate of the undesired di-alkylation reaction.[3]
Method Choice Switch to an alternative synthetic route such as Reductive Amination , which does not produce quaternary ammonium salts as a side product.[4]Elimination of over-alkylation as a side reaction pathway.[4]

Issue 2: The N-alkylation reaction is very slow or does not proceed to completion.

  • Problem Identification: The reaction has stalled, leaving a significant amount of unreacted starting material.

  • Possible Causes & Solutions:

Potential CauseRecommended SolutionExpected Outcome
Piperidine Protonation The reaction of piperidine with an alkyl halide generates an acid (HX) byproduct, which can protonate the starting amine, rendering it non-nucleophilic.[1] Add a non-nucleophilic base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) to neutralize the acid.[3]The starting amine remains active, allowing the reaction to proceed to completion.[1]
Poor Reactant Solubility Ensure all reactants are fully soluble in the chosen solvent at the reaction temperature. If not, consider switching to a more suitable solvent like DMF or acetonitrile.[3]A homogeneous reaction mixture should lead to more consistent and improved reaction rates.[3]

Key Synthetic Strategies & Data Comparison

The choice of synthetic strategy is critical for successfully synthesizing mono-N-alkylated piperidines while avoiding over-alkylation.

StrategyTendency for Over-AlkylationKey ReagentsAdvantagesDisadvantages
Direct Alkylation (Controlled) High, but can be minimizedPiperidine, Alkyl Halide, Base (optional)Straightforward, one-step process.[4]Prone to over-alkylation; requires careful control of conditions.[1][4]
Reductive Amination NonePiperidine, Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃)Milder, highly selective, and avoids quaternary salt formation.[1][4]Two-step process (in-situ); requires a suitable carbonyl compound.[6]
Protecting Group Strategy None (at desired site)Piperidine with other reactive groups, Protecting Agent (e.g., Boc₂O), Alkyl Halide, Deprotection AgentEssential for selective alkylation of molecules with multiple amine groups.[5]Multi-step process (protection, alkylation, deprotection), increasing process length.[5]

Visualized Workflows and Mechanisms

Reaction Pathway: N-Alkylation vs. Over-Alkylation

G A Piperidine (Secondary Amine) B Mono-alkylated Piperidine (Desired Tertiary Amine) A->B  Alkylation   C Quaternary Ammonium Salt (Undesired Byproduct) B->C  Over-alkylation   RX + Alkyl Halide (RX) RX2 + Alkyl Halide (RX) G start Start: Synthesize Mono-N-Alkyl Piperidine q1 Does the substrate have other reactive N-H groups? start->q1 q2 Is over-alkylation a significant issue with the chosen alkylating agent? q1->q2 No s1 Use Protecting Group Strategy q1->s1 Yes s2 Use Reductive Amination q2->s2 Yes s3 Use Direct Alkylation with Controlled Conditions: - Excess Piperidine - Slow Alkyl Halide Addition q2->s3 No / Minor G A 1. Mix Piperidine and Aldehyde/Ketone in Anhydrous Solvent B 2. Add Reducing Agent (e.g., NaBH(OAc)₃) in portions A->B C 3. Stir at Room Temperature and Monitor Reaction (TLC or LC-MS) B->C D 4. Quench Reaction (e.g., sat. aq. NaHCO₃) C->D E 5. Aqueous Work-up: Extract with Organic Solvent D->E F 6. Dry, Filter, and Concentrate Organic Layer E->F G 7. Purify Crude Product (e.g., Column Chromatography) F->G H Desired N-Alkylated Piperidine G->H

References

Technical Support Center: Managing Azeotrope Formation in Piperidine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with azeotrope formation during the purification of piperidine.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to remove water from piperidine by simple distillation?

A1: Piperidine and water form a minimum-boiling azeotrope, which is a mixture with a constant boiling point that has a vapor composition identical to its liquid composition.[1][2] This means that attempting to separate a piperidine-water mixture by simple distillation will result in the azeotrope distilling over, preventing the isolation of pure, anhydrous piperidine.[3] The piperidine-water azeotrope boils at approximately 92.8°C and consists of about 65% piperidine by mass.[1][2]

Q2: My piperidine is pure according to NMR, but my water-sensitive reaction is failing. What could be the issue?

A2: Even trace amounts of water, which may not be easily quantifiable by standard NMR, can be sufficient to inhibit water-sensitive reactions. The formation of the piperidine-water azeotrope means that even piperidine that appears pure might still contain a significant amount of water. It is crucial to employ specific drying techniques to remove this residual water.

Q3: What are the primary methods for breaking the piperidine-water azeotrope?

A3: The most common and effective methods for breaking the piperidine-water azeotrope include:

  • Azeotropic Distillation with an Entrainer: This involves adding a third component (an entrainer), such as toluene or benzene, which forms a new, lower-boiling ternary azeotrope with water.[3][4] This allows for the selective removal of water.

  • Drying with a Desiccant: Chemical drying agents, most commonly solid potassium hydroxide (KOH), can be used to chemically bind and remove water from the piperidine.[1][5] This is often followed by distillation to obtain pure piperidine.

  • Extractive Distillation: This method involves introducing a high-boiling solvent that alters the relative volatilities of piperidine and water, thereby breaking the azeotrope and allowing for their separation by distillation.

Q4: I see a yellow tint in my piperidine after purification. What is the cause and how can I remove it?

A4: A yellow discoloration in piperidine is typically due to oxidation products. These impurities can often be removed by distillation. To prevent future discoloration, it is recommended to store purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light.

Troubleshooting Guides

Issue 1: Water Contamination Persists After Initial Distillation

Symptom: GC-MS analysis of your purified piperidine continues to show the presence of water, or your subsequent water-sensitive reactions yield poor results.

Possible Cause & Solution:

  • Azeotrope Formation: You are likely co-distilling the piperidine-water azeotrope.

    • Solution 1: Azeotropic Distillation with an Entrainer. Introduce an entrainer like toluene to form a new, lower-boiling azeotrope with water, allowing for its removal. A detailed protocol is provided below.

    • Solution 2: Pre-drying with a Desiccant. Before distillation, dry the piperidine with a suitable desiccant like solid potassium hydroxide (KOH) to remove the bulk of the water.

Issue 2: Low Recovery of Piperidine After Purification

Symptom: The amount of purified piperidine recovered is significantly lower than expected.

Possible Causes & Solutions:

  • Aggressive Distillation: Overly aggressive heating can lead to the mechanical carryover of piperidine along with the water-entrainer azeotrope.

    • Solution: Carefully control the heating rate and ensure a slow, steady distillation. Use a fractionating column to improve separation efficiency.

  • Inefficient Drying: If using a desiccant, it may be saturated or not given enough time to work effectively.

    • Solution: Use a sufficient quantity of fresh, anhydrous desiccant. Allow for adequate contact time (e.g., overnight) with occasional swirling.[5]

  • Losses During Transfers: Multiple transfers between flasks can lead to significant material loss.

    • Solution: Minimize the number of transfers. After drying with a desiccant, carefully decant or filter the piperidine into the distillation flask.

Data Presentation

Table 1: Comparison of Piperidine Purification Methods

MethodPrincipleTypical PurityKey ParametersAdvantagesDisadvantages
Azeotropic Distillation (with Toluene) Forms a new, lower-boiling ternary azeotrope with water and toluene.>99.5%[3]Tower top temp: ~84.3°C, Tower bottom temp: ~106.2°C, Reflux ratio: 1.[3]Highly effective for removing water; can be performed at a large scale.Requires an additional component (entrainer) that must be removed later.
Drying with KOH followed by Distillation Chemical reaction of KOH with water to form non-volatile potassium hydroxide hydrate.HighSufficient KOH, adequate contact time, followed by distillation at 106°C.Simple setup; effective for smaller scales.Can be less efficient for large amounts of water; requires handling of a strong base.
Extractive Distillation A high-boiling solvent alters the relative volatility of piperidine and water.HighSelection of an appropriate high-boiling solvent.Can be a continuous process; avoids introducing a new azeotrope.Requires a second distillation to separate the product from the high-boiling solvent.

Experimental Protocols

Protocol 1: Azeotropic Distillation with Toluene

This protocol is designed for the removal of water from a piperidine-water mixture using toluene as an entrainer.

Materials:

  • Piperidine-water mixture

  • Toluene

  • Distillation apparatus with a fractionating column and a Dean-Stark trap (optional but recommended)

  • Heating mantle

  • Receiving flasks

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus in a well-ventilated fume hood. Ensure all glassware is dry. If using a Dean-Stark trap, position it between the distillation flask and the condenser.

  • Charging the Flask: Charge the distillation flask with the piperidine-water mixture and toluene.

  • Heating: Begin heating the mixture to its boiling point. The vapor temperature at the top of the column should be monitored.

  • Azeotrope Removal: A ternary azeotrope of toluene, water, and piperidine will begin to distill. The head temperature should remain stable at approximately 84.3°C.[3]

  • Water Separation: If using a Dean-Stark trap, the condensed liquid will collect in the trap. The denser water layer will separate at the bottom and can be drained periodically, while the lighter toluene layer will overflow back into the distillation flask.

  • Completion: Continue the distillation until no more water is collected in the trap. The temperature at the head of the column will then begin to rise.

  • Piperidine Collection: Once all the water and toluene have been removed, change the receiving flask to collect the purified, anhydrous piperidine, which will distill at approximately 106°C.[6]

Protocol 2: Drying with Potassium Hydroxide (KOH)

This protocol is suitable for removing smaller quantities of water from piperidine.

Materials:

  • Wet piperidine

  • Solid potassium hydroxide (KOH) pellets

  • Round-bottom flask with a stopper

  • Distillation apparatus

  • Heating mantle

Procedure:

  • Pre-drying: Place the wet piperidine in a dry round-bottom flask.

  • Addition of KOH: Carefully add solid KOH pellets to the piperidine. Use a sufficient amount to create a layer at the bottom of the flask.

  • Drying: Stopper the flask and allow the mixture to stand for several hours, or preferably overnight, with occasional gentle swirling.[5] The KOH will absorb the water.

  • Decanting: Carefully decant or filter the dried piperidine into a clean, dry distillation flask, leaving the solid KOH and any residue behind.

  • Distillation: Distill the piperidine at atmospheric pressure. Collect the fraction that boils at approximately 106°C.[6]

Mandatory Visualizations

experimental_workflow Workflow for Piperidine Purification via Azeotropic Distillation start Start with Piperidine-Water Mixture add_entrainer Add Toluene (Entrainer) start->add_entrainer distillation Perform Azeotropic Distillation add_entrainer->distillation azeotrope_removal Collect Ternary Azeotrope (Toluene-Water-Piperidine) at ~84.3°C distillation->azeotrope_removal pure_piperidine Collect Pure Anhydrous Piperidine at ~106°C distillation->pure_piperidine separation Separate Water (e.g., using Dean-Stark trap) azeotrope_removal->separation separation->distillation Recycle Toluene end End pure_piperidine->end troubleshooting_logic Troubleshooting Piperidine Purification start Problem Encountered water_contamination Persistent Water Contamination? start->water_contamination low_yield Low Piperidine Yield? start->low_yield azeotropic_distillation Implement Azeotropic Distillation or Pre-drying with KOH water_contamination->azeotropic_distillation Yes other_issues Consult Further Documentation water_contamination->other_issues No low_yield->other_issues No check_distillation_rate Optimize Distillation Rate and/or Desiccant Efficiency low_yield->check_distillation_rate Yes

References

Technical Support Center: Strategies for Regioselective Piperidine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of piperidine. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experiments. Here you will find troubleshooting guides for common issues and a list of frequently asked questions.

Troubleshooting Guides

This section addresses specific problems you may encounter during the functionalization of piperidines, offering potential causes and solutions.

Problem 1: Poor Regioselectivity with a Mixture of 2-, 3-, and 4-Substituted Isomers

If your reaction is yielding an undesirable mixture of regioisomers, consider the following factors:

Possible CauseSuggested Solution
Ineffective Directing Group Strategy The directing group on the piperidine nitrogen may not be adequately controlling the position of functionalization. Amide, carbamate, and sulfonamide groups are often used to direct functionalization to a specific carbon.[1] For C4 functionalization, specific directing groups have been developed to overcome the electronic preference for the alpha-position.[2]
Suboptimal Catalyst and Ligand System The catalyst and ligand combination is critical for directing regioselectivity. For instance, in some palladium-catalyzed reactions, the steric hindrance of the ligand can determine the cyclization pathway.[3] Experiment with different metal catalysts (e.g., Rhodium, Palladium) and a variety of ligands to find the optimal system for your desired regioselectivity.[4][5][6]
Isomerization of Intermediates In certain metal-catalyzed reactions, intermediates can isomerize, leading to a mixture of products.[3] Modifying reaction conditions such as temperature, solvent, or the catalyst system can help minimize this issue.[3]
Incorrect Precursor Functionalization If you are functionalizing a pyridine ring before reduction, ensure the directing effects of any existing substituents favor substitution at the desired position.[3] Consider alternative functionalization strategies for the pyridine precursor that offer higher regioselectivity.[3]

Problem 2: Preferential Functionalization at the α-Position (C2/C6) When Targeting β (C3) or γ (C4) Positions

The C-H bonds at the α-position are generally more reactive, making functionalization at more remote positions challenging.[2] Here are some strategies to overcome this preference:

Possible CauseSuggested Solution
Higher Reactivity of α-C-H Bonds Introduce bulky substituents at the α-positions to sterically block these sites. This can promote functionalization at the more accessible C3 or C4 positions.[2] The use of a bulky N-Boc protecting group alongside a bidentate directing group can promote C4 regioselectivity.[7]
Electronic Deactivation at the β-Position Direct C-H functionalization at the C3 position is often difficult due to the electron-withdrawing effect of the nitrogen.[4][5] An indirect approach, such as the asymmetric cyclopropanation of an N-Boc-tetrahydropyridine followed by a reductive and regioselective ring-opening of the cyclopropane intermediate, can be employed to achieve 3-substituted piperidines.[3][4][5][6]
Inappropriate Catalyst or Protecting Group The choice of catalyst and the nitrogen protecting group can significantly influence the site of functionalization.[6] For example, Rhodium-catalyzed C-H insertion with an N-α-oxoarylacetyl-piperidine can favor the C4 position.[5]

Problem 3: Low Yield of the Desired Functionalized Piperidine

Low yields can be attributed to a variety of factors, from suboptimal reaction conditions to competing side reactions.

Possible CauseSuggested Solution
Suboptimal Reaction Conditions Systematically screen reaction parameters such as temperature, concentration, reaction time, and solvent to identify the optimal conditions for your specific substrate and catalyst system.[3]
Catalyst Deactivation or Insufficient Loading For metal-catalyzed reactions, ensure the catalyst is active and used at an appropriate loading. Catalyst deactivation can occur in the presence of impurities or an oxidizing atmosphere.[1]
Side Reactions and Product Degradation Analyze the crude reaction mixture to identify major byproducts, which can provide insight into competing reaction pathways. For example, in some fluorination reactions followed by hydrogenation, hydrodefluorination can be a competing reaction.[3] Adjusting reaction conditions or protecting sensitive functional groups may be necessary.[3]
Poor Precursor for Intramolecular Cyclization When using intramolecular cyclization, the structure of the acyclic precursor is critical. If the yield is low, consider redesigning the precursor to favor the formation of the desired six-membered ring.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to achieve regioselective functionalization of piperidines?

A1: The main strategies include:

  • Functionalization of Pyridine Derivatives: This involves introducing a substituent at the desired position on a pyridine ring, followed by reduction to the piperidine.[3]

  • Intramolecular Cyclization: An acyclic precursor containing a nitrogen source and an active site can be cyclized to form the piperidine ring, with the regioselectivity determined by the precursor's structure.[3]

  • Direct C-H Functionalization: This approach utilizes directing groups, specific catalysts, and control of steric and electronic factors to functionalize a pre-existing piperidine ring at a specific position.[2][8]

Q2: How can I achieve functionalization at the challenging C3 position?

A2: Direct C-H functionalization at the C3 position is difficult. A successful indirect method involves the cyclopropanation of N-Boc-tetrahydropyridine, followed by a reductive and regioselective ring-opening of the resulting cyclopropane.[3][4][5] Another approach is a Rh-catalyzed asymmetric reductive Heck reaction of aryl boronic acids with a dihydropyridine derivative.[9]

Q3: What role do protecting groups play in controlling regioselectivity?

A3: The choice of the N-protecting group is crucial. For example, in rhodium-catalyzed C-H functionalization, an N-Boc group can direct functionalization to the C2 position, while a specifically designed N-α-oxoarylacetyl group can favor the C4 position.[4][5][6] Bulky protecting groups can also sterically hinder the α-position, thereby promoting functionalization at other sites.[2][7]

Q4: Can I achieve enantioselective functionalization of piperidines?

A4: Yes, several methods have been developed for the enantioselective C(sp3)-H bond functionalization of piperidines.[10] These often involve the use of chiral catalysts, such as evolved manganese catalysts for C-H oxidation or chiral phosphoric acids in multicomponent reactions.[8][10] Rhodium catalysts with chiral ligands are also used for asymmetric carbometalation and C-H insertion reactions.[4][9]

Q5: What are some common side reactions to be aware of during piperidine functionalization?

A5: Common side reactions include over-alkylation at the nitrogen, leading to quaternary ammonium salts, especially with reactive alkylating agents.[1] In C-H functionalization, the formation of a mixture of regioisomers is a primary challenge.[3] For N-arylation reactions, catalyst deactivation and hydrodehalogenation of the aryl halide can occur.[1]

Data Presentation

Table 1: Comparison of Catalytic Systems for Regioselective C-H Functionalization of Piperidines

PositionCatalyst SystemN-Protecting GroupSubstrateYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee %)
C2 Rh₂(R-TCPTAD)₄BocN-Boc-piperidineModerateVariableLow to Moderate
C2 Rh₂(R-TPPTTL)₄BrosylN-Brosyl-piperidineHigh29->30:152-73
C4 Rh₂(S-2-Cl-5-BrTPCP)₄α-oxoarylacetylN-α-oxoarylacetyl-piperidineGood-90
C3 (Indirect) Rh₂(S-DOSP)₄ (Cyclopropanation)BocN-Boc-tetrahydropyridine85-93>30:181-95

Data synthesized from references[4][5][6].

Experimental Protocols

Protocol 1: Indirect C3-Arylation via Cyclopropanation and Reductive Ring-Opening

This protocol describes a general procedure for the synthesis of 3-substituted piperidines based on the work of Davies and co-workers.[4][5]

Step 1: Asymmetric Cyclopropanation of N-Boc-tetrahydropyridine

  • To a solution of Rh₂(S-DOSP)₄ (0.5 mol%) in a suitable solvent (e.g., pentane/CH₂Cl₂), add N-Boc-tetrahydropyridine (1.5 equivalents).

  • Slowly add a solution of the desired methyl aryldiazoacetate (1.0 equivalent) in the same solvent over 2 hours at 0 °C.

  • Allow the reaction to stir overnight at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture and purify the crude product by column chromatography to yield the cyclopropane intermediate.

Step 2: Reductive Ring-Opening

  • Dissolve the purified cyclopropane intermediate in a suitable solvent (e.g., methanol).

  • Add a palladium catalyst (e.g., 10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., balloon or Parr shaker) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography to obtain the 3-substituted piperidine.

Protocol 2: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction for 3-Substituted Piperidines

This protocol is a general guideline based on a rhodium-catalyzed carbometalation approach.[3]

  • To a reaction vial, add [Rh(cod)(OH)]₂ (catalyst precursor) and the appropriate chiral ligand.

  • Purge the vial with an inert gas (e.g., argon).

  • Add the solvents (e.g., toluene, THP, H₂O) and a base (e.g., aq. CsOH).

  • Stir the catalyst solution at the desired temperature (e.g., 70 °C) for a short period (e.g., 10 minutes).

  • Add the boronic acid and the dihydropyridine substrate.

  • Stir the reaction mixture at the specified temperature for the required time (e.g., 20 hours).

  • Upon completion, cool the reaction to room temperature and dilute with an appropriate solvent (e.g., Et₂O).

  • Work up the reaction as appropriate and purify the product by column chromatography.

Visualizations

G cluster_0 Troubleshooting Poor Regioselectivity start Mixture of Isomers Observed q1 Is a directing group being used? start->q1 sol1 Implement a suitable directing group (e.g., amide, carbamate) on the piperidine nitrogen. q1->sol1 No q2 Have different catalysts/ligands been screened? q1->q2 Yes sol1->q2 sol2 Screen a panel of catalysts (e.g., Rh, Pd) and ligands with varying steric and electronic properties. q2->sol2 No q3 Is the reaction temperature optimized? q2->q3 Yes sol2->q3 sol3 Vary the reaction temperature to minimize potential intermediate isomerization. q3->sol3 No end Improved Regioselectivity q3->end Yes sol3->end

Caption: Decision tree for troubleshooting poor regioselectivity.

G cluster_1 Strategies for Site-Selective Piperidine Functionalization cluster_c2 C2-Functionalization cluster_c3 C3-Functionalization cluster_c4 C4-Functionalization piperidine Piperidine Core c2_strat Direct C-H Activation (Electronically Favored) piperidine->c2_strat c3_strat Indirect Methods (Electronically Disfavored) piperidine->c3_strat c4_strat Overcoming α-preference piperidine->c4_strat c2_cat Rh₂(R-TCPTAD)₄ + N-Boc c2_strat->c2_cat c3_method Cyclopropanation of Tetrahydropyridine + Ring Opening c3_strat->c3_method c4_method Steric hindrance at C2 + Specific catalyst/directing group c4_strat->c4_method

Caption: Overview of strategies for regioselective functionalization.

References

Addressing catalyst deactivation in 3-phenoxypiperidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-phenoxypiperidine. The content is designed to address common challenges, with a focus on catalyst deactivation in both Palladium-catalyzed Buchwald-Hartwig and Copper-catalyzed Ullmann-type reactions.

Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Palladium-Catalyzed Buchwald-Hartwig Reaction

Question 1: My Buchwald-Hartwig reaction is showing low or no conversion. What are the likely causes and how can I troubleshoot it?

Answer:

Low or no conversion in a Buchwald-Hartwig amination is a common issue that can often be traced back to one of the following areas:

  • Inactive Catalyst: The active Pd(0) species is essential for the catalytic cycle. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it may not be reducing effectively to Pd(0). The reaction system, while not exceptionally sensitive, should be conducted under an inert atmosphere (Argon or Nitrogen) to protect the catalyst from oxygen.[1]

    • Solution:

      • Use a pre-formed, air-stable Pd(0) precatalyst (e.g., XPhos Pd G3) to ensure a consistent source of active catalyst and a proper palladium-to-ligand ratio.[1]

      • Ensure your solvent is thoroughly deoxygenated by sparging with an inert gas or by the freeze-pump-thaw method.[1]

      • Assemble your reaction under a positive pressure of inert gas using Schlenk techniques.[1]

  • Inappropriate Ligand Choice: The phosphine ligand is critical to the success of the reaction. For the N-arylation of a secondary cyclic amine like 3-hydroxypiperidine (the precursor to the phenoxy derivative), a bulky, electron-rich biaryl phosphine ligand is generally required.

    • Solution:

      • Screen a panel of bulky, electron-rich ligands such as XPhos, SPhos, or RuPhos.[1] For challenging couplings, these are often superior to older generation ligands like BINAP or DPEphos.

  • Incorrect Base: A strong, non-nucleophilic base is required to deprotonate the piperidine and facilitate the formation of the palladium-amide intermediate.[1]

    • Solution:

      • Sodium tert-butoxide (NaOtBu) is a commonly used and effective base. Weaker bases like K₂CO₃ or K₃PO₄ may lead to slow or incomplete reactions.[1]

  • Reagent Purity and Reaction Conditions: Impurities in your starting materials or solvent can poison the catalyst. The reaction temperature is also a critical parameter.

    • Solution:

      • Ensure your 3-hydroxypiperidine and aryl halide are pure. Distill liquid amines and ensure your aryl halide is free of contaminants.

      • Use anhydrous and deoxygenated solvents. Toluene and dioxane are common choices.[1]

      • Optimize the reaction temperature. Most Buchwald-Hartwig reactions require heating, typically in the range of 80-110 °C.[1]

Question 2: I am observing the formation of significant side products, such as biaryl or phenol derivatives. How can I minimize these?

Answer:

The formation of side products is indicative of competing reaction pathways. Here's how to address them:

  • Aryl Halide Homocoupling (Biaryl Formation): This occurs when two aryl halide molecules couple.

    • Solution:

      • This is more common with highly reactive aryl halides. Optimize the catalyst-to-ligand ratio; a 1:1 to 1:2 ratio is typical.[1]

      • Select a ligand that favors C-N reductive elimination over C-C coupling.

  • Hydroxylation of Aryl Halide (Phenol Formation): This can be an issue if there is residual water in your reaction.

    • Solution:

      • Rigorously dry all glassware, solvents, and reagents. Ensure your inert gas line has a drying tube.[1]

The following decision tree can help guide your troubleshooting process for the Buchwald-Hartwig reaction:

G start Low or No Conversion catalyst Check Catalyst Activity start->catalyst ligand Evaluate Ligand start->ligand base Verify Base Strength start->base conditions Assess Reaction Conditions start->conditions side_products Side Products Observed? start->side_products solution1 Use air-stable precatalyst. Ensure inert atmosphere. catalyst->solution1 solution2 Screen bulky, electron-rich ligands (e.g., XPhos, SPhos). ligand->solution2 solution3 Use a strong, non-nucleophilic base (e.g., NaOtBu). base->solution3 solution4 Purify reagents. Use anhydrous, deoxygenated solvent. Optimize temperature (80-110 °C). conditions->solution4 homocoupling Biaryl Formation side_products->homocoupling Yes hydroxylation Phenol Formation side_products->hydroxylation Yes solution5 Adjust catalyst-to-ligand ratio. Choose a more selective ligand. homocoupling->solution5 solution6 Ensure strictly anhydrous conditions. hydroxylation->solution6

Troubleshooting Decision Tree for Buchwald-Hartwig Amination
Copper-Catalyzed Ullmann Condensation

Question 3: My Ullmann reaction for the synthesis of this compound is sluggish or failing. What should I investigate?

Answer:

Ullmann reactions can be sensitive to a number of factors. Here are the key areas to troubleshoot:

  • Inactive Catalyst: The active species is believed to be Cu(I). Your copper source may be of poor quality or in the wrong oxidation state.[2]

    • Solution:

      • Use a fresh, high-purity copper(I) salt such as CuI, CuBr, or CuCl.[2]

      • If you are using Cu(0) or Cu(II), ensure your reaction conditions are suitable for the in-situ generation of Cu(I).[2]

  • Ligand Effects: While some Ullmann reactions are ligand-free, many modern protocols utilize ligands to improve catalyst solubility and performance.[2]

    • Solution:

      • If you are running the reaction without a ligand and experiencing issues, consider screening a variety of ligands. Common classes include amino acids (e.g., N-methylglycine, L-proline) and phenanthrolines.[2]

  • Suboptimal Base and Solvent: The choice of base and solvent is critical for the Ullmann condensation.

    • Solution:

      • Screen different inorganic bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃.[2]

      • High-boiling polar aprotic solvents like DMF, DMSO, or dioxane are typically used. Ensure your starting materials are soluble in the chosen solvent at the reaction temperature.[2][3]

  • Reaction Temperature: Traditional Ullmann reactions often required very high temperatures. While modern methods are milder, the temperature is still a key parameter.[2]

    • Solution:

      • If you are using a ligand-based system, a temperature range of 80-120 °C is a good starting point. If there is no reaction, incrementally increase the temperature. If you observe decomposition, lower the temperature.[2]

Question 4: I'm seeing a lot of debromination of my aryl halide starting material. What is causing this?

Answer:

The reduction of the aryl halide (debromination) is a common side reaction in Ullmann couplings.

  • Protic Impurities: The presence of water or other protic species can lead to this side reaction.[2]

    • Solution:

      • Use anhydrous solvents and reagents.

      • Ensure all glassware is thoroughly flame- or oven-dried before use.[2]

The following diagram illustrates a general workflow for optimizing an Ullmann condensation reaction:

G start Start Optimization catalyst Screen Copper Source (CuI, CuBr, Cu₂O) start->catalyst ligand Screen Ligands (N-methylglycine, 1,10-phenanthroline, L-proline) catalyst->ligand base Screen Bases (K₃PO₄, Cs₂CO₃, K₂CO₃) ligand->base solvent Screen Solvents (DMF, Dioxane, Toluene) base->solvent temperature Optimize Temperature (80-120 °C) solvent->temperature analysis Analyze Results (Yield, Purity) temperature->analysis

Workflow for Optimizing Ullmann Condensation Conditions

Frequently Asked Questions (FAQs)

Q1: Which method is generally preferred for the synthesis of this compound, Buchwald-Hartwig or Ullmann?

A1: Both methods are viable. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, often proceeds under milder conditions and with a broader substrate scope, but the catalysts and ligands can be more expensive.[1] The Ullmann condensation, a copper-catalyzed reaction, is more cost-effective but traditionally required harsher reaction conditions.[2] Modern Ullmann protocols with ligands have mitigated this to some extent. The choice may depend on the scale of your synthesis, the availability of specific catalysts and ligands, and the functional group tolerance required.

Q2: What is the role of the bulky, electron-rich phosphine ligand in the Buchwald-Hartwig reaction?

A2: The ligand plays several crucial roles. Its bulkiness promotes the reductive elimination step, which is the final C-N bond-forming step, and prevents the formation of inactive palladium dimers. The electron-donating nature of the ligand increases the electron density on the palladium center, which facilitates the initial oxidative addition of the aryl halide to the Pd(0) catalyst.

Q3: Can I recycle the catalyst in these reactions?

A3: Catalyst recycling is more commonly explored for heterogeneous catalysts. For the homogeneous systems typically used in Buchwald-Hartwig and modern Ullmann reactions, recycling can be challenging due to the difficulty of separating the catalyst from the product mixture. However, for Ullmann reactions using copper nanoparticles or supported copper catalysts, recycling may be feasible.[4]

Q4: How critical is the inert atmosphere for these reactions?

A4: For palladium-catalyzed Buchwald-Hartwig reactions, maintaining an inert atmosphere is critical as the active Pd(0) catalyst can be oxidized by atmospheric oxygen, leading to deactivation.[1] For copper-catalyzed Ullmann reactions, while an inert atmosphere is good practice to prevent potential side reactions, some modern protocols have been developed that are tolerant to air.[5]

Data Presentation

The following tables provide representative data for catalyst performance in reactions analogous to the synthesis of this compound. Note that direct comparative data for the synthesis of this compound is limited in the literature, and these tables should be used as a guide for catalyst and condition selection.

Table 1: Comparison of Palladium Catalyst Systems for the N-Arylation of Piperidine with Aryl Chlorides

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ / XPhosNaOtBuToluene10012-24>95
Pd₂(dba)₃ / RuPhosNaOtBuDioxane10012>95
XPhos Pd G3NaOtBuToluene10012>98
Pd(OAc)₂ / SPhosCs₂CO₃Toluene11024~90

Data adapted from general protocols for Buchwald-Hartwig amination of aryl chlorides with piperidine.[1]

Table 2: Comparison of Copper Catalyst Systems for the N-Arylation of Piperidine with Aryl Bromides (Ullmann-type Reaction)

Copper SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)
CuI1,10-PhenanthrolineK₃PO₄Dioxane11024~85
CuIL-ProlineK₂CO₃DMSO9024~80
Cu₂ONoneK₂CO₃DMF12024~75
CuIN-MethylglycineK₃PO₄DMF10018~90

Data compiled from representative Ullmann condensation protocols.[2]

Experimental Protocols

Protocol 1: Buchwald-Hartwig Synthesis of this compound

This protocol is adapted from a general procedure for the N-arylation of piperidines.

Materials:

  • 3-Hydroxypiperidine

  • Aryl halide (e.g., bromobenzene or chlorobenzene)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Sodium tert-butoxide (1.4 equiv.)

  • Anhydrous, degassed toluene

  • Schlenk flask and standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (0.02 equiv.) and sodium tert-butoxide (1.4 equiv.) under an inert atmosphere (e.g., argon).

  • Reagent Addition: Evacuate and backfill the flask with argon three times. Add the anhydrous, degassed toluene via syringe, followed by the aryl halide (1.0 equiv.) and 3-hydroxypiperidine (1.2 equiv.).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[1]

Protocol 2: Ullmann Condensation Synthesis of this compound

This protocol is a generalized procedure based on modern ligand-accelerated Ullmann reactions.

Materials:

  • 3-Hydroxypiperidine

  • Aryl halide (e.g., iodobenzene or bromobenzene)

  • Copper(I) iodide (CuI, 10 mol%)

  • Ligand (e.g., 1,10-phenanthroline, 20 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv.)

  • Anhydrous, degassed solvent (e.g., dioxane or DMF)

  • Reaction vessel suitable for heating under an inert atmosphere

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxypiperidine (1.2 equiv.), aryl halide (1.0 equiv.), CuI (0.1 equiv.), 1,10-phenanthroline (0.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Place the vessel in a preheated heating block and stir at the desired temperature (e.g., 110 °C).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or toluene.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.[2][3]

Catalyst Deactivation Pathways

Understanding the potential pathways for catalyst deactivation is key to effective troubleshooting.

G cluster_0 Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L pd2_oa Ar-Pd(II)-X(L) pd0->pd2_oa + Ar-X (Ox. Add.) deac1 Pd(0) Aggregation pd0->deac1 pd2_amido Ar-Pd(II)-NR₂(L) pd2_oa->pd2_amido + HNR₂ / Base product Ar-NR₂ pd2_amido->product (Red. Elim.) deac2 Ligand Degradation pd2_amido->deac2 product->pd0

Simplified Buchwald-Hartwig Cycle with Deactivation Pathways

In the Buchwald-Hartwig cycle, the active Pd(0) catalyst can deactivate through aggregation into inactive palladium black, especially at high temperatures or low ligand concentrations. The phosphine ligand can also degrade under certain conditions.

G cluster_1 Ullmann-type Catalytic Cycle cu1 Cu(I)X cu1_alkoxide Cu(I)OR cu1->cu1_alkoxide + HOR / Base deac3 Cu(0) Formation cu1->deac3 cu3 Ar-Cu(III)-X(OR) cu1_alkoxide->cu3 + Ar-X (Ox. Add.) deac4 Insoluble Cu Species cu1_alkoxide->deac4 product Ar-OR cu3->product (Red. Elim.) product->cu1

Simplified Ullmann Cycle for C-O Coupling with Deactivation Pathways

For the Ullmann-type reaction, the active Cu(I) species can be disproportionate or be reduced to inactive Cu(0). The formation of insoluble copper salts can also remove the catalyst from the reaction medium.

References

Technical Support Center: Scalable Purification of Polar Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable purification of polar piperidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying polar piperidine derivatives at scale?

A1: The primary challenges stem from the inherent basicity and polarity of the piperidine nucleus. These properties can lead to:

  • Poor chromatographic peak shape (tailing): The basic nitrogen of the piperidine ring can interact strongly with acidic stationary phases like silica gel, causing tailing peaks and reduced separation efficiency.[1]

  • Low recovery: Strong interactions with the stationary phase can lead to irreversible adsorption and loss of the product.

  • Co-elution with polar impurities: It can be difficult to separate the target compound from other polar impurities with similar retention profiles.

  • "Oiling out" during crystallization: Instead of forming solid crystals, the compound may separate as an oil, which is difficult to handle and purify.[2]

  • Difficulties in removing residual solvents: Due to the polarity of the compounds, polar solvents are often used, which can be challenging to remove completely.

Q2: Which purification techniques are most suitable for scaling up the purification of polar piperidine derivatives?

A2: Several techniques can be effectively scaled for the purification of polar piperidine derivatives:

  • Flash Chromatography (Normal-Phase and Reversed-Phase): While traditionally a lab-scale technique, flash chromatography can be scaled up for larger quantities. For polar piperidines, modifications such as using basic additives or alternative stationary phases are often necessary.[3][4]

  • Supercritical Fluid Chromatography (SFC): SFC is an increasingly popular "green" alternative to HPLC for large-scale purification.[5][6] It is particularly well-suited for polar compounds and offers fast separations with reduced solvent consumption.[5][6]

  • Crystallization (as a salt): Crystallization is a highly effective and scalable method for purifying solid compounds. For polar piperidines that are often oils or low-melting solids, converting them to a salt (e.g., hydrochloride) can significantly improve their crystallinity and ease of purification.[2][7][8][9]

  • Acid-Base Extraction: This is a robust and scalable technique for separating basic piperidine derivatives from non-basic impurities.

Q3: How can I prevent peak tailing during the scale-up of normal-phase flash chromatography of my polar piperidine derivative?

A3: To mitigate peak tailing, you can:

  • Add a basic modifier to the mobile phase: Incorporating a small amount of a competing amine, such as triethylamine (TEA) or ammonia, can neutralize the acidic silanol groups on the silica surface, reducing their interaction with your basic compound.[3][4]

  • Use an alternative stationary phase:

    • Amine-functionalized silica: This provides a more basic surface, minimizing interactions with the piperidine nitrogen.[4]

    • Alumina (basic or neutral): Alumina can be a good alternative to silica for the purification of basic compounds.

  • Deactivate the silica gel: You can pre-treat the silica gel with a solution containing a base like triethylamine to reduce its acidity.[10]

Q4: My polar piperidine derivative "oils out" during crystallization. What can I do to promote crystal formation at a larger scale?

A4: "Oiling out" is a common problem when crystallizing polar compounds. To encourage crystal formation, consider the following:

  • Convert to a salt: Forming a salt of your piperidine derivative (e.g., hydrochloride, fumarate, or succinate) often leads to a more crystalline solid with a higher melting point.[2][7]

  • Optimize the solvent system: Experiment with different solvent mixtures. A combination of a "good" solvent (in which the compound is soluble when hot) and an "anti-solvent" (in which it is less soluble) can promote crystallization.[11]

  • Slow down the cooling rate: Rapid cooling can favor oil formation. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[2]

  • Use seed crystals: Introducing a small amount of the pure solid compound can induce crystallization.[2]

  • Increase supersaturation gradually: Slowly evaporating the solvent or gradually adding an anti-solvent can help achieve the optimal supersaturation for crystal growth.[2]

Troubleshooting Guides

Guide 1: Troubleshooting Scalable Flash Chromatography of Polar Piperidine Derivatives
Problem Possible Cause(s) Solution(s)
Severe Peak Tailing Strong interaction between the basic piperidine and acidic silica gel.- Add 0.1-2% triethylamine or ammonia to the mobile phase. - Switch to an amine-functionalized or alumina column. - Deactivate the silica gel with a basic solution prior to use.[10]
Low Recovery Irreversible adsorption of the compound onto the silica gel.- Use the same solutions as for peak tailing. - Consider reversed-phase chromatography if the compound has sufficient hydrophobic character.
Co-elution with Polar Impurities Insufficient selectivity of the chromatographic system.- Optimize the mobile phase composition; a gradient elution may be necessary. - Try a different stationary phase (e.g., diol, cyano) for alternative selectivity. - Consider SFC as it often provides orthogonal selectivity to HPLC.[5]
Column Overloading Exceeding the separation capacity of the column.- Reduce the sample load. A general guideline is 1-10% of the silica gel weight for normal-phase and 0.1-1% for reversed-phase. - Use a larger column.
Inconsistent Retention Times Changes in mobile phase composition or column equilibration.- Ensure thorough mixing of mobile phase components. - Equilibrate the column with at least 5-10 column volumes of the initial mobile phase before each run.
Guide 2: Troubleshooting Scalable Crystallization of Polar Piperidine Derivatives
Problem Possible Cause(s) Solution(s)
"Oiling Out" - Compound's melting point is lower than the crystallization temperature. - High concentration of impurities. - Supersaturation is too high.- Convert the piperidine to a salt to increase the melting point.[2][7] - Re-dissolve the oil by heating and cool the solution more slowly.[2] - Add a small amount of a "good" solvent to reduce supersaturation. - Use seed crystals to encourage direct crystallization.[2]
No Crystal Formation - The solution is not sufficiently supersaturated. - The compound is highly soluble in the chosen solvent.- Slowly evaporate the solvent to increase the concentration. - Gradually add an anti-solvent to decrease solubility. - Cool the solution to a lower temperature. - Scratch the inside of the flask to create nucleation sites.[2]
Low Yield - Too much solvent was used. - The compound has significant solubility in the mother liquor. - Incomplete crystallization.- Use the minimum amount of hot solvent necessary for complete dissolution. - Cool the crystallization mixture for a longer period or at a lower temperature. - Perform a second crystallization from the mother liquor.
Poor Purity - Impurities are co-crystallizing with the product. - Inefficient removal of the mother liquor.- Choose a solvent system where the impurities are significantly more soluble than the product. - Perform a re-crystallization of the isolated solid. - Ensure the crystals are thoroughly washed with cold, fresh solvent after filtration.

Data Presentation: Comparison of Scalable Purification Methods

The following table summarizes typical performance metrics for different scalable purification techniques for polar piperidine derivatives. The values are illustrative and will vary depending on the specific compound and process conditions.

Purification Method Typical Scale Purity (%) Yield (%) Throughput Key Advantages Key Disadvantages
Normal-Phase Flash Chromatography 10 g - 1 kg95 - 9970 - 95Moderate- Relatively low cost - Simple setup- High solvent consumption - Potential for peak tailing and low recovery with basic compounds
Reversed-Phase Flash Chromatography 1 g - 500 g> 9880 - 98Moderate- Good for polar compounds - High resolution- Higher cost of stationary phase - Requires removal of water from fractions
Supercritical Fluid Chromatography (SFC) 10 g - 100s of kg> 9985 - 99High- "Green" technology with reduced organic solvent use - Fast separations - Easy solvent removal- Higher initial equipment cost - Requires expertise in high-pressure systems
Crystallization (as salt) 100 g - tons> 99.580 - 98High- Highly scalable and cost-effective - Provides a stable, solid final product - Excellent for achieving high purity- Not suitable for all compounds (requires a crystallizable salt) - Can be time-consuming to develop optimal conditions
Acid-Base Extraction 100 g - tonsVariable (pre-purification)> 95Very High- Very scalable and low cost - Effective for removing non-basic impurities- Does not separate from other basic impurities - Requires large volumes of aqueous and organic solvents

Experimental Protocols

Protocol 1: Scalable Normal-Phase Flash Chromatography with a Basic Modifier

Objective: To purify a polar piperidine derivative on a multi-gram scale using normal-phase flash chromatography with triethylamine (TEA) to suppress peak tailing.

Methodology:

  • TLC Method Development: Develop a TLC method using a suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) that gives an Rf value of ~0.2-0.3 for the target compound. Add 0.5-1% (v/v) TEA to the mobile phase to assess its effect on peak shape and retention.

  • Column Selection and Packing: Select a flash chromatography column with a bed volume appropriate for the amount of crude material (typically a loading of 1-5% of the silica gel weight). Pack the column with silica gel slurried in the initial, least polar mobile phase containing 0.5-1% TEA.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent like dichloromethane. If solubility is an issue, adsorb the crude material onto a small amount of silica gel and load it as a dry powder onto the top of the column.

  • Elution: Begin elution with the initial mobile phase. If a gradient is required, gradually increase the polarity by increasing the percentage of the more polar solvent. Ensure that the TEA concentration remains constant throughout the gradient.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Scalable Crystallization via Hydrochloride Salt Formation

Objective: To purify a polar piperidine derivative that is an oil at room temperature by converting it to its hydrochloride salt and crystallizing it.

Methodology:

  • Salt Formation: Dissolve the crude piperidine derivative (1 equivalent) in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol). Slowly add a solution of hydrochloric acid (1-1.1 equivalents, e.g., 2M HCl in diethyl ether or concentrated HCl) with stirring. The hydrochloride salt will often precipitate directly from the solution.

  • Solvent Screening for Recrystallization: If the salt precipitates as a fine powder or if further purification is needed, perform a solvent screen to find a suitable recrystallization solvent. Test the solubility of a small amount of the salt in various solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, or mixtures with water) at room and elevated temperatures.[11]

  • Recrystallization:

    • Suspend the crude salt in the chosen solvent and heat until it fully dissolves. Use the minimum amount of hot solvent.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, cool the mixture in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under vacuum to a constant weight.

Visualizations

Caption: Decision workflow for selecting a scalable purification method.

troubleshooting_chromatography start Poor Separation in Scalable Chromatography issue Identify the Issue start->issue peak_tailing Peak Tailing issue->peak_tailing Tailing low_recovery Low Recovery issue->low_recovery Low Yield co_elution Co-elution issue->co_elution Impurities Co-elute solution_tailing Add Basic Modifier (TEA) or Use Amine/Alumina Column peak_tailing->solution_tailing solution_recovery Use Deactivated Silica or Consider Reversed-Phase low_recovery->solution_recovery solution_co_elution Optimize Gradient or Change Stationary Phase or Use SFC co_elution->solution_co_elution end Improved Separation solution_tailing->end solution_recovery->end solution_co_elution->end

Caption: Troubleshooting guide for scalable chromatography of piperidines.

References

Validation & Comparative

A Tale of Two Isomers: Unraveling the Divergent Bioactivity of 3-Phenoxypiperidine and 4-Phenoxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Drug Discovery and Development Professionals

The positional isomerism of a functional group on a privileged scaffold can dramatically alter its pharmacological profile, dictating its journey from a chemical entity to a potential therapeutic agent. This guide provides a comprehensive comparative analysis of the bioactivity of 3-phenoxypiperidine and 4-phenoxypiperidine, two isomers that, despite their structural similarity, exhibit markedly different biological activities. This analysis is supported by experimental data from publicly available literature, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

While direct comparative data on the unsubstituted parent compounds is limited, extensive research on their derivatives reveals a clear divergence in their primary biological targets. Derivatives of 4-phenoxypiperidine are predominantly potent and selective histamine H3 receptor (H3R) antagonists/inverse agonists , with demonstrated efficacy in preclinical models of wakefulness. In stark contrast, analogues of This compound , particularly 3-phenoxypropyl piperidines, have been identified as agonists for the Opioid-Receptor-Like 1 (ORL1) receptor , also known as the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor. This fundamental difference in target engagement underscores the critical role of substituent positioning in determining the pharmacological fingerprint of a molecule.

Comparative Bioactivity Profile

The following tables summarize the available quantitative data for representative derivatives of this compound and 4-phenoxypiperidine, highlighting their distinct receptor binding affinities and functional activities.

Table 1: Comparative Receptor Binding Affinities

Compound/DerivativeTarget ReceptorBinding Affinity (Kᵢ)SpeciesReference
4-Phenoxypiperidine Derivative
4-[4-(1-isopropyl-piperidin-4-yloxy)-benzyl]-morpholineHuman H3RPotent Antagonist (Specific Kᵢ not provided)Human[1]
3-Phenoxypropyl Piperidine Analogue
Representative Compound from seriesHuman ORL1 (NOP)IC₅₀ = 1.3 nMHuman[2]

Table 2: Comparative Functional Activity

Compound/DerivativeAssay TypeFunctional ActivityEfficacy/PotencyReference
4-Phenoxypiperidine Derivative
4-[4-(1-isopropyl-piperidin-4-yloxy)-benzyl]-morpholineRat EEG ModelIncreased Wakefulness1 mg/kg, s.c.[1]
3-Phenoxypropyl Piperidine Analogue
Representative Compound from series[³⁵S]GTPγS Binding AssayAgonistEC₅₀ = 1.8 nM[2]

Signaling Pathways

The divergent biological activities of 3- and 4-phenoxypiperidine derivatives stem from their interaction with distinct G protein-coupled receptors (GPCRs) that trigger different intracellular signaling cascades.

H3R_Signaling cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gαi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Neurotransmitter_Release Decreased Neurotransmitter Release G_protein->Neurotransmitter_Release Leads to cAMP cAMP AC->cAMP Converts Histamine Histamine (Agonist) Histamine->H3R Binds & Activates Antagonist 4-Phenoxypiperidine Derivative (Antagonist) Antagonist->H3R Binds & Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates

Histamine H3 Receptor Signaling Pathway

ORL1_Signaling cluster_membrane Cell Membrane ORL1 ORL1 (NOP) Receptor G_protein Gαi/o Protein ORL1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Neuronal_Inhibition Neuronal Inhibition G_protein->Neuronal_Inhibition Leads to cAMP cAMP AC->cAMP Converts Nociceptin Nociceptin (Agonist) Nociceptin->ORL1 Binds & Activates Agonist 3-Phenoxypropyl Piperidine Analogue (Agonist) Agonist->ORL1 Binds & Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates

ORL1 (NOP) Receptor Signaling Pathway

Experimental Protocols

The characterization of phenoxypiperidine derivatives involves a suite of in vitro and in vivo assays to determine their affinity, functional activity, and pharmacokinetic properties.

In Vitro Assays

1. Radioligand Binding Assay for Histamine H3 Receptor Affinity

This assay determines the binding affinity of a test compound to the H3 receptor by measuring its ability to displace a radiolabeled ligand.

  • Materials:

    • Cell membranes from HEK-293 cells stably expressing the human histamine H3 receptor.

    • Radioligand: [³H]-N-α-methylhistamine.

    • Test compound and reference compounds (e.g., histamine, thioperamide).

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • Glass fiber filters (e.g., Whatman GF/B).

    • Scintillation cocktail and counter.

  • Procedure:

    • Incubate cell membranes (15-20 µg protein) with a fixed concentration of [³H]-N-α-methylhistamine (e.g., 1 nM) and varying concentrations of the test compound in the assay buffer.

    • Total binding is determined in the absence of a competing ligand, and non-specific binding is determined in the presence of a high concentration of a known H3R ligand (e.g., 10 µM histamine).

    • Incubate for 60 minutes at 25°C.

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from free radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding and determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation.

2. [³⁵S]GTPγS Binding Assay for Functional Activity at ORL1 Receptor

This assay measures the functional activity of a compound by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.

  • Materials:

    • Cell membranes from CHO cells expressing the human ORL1 receptor.

    • [³⁵S]GTPγS.

    • GDP.

    • Test compound (agonist) and reference agonist (e.g., Nociceptin).

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Procedure:

    • Pre-incubate cell membranes (10-20 µg protein) with GDP (e.g., 10 µM) for 15 minutes on ice.

    • Add varying concentrations of the test compound to the membranes.

    • Initiate the binding reaction by adding [³⁵S]GTPγS (e.g., 0.1 nM).

    • Incubate for 60 minutes at 30°C.

    • Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Determine the EC₅₀ value (the concentration of agonist that produces 50% of the maximal stimulation of [³⁵S]GTPγS binding).

In Vivo Assays

1. Rat Dipsogenia Model for H3 Receptor Antagonism

This model assesses the in vivo antagonist activity of a compound by its ability to block the drinking behavior (dipsogenia) induced by an H3 receptor agonist.

  • Animals: Male Wistar rats.

  • Procedure:

    • Acclimatize rats to individual testing cages with free access to water.

    • Administer the test compound (antagonist) or vehicle via the desired route (e.g., intraperitoneal, oral).

    • After a pre-treatment period, administer an H3 receptor agonist (e.g., (R)-α-methylhistamine) to induce drinking.

    • Measure the volume of water consumed over a specific period (e.g., 30-60 minutes).

    • Compare the water intake in the test compound-treated group to the vehicle-treated group to determine the antagonist effect.

2. Rat EEG/EMG Model for Wakefulness

This model evaluates the wake-promoting effects of a compound by recording electroencephalogram (EEG) and electromyogram (EMG) signals.

  • Animals: Male Sprague-Dawley rats surgically implanted with EEG and EMG electrodes.

  • Procedure:

    • Acclimatize the instrumented rats to the recording chambers.

    • Record baseline EEG/EMG data to establish normal sleep-wake patterns.

    • Administer the test compound or vehicle.

    • Continuously record EEG and EMG signals for several hours post-administration.

    • Analyze the data to quantify the time spent in different sleep stages (wakefulness, NREM sleep, REM sleep).

    • Compare the sleep-wake architecture of the test compound-treated group to the vehicle-treated group to assess wake-promoting effects.

Experimental Workflow Visualization

experimental_workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation binding_assay Radioligand Binding Assay (Receptor Affinity - Ki) functional_assay Functional Assay (e.g., cAMP, GTPγS) (Potency - EC50/IC50) binding_assay->functional_assay selectivity_panel Receptor Selectivity Panel functional_assay->selectivity_panel pk_study Pharmacokinetic Study (Rat) (Oral Bioavailability, Half-life) selectivity_panel->pk_study cyp_inhibition CYP450 Inhibition Assay herg_assay hERG Channel Assay efficacy_model Pharmacodynamic Model (e.g., Dipsogenia, EEG) pk_study->efficacy_model brain_penetration Brain Penetration Study (Brain/Plasma Ratio) efficacy_model->brain_penetration start Test Compound start->binding_assay start->cyp_inhibition start->herg_assay

General Drug Discovery Workflow for Phenoxypiperidines

Conclusion

The comparative analysis of this compound and 4-phenoxypiperidine derivatives clearly demonstrates the profound impact of positional isomerism on bioactivity. The 4-phenoxy isomer serves as a valuable scaffold for the development of histamine H3 receptor antagonists with potential applications in disorders of wakefulness and cognition. Conversely, the 3-phenoxy (propyl) piperidine scaffold is a promising starting point for the design of ORL1 receptor agonists, which are being investigated for their analgesic and anxiolytic properties. This stark divergence in pharmacology highlights the importance of subtle structural modifications in drug design and provides a valuable lesson for medicinal chemists and drug development professionals in the pursuit of novel and selective therapeutic agents. Further investigation into the structure-activity relationships of both scaffolds will undoubtedly lead to the discovery of new chemical entities with improved potency, selectivity, and pharmacokinetic profiles.

References

Comparative In Vitro Activity of 3-Phenoxypiperidine Analogs and Related Piperidine Derivatives as Monoamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro activity of piperidine derivatives, with a focus on analogs structurally related to 3-phenoxypiperidine, targeting the dopamine (DAT) and serotonin (SERT) transporters. Due to the limited availability of comprehensive, publicly accessible datasets on a homologous series of this compound analogs, this guide utilizes data from well-studied meperidine analogs to illustrate the structure-activity relationships (SAR) and comparative potencies. This information is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics targeting monoamine transporters.

Data Presentation: Comparative In Vitro Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, in nM) of a series of meperidine analogs for the dopamine and serotonin transporters. Lower Ki values indicate higher binding affinity. These compounds share the core piperidine scaffold with this compound and provide insight into the effects of various substitutions on transporter affinity and selectivity.

CompoundAr (Aryl Group)DAT Ki (nM)SERT Ki (nM)Selectivity (DAT/SERT)
21a Phenyl103412.51
21b 4-Methylphenyl114472.43
21c 4-Methoxyphenyl105581.81
21d 4-Chlorophenyl75352.14
21e 3,4-Dichlorophenyl45251.80
21f 4-Iodophenyl52182.89
21g 2-Naphthyl98156.53

Data adapted from a study on meperidine analogues as selective serotonin reuptake inhibitors. All compounds were tested as HCl salts.[1]

Experimental Protocols

The in vitro activity of these piperidine analogs is typically determined using radioligand binding assays and neurotransmitter uptake inhibition assays.

Radioligand Binding Assay

This assay measures the ability of a test compound to displace a specific radiolabeled ligand from its target transporter, providing a measure of the compound's binding affinity (Ki).

Materials:

  • Cell Membranes: Preparations from cell lines (e.g., HEK293) stably expressing the human dopamine transporter (hDAT) or human serotonin transporter (hSERT).

  • Radioligands:

    • For DAT: [³H]WIN 35,428

    • For SERT: [³H]Paroxetine or [³H]Citalopram

  • Test Compounds: this compound analogs or related derivatives.

  • Assay Buffer: e.g., Tris-HCl buffer with appropriate salts.

  • Filtration System: Glass fiber filters and a cell harvester to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound ligand.

Procedure:

  • Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to trap the cell membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Neurotransmitter Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the transport of a radiolabeled neurotransmitter into cells expressing the target transporter.

Materials:

  • Cell Lines: HEK293 cells stably expressing hDAT or hSERT.

  • Radiolabeled Neurotransmitters:

    • For DAT: [³H]Dopamine

    • For SERT: [³H]Serotonin (5-HT)

  • Test Compounds: this compound analogs or related derivatives.

  • Assay Buffer: e.g., Krebs-HEPES buffer (KHB).

  • Scintillation Counter.

Procedure:

  • Cell Plating: Cells are seeded into multi-well plates and allowed to adhere.

  • Pre-incubation: Cells are washed and pre-incubated with varying concentrations of the test compound or vehicle.

  • Uptake Initiation: A fixed concentration of the radiolabeled neurotransmitter is added to the wells to initiate uptake.

  • Termination: After a defined incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis: The cells are lysed to release the internalized radiolabeled neurotransmitter.

  • Quantification: The amount of radioactivity in the cell lysate is measured using a scintillation counter.

  • Data Analysis: The IC50 value, representing the concentration of the test compound that inhibits 50% of the neurotransmitter uptake, is calculated from the dose-response curve.

Mandatory Visualizations

Experimental Workflow for In Vitro Validation

G cluster_0 Compound Synthesis & Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis Compound_Synthesis Synthesis of This compound Analogs Stock_Solution Preparation of Stock Solutions (e.g., in DMSO) Compound_Synthesis->Stock_Solution Serial_Dilution Serial Dilution to Working Concentrations Stock_Solution->Serial_Dilution Binding_Assay Radioligand Binding Assay (hDAT & hSERT) Serial_Dilution->Binding_Assay Uptake_Assay Neurotransmitter Uptake Assay (hDAT & hSERT) Serial_Dilution->Uptake_Assay IC50_Determination IC50 Determination Binding_Assay->IC50_Determination Uptake_Assay->IC50_Determination Ki_Calculation Ki Calculation (Cheng-Prusoff) IC50_Determination->Ki_Calculation SAR_Analysis Structure-Activity Relationship (SAR) Analysis Ki_Calculation->SAR_Analysis

Caption: General experimental workflow for the in vitro validation of this compound analogs.

Dopamine Transporter (DAT) and Serotonin Transporter (SERT) Signaling Pathway

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron MA Dopamine (DA) / Serotonin (5-HT) MA_Cleft DA / 5-HT MA->MA_Cleft Release Vesicle Synaptic Vesicle Vesicle->MA Transporter DAT / SERT MAO Monoamine Oxidase (MAO) Transporter->MAO Metabolism MA_Cleft->Transporter Reuptake Receptor Postsynaptic Receptors (e.g., D2R, 5-HT2A) MA_Cleft->Receptor Binding Signaling Downstream Signaling Receptor->Signaling Activation Inhibitor This compound Analog (Inhibitor) Inhibitor->Transporter Blockade

Caption: Mechanism of monoamine reuptake and inhibition by transporter ligands.

References

3-Phenoxypiperidine scaffold vs other heterocyclic scaffolds in drug design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the selection of a core heterocyclic scaffold is a pivotal decision that dictates the physicochemical properties, pharmacological activity, and pharmacokinetic profile of a drug candidate. The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the backbone of numerous approved drugs. This guide provides an objective comparison of the 3-phenoxypiperidine scaffold against other heterocyclic frameworks, with a focus on their application as selective serotonin reuptake inhibitors (SSRIs).

To ground this analysis in concrete data, we will use femoxetine , which features a this compound core, as our primary example. We will compare it with its close structural analog, paroxetine , which also contains a piperidine ring but with a different substitution pattern, and other prominent SSRIs like sertraline and fluoxetine , which are based on distinct heterocyclic or fused-ring systems. This comparison will illuminate the subtle yet critical impact of scaffold choice and substitution on overall drug performance.

Physicochemical and Pharmacokinetic Profile Comparison

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug are profoundly influenced by its core structure. The piperidine ring, being a lipophilic amine, provides a versatile base that can be tuned to achieve desired characteristics.[1] The table below compares key properties of femoxetine and its analog paroxetine.

Table 1: Comparative Physicochemical and Pharmacokinetic Properties

PropertyThis compound (Femoxetine)3,4-Disubstituted Piperidine (Paroxetine)Key Insights
Structure While both are piperidines, the nature and position of the aryl substituents significantly alter properties.
Calculated logP 4.0 - 4.51[2]~3.95Both scaffolds lead to highly lipophilic compounds, suggesting good membrane permeability but also potential for higher plasma protein binding and metabolic susceptibility.[1]
Topological Polar Surface Area (TPSA) 21.7 Ų[2]30.9 ŲThe lower TPSA of femoxetine may contribute to better blood-brain barrier penetration.
Oral Bioavailability Low (5-10%) due to extensive first-pass metabolism.[2]Well-absorbed, but also undergoes partially saturable first-pass metabolism.[1]Both scaffolds are susceptible to significant first-pass metabolism, a common challenge for lipophilic amines that often requires careful dose consideration.[1][2]
Metabolism Extensive hepatic metabolism.[2]Primarily metabolized by CYP2D6 via oxidation and methylation. Paroxetine is also a potent mechanism-based inhibitor of CYP2D6.[1][3][4]The methylenedioxy group in paroxetine contributes to its potent inhibition of CYP2D6, a property not associated with the methoxyphenyl group in femoxetine.[4]
Plasma Protein Binding Not specified, but expected to be high due to lipophilicity.~95%[1]High lipophilicity in both scaffolds leads to extensive plasma protein binding.[1]

Pharmacodynamic Performance at the Serotonin Transporter (SERT)

The ultimate goal of scaffold selection is to optimize interaction with the biological target. For SSRIs, this means achieving high affinity and selectivity for the serotonin transporter (SERT) over other monoamine transporters like the norepinephrine transporter (NET) and the dopamine transporter (DAT).

Table 2: Comparative Potency and Selectivity of SSRIs with Different Scaffolds

CompoundCore ScaffoldSERT Kᵢ (nM)NET Kᵢ (nM)DAT Kᵢ (nM)Selectivity (SERT vs. NET/DAT)
Femoxetine This compoundSee Note 1--Selective for SERT[5][6]
Paroxetine Substituted Piperidine0.1 - 1.0 [7]156268Very High
Sertraline Tetraline0.3 - 2.0[7]42025High (Moderate DAT affinity)
(S)-Citalopram Phthalane1.1610014300Extremely High
Fluoxetine Phenylpropylamine1.42602000High

This data highlights that while the this compound scaffold is effective, the specific substitution pattern of paroxetine, particularly the 4-fluorophenyl group and the methylenedioxy moiety, results in exceptionally high affinity for SERT.[9] The other scaffolds, like the fused ring system of sertraline, also achieve high potency, demonstrating that multiple distinct chemical frameworks can successfully target the SERT binding pocket.

Visualization of Signaling Pathways and Experimental Workflows

To better understand the biological context and experimental evaluation of these compounds, the following diagrams illustrate the mechanism of action and standard assay workflows.

SERT_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan Serotonin_Synth Serotonin (5-HT) Synthesis Tryptophan->Serotonin_Synth Vesicle Vesicle Serotonin_Synth->Vesicle Packaging Serotonin 5-HT Vesicle->Serotonin Release SERT SERT SERT->Vesicle Serotonin->SERT Reuptake Receptor 5-HT Receptor Serotonin->Receptor Binding Signaling Postsynaptic Signaling Receptor->Signaling SSRI SSRI (e.g., Femoxetine) SSRI->SERT Inhibition

Caption: Mechanism of action for SSRIs at the serotonergic synapse.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize and compare compounds like femoxetine and paroxetine.

Radioligand Binding Assay for Serotonin Transporter (SERT)

This assay quantifies the binding affinity (Kᵢ) of a test compound to SERT by measuring its ability to displace a known radiolabeled ligand.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes 1. Prepare Membranes (from HEK293-hSERT cells) prep_reagents 2. Prepare Reagents (Radioligand, Buffers, Test Compounds) prep_membranes->prep_reagents incubation 3. Incubate (Membranes + Radioligand + Test Compound) prep_reagents->incubation filtration 4. Filter & Wash (Separate bound from free radioligand) incubation->filtration counting 5. Scintillation Counting (Quantify radioactivity) filtration->counting analysis 6. Calculate IC50 & Ki (Determine binding affinity) counting->analysis Caco2_Workflow seed_cells 1. Seed Caco-2 Cells on Transwell inserts differentiate 2. Culture for ~21 days to form a monolayer seed_cells->differentiate verify_integrity 3. Verify Monolayer Integrity (Measure TEER) differentiate->verify_integrity add_compound 4. Add Test Compound to Apical (A) or Basolateral (B) side verify_integrity->add_compound incubate_sample 5. Incubate & Take Samples from receiver side over time add_compound->incubate_sample analyze_lcms 6. Analyze Samples (LC-MS/MS) incubate_sample->analyze_lcms calculate_papp 7. Calculate Papp (Apparent Permeability) analyze_lcms->calculate_papp HLM_Workflow prep_reagents 1. Prepare Reagents (HLM, NADPH, Buffer, Test Compound) pre_incubate 2. Pre-incubate HLM and Test Compound prep_reagents->pre_incubate start_reaction 3. Start Reaction (Add NADPH cofactor) pre_incubate->start_reaction time_points 4. Aliquot & Quench at Time Points (0, 5, 15, 30 min) start_reaction->time_points protein_precip 5. Protein Precipitation & Centrifugation time_points->protein_precip analyze 6. Analyze Supernatant (LC-MS/MS) protein_precip->analyze calculate 7. Calculate Half-Life & Intrinsic Clearance analyze->calculate

References

Phenyl Ring Substitutions on 3-Phenoxypiperidine Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-phenoxypiperidine scaffold is a key pharmacophore in the development of ligands for various biological targets, including monoamine transporters and G-protein coupled receptors. Understanding the structure-activity relationship (SAR) of substitutions on the phenyl ring is crucial for optimizing potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the SAR of phenyl ring substitutions on a closely related scaffold, 4,4-difluoro-3-(phenoxymethyl)piperidine, which serves as a valuable surrogate for understanding the SAR of this compound derivatives.

Comparative Analysis of Phenyl Ring Substitutions

The following data summarizes the impact of various substitutions on the phenyl ring of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives on their binding affinity (Ki) for the human dopamine D4 receptor (hD4R). For comparative purposes, qualitative SAR observations for meperidine analogues, a class of 4-phenylpiperidines, are also included to provide a broader context of how phenyl substitutions influence activity in related piperidine-containing scaffolds.

Table 1: SAR of Phenyl Ring Substitutions on 4,4-Difluoro-3-(phenoxymethyl)piperidine Derivatives for hD4R Binding Affinity[1]
CompoundSubstitution PatternR GroupKi (nM)[1]
8a 3-FluoroF13
8b 3,4-DifluoroF5.5
8c 3-MethylCH₃13
8d 4-ChloroCl53
8e UnsubstitutedH27
8f 3-Fluoro-4-methylF, CH₃72

Key Observations:

  • Fluorine Substitution: The introduction of a fluorine atom at the 3-position of the phenyl ring (Compound 8a ) is well-tolerated. Adding a second fluorine at the 4-position (Compound 8b ) leads to the most potent compound in this series, suggesting that electron-withdrawing groups in these positions enhance binding affinity.[1]

  • Methyl Substitution: A methyl group at the 3-position (Compound 8c ) results in comparable potency to the 3-fluoro analog, indicating that small lipophilic groups are also favorable.[1]

  • Positional Effects: The position of the substituent is critical. A 4-chloro substitution (Compound 8d ) leads to a significant loss of binding affinity compared to the 3-substituted analogs.[1] Similarly, reversing the substitution pattern from 3-fluoro-4-methyl (Compound 8f ) also reduces potency.[1]

  • Unsubstituted Phenyl Ring: The unsubstituted analog (Compound 8e ) displays moderate potency, highlighting that substitutions can significantly modulate activity.[1]

Table 2: Qualitative SAR of Phenyl Ring Substitutions in Meperidine Analogues[2]
SubstitutionEffect on Analgesic Activity
m-HydroxylIncreased activity
Replacement of 4-phenyl group with H, alkyl, aralkyl, or heterocyclic groupsReduced activity

Comparative Insights:

While the core scaffolds and biological targets differ, a common theme emerges: the electronic and steric properties of the phenyl ring substituents, as well as their position, play a pivotal role in determining the biological activity of piperidine-based ligands. For the 4,4-difluoro-3-(phenoxymethyl)piperidine series, electron-withdrawing groups in the meta and para positions appear to be beneficial for D4 receptor binding. In contrast, for meperidine-type opioid agonists, an electron-donating hydroxyl group in the meta position enhances activity. This underscores the importance of empirical SAR studies for each specific scaffold and target.

Experimental Protocols

Radioligand Binding Assay for hD4R Affinity[1]

The binding affinities (Ki) of the 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives for the human dopamine D4 receptor were determined using a competitive radioligand binding assay.

Materials:

  • HEK293 cells stably expressing the human dopamine D4 receptor.

  • [³H]N-methylspiperone as the radioligand.

  • Test compounds (4,4-difluoro-3-(phenoxymethyl)piperidine derivatives).

  • Incubation buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Membranes were harvested from HEK293 cells stably expressing the hD4R.

  • Competitive Binding: The cell membranes were incubated with a fixed concentration of [³H]N-methylspiperone and varying concentrations of the test compounds.

  • Incubation: The incubation was carried out for a specified time at a controlled temperature to reach equilibrium.

  • Filtration: The incubation mixture was rapidly filtered through glass fiber filters to separate bound from unbound radioligand.

  • Washing: The filters were washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, was measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki values were then calculated from the IC50 values using the Cheng-Prusoff equation. All experiments were performed in triplicate.

Visualizing Structure-Activity Relationships

The following diagram illustrates the key SAR findings for substitutions on the phenyl ring of the 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold.

Caption: SAR of phenyl ring substitutions on 4,4-difluoro-3-(phenoxymethyl)piperidine.

Disclaimer: The DOT script above is a template and requires a valid image URL for the core scaffold structure to render correctly.

This guide provides a concise overview of the SAR of phenyl ring substitutions on a this compound-related scaffold. The presented data and experimental protocols offer a valuable resource for researchers engaged in the design and development of novel piperidine-based therapeutic agents. Further exploration of a wider range of substituents and their effects on different biological targets will undoubtedly contribute to the advancement of this important area of medicinal chemistry.

References

A Comparative Guide to the Synthetic Routes of Enantiopure 3-Phenoxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomers of 3-phenoxypiperidine are crucial building blocks in the synthesis of various pharmacologically active molecules. The stereochemistry at the C3 position of the piperidine ring often plays a pivotal role in the efficacy and selectivity of these compounds. This guide provides a comparative analysis of the primary synthetic strategies to obtain enantiopure this compound, focusing on efficiency, stereochemical control, and scalability.

Key Synthetic Strategies

The synthesis of enantiopure this compound is predominantly approached via a two-stage process: first, the preparation of an enantiopure 3-hydroxypiperidine intermediate, followed by an etherification step to introduce the phenoxy group. The choice of strategy for obtaining the chiral alcohol is the most critical determinant of the overall efficiency and enantiopurity of the final product. The main routes are:

  • Biocatalytic Asymmetric Reduction: This "green chemistry" approach utilizes ketoreductase (KRED) enzymes to asymmetrically reduce a prochiral ketone, typically N-Boc-3-piperidone, to the corresponding chiral alcohol. This method is renowned for its exceptional enantioselectivity and high yields under mild reaction conditions.

  • Chemical Asymmetric Synthesis: These methods employ chiral catalysts or auxiliaries to induce stereoselectivity. A notable example is the rhodium-catalyzed asymmetric reductive Heck reaction, which can generate chiral 3-substituted piperidine precursors with high enantiomeric excess.

  • Classical and Kinetic Resolution: Traditional resolution techniques involve the separation of a racemic mixture of 3-hydroxypiperidine derivatives using a chiral resolving agent. Kinetic resolution, on the other hand, involves the preferential reaction of one enantiomer, leaving the other unreacted. While effective, these methods are often less atom-economical than asymmetric syntheses.

Once the enantiopure 3-hydroxypiperidine is obtained, the phenoxy group is typically introduced via one of the following etherification reactions:

  • Mitsunobu Reaction: This reaction allows for the conversion of the alcohol to the corresponding phenyl ether with a clean inversion of stereochemistry. This is particularly useful if the opposite enantiomer of the final product is desired from a readily available chiral alcohol.

  • Williamson Ether Synthesis: A classic and widely used method involving the deprotonation of the alcohol to form an alkoxide, which then displaces a halide from an activated phenyl electrophile (or vice versa). This reaction typically proceeds with retention of stereochemistry at the chiral center.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic approaches to enantiopure 3-hydroxypiperidine, the crucial intermediate for this compound.

Synthetic Route to Enantiopure 3-HydroxypiperidineKey Reagents/CatalystTypical Yield (%)Enantiomeric Excess (e.e.) (%)Key AdvantagesKey Disadvantages
Biocatalytic Asymmetric Reduction Ketoreductase (KRED), N-Boc-3-piperidone, Cofactor (e.g., NADPH)>95%>99%High enantioselectivity, mild conditions, environmentally friendly.Requires specific enzyme screening and optimization, potential for enzyme inhibition.
Chemical Asymmetric Synthesis (Reductive Heck) Rhodium catalyst, chiral ligand, aryl boronic acid, pyridine derivative80-95%90-99%Broad substrate scope, high enantioselectivity.Requires expensive metal catalysts and ligands, multi-step process.
Classical Resolution Racemic 3-hydroxypiperidine, chiral resolving agent (e.g., tartaric acid)<50% (for one enantiomer)>98% (after recrystallization)Well-established, simple procedure.Theoretically limited to 50% yield, often requires multiple recrystallizations.

Experimental Protocols

Biocatalytic Asymmetric Reduction of N-Boc-3-piperidone

This protocol describes a general procedure for the synthesis of (S)-N-Boc-3-hydroxypiperidine using a ketoreductase.

Materials:

  • N-Boc-3-piperidone

  • Ketoreductase (KRED)

  • NADPH or a cofactor regeneration system (e.g., glucose/glucose dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a temperature-controlled reaction vessel, N-Boc-3-piperidone is dissolved in a minimal amount of a water-miscible co-solvent (e.g., isopropanol).

  • This solution is added to the phosphate buffer containing the ketoreductase and the NADPH cofactor (or the cofactor regeneration system).

  • The reaction mixture is stirred at a controlled temperature (typically 25-37 °C) and pH.

  • The progress of the reaction is monitored by HPLC or GC.

  • Upon completion, the mixture is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • The product can be purified by flash column chromatography if necessary.

Etherification via Mitsunobu Reaction

This protocol outlines the synthesis of N-Boc-3-phenoxypiperidine from N-Boc-3-hydroxypiperidine with inversion of configuration.

Materials:

  • Enantiopure N-Boc-3-hydroxypiperidine

  • Phenol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a solution of enantiopure N-Boc-3-hydroxypiperidine, phenol, and triphenylphosphine in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), DEAD or DIAD is added dropwise.[1][2][3]

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours until the starting material is consumed (monitored by TLC).[1]

  • The solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography to separate the product from triphenylphosphine oxide and other byproducts.

Logical Workflow of Synthetic Strategies

The following diagram illustrates the decision-making process and the relationship between the different synthetic routes to enantiopure this compound.

G cluster_0 Synthesis of Enantiopure 3-Hydroxypiperidine cluster_1 Etherification ProchiralKetone N-Boc-3-piperidone AsymmetricSyn Chemical Asymmetric Synthesis ProchiralKetone->AsymmetricSyn Chiral Catalyst Biocatalysis Biocatalytic Asymmetric Reduction ProchiralKetone->Biocatalysis KRED, NADPH RacemicAlcohol Racemic N-Boc-3-hydroxypiperidine Resolution Classical/Kinetic Resolution RacemicAlcohol->Resolution Chiral Agent ChiralAlcohol Enantiopure N-Boc-3-hydroxypiperidine AsymmetricSyn->ChiralAlcohol Good Yield, High e.e. Biocatalysis->ChiralAlcohol High Yield, >99% e.e. Mitsunobu Mitsunobu Reaction ChiralAlcohol->Mitsunobu Phenol, PPh3, DEAD (Inversion) Williamson Williamson Ether Synthesis ChiralAlcohol->Williamson Base, Phenyl Halide (Retention) Resolution->ChiralAlcohol <50% Yield FinalProduct Enantiopure N-Boc-3-phenoxypiperidine Mitsunobu->FinalProduct Williamson->FinalProduct

Caption: Synthetic pathways to enantiopure this compound.

References

Comparative In Vivo Efficacy of 3-Phenoxypiperidine-Based Triple Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A new class of 3-phenoxypiperidine-based compounds, acting as triple reuptake inhibitors (TRIs), has shown promise in preclinical studies for the treatment of depression and other neurological disorders. These compounds simultaneously block the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA), a mechanism hypothesized to offer broader efficacy and a faster onset of action compared to traditional antidepressants such as selective serotonin reuptake inhibitors (SSRIs). This guide provides a comparative overview of the in vivo efficacy of key this compound-based TRIs, supported by experimental data and detailed methodologies.

Overview of Investigated Compounds

This guide focuses on the following this compound-based triple reuptake inhibitors:

  • DOV 216,303 and its isomer Amitifadine (DOV 21,947)

  • DOV 102,677

These compounds have been evaluated in various animal models of depression to assess their antidepressant-like effects. Their performance is compared to standard antidepressants where data is available.

Efficacy in Animal Models of Depression

The antidepressant potential of these compounds has been primarily investigated using the Forced Swim Test (FST) and the Olfactory Bulbectomy (OBX) model in rodents. The FST is a widely used screening tool that predicts antidepressant efficacy based on the animal's immobility time when placed in an inescapable cylinder of water. The OBX model is considered to have high predictive validity for clinically effective antidepressants, as it is sensitive to chronic, but not acute, treatment.[1]

Forced Swim Test (FST)

The FST is a behavioral despair model where a decrease in immobility time is indicative of an antidepressant-like effect.

CompoundSpeciesDosing RegimenMinimum Effective Dose (MED)Key Findings
Amitifadine (DOV 21,947) RatOral5 mg/kgReduced the duration of immobility.[2]
DOV 102,677 Alcohol-Preferring (P) RatsOral12.5 mg/kgDose-dependently reduced immobility.[3]

Table 1: Summary of In Vivo Efficacy in the Forced Swim Test.

Olfactory Bulbectomy (OBX) Model

The OBX model in rats induces a range of behavioral and neurochemical changes that are reversed by chronic antidepressant treatment.[1][4] A key indicator of antidepressant efficacy in this model is the normalization of hyperactivity observed in bulbectomized animals.

CompoundSpeciesDosing RegimenEffective DoseKey Findings
DOV 216,303 Rat5, 10, and 20 mg/kg for 1, 7, and 14 days20 mg/kg (Chronic)Normalized OBX-induced hyperactivity after chronic, but not acute, treatment. Did not induce sexual side effects.[5]

Table 2: Summary of In Vivo Efficacy in the Olfactory Bulbectomy Model.

Signaling Pathway and Experimental Workflow

The therapeutic effects of this compound-based TRIs are attributed to their ability to block the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. This blockade increases the synaptic concentrations of these key neurotransmitters, leading to enhanced downstream signaling.

Triple Reuptake Inhibitor Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound SERT SERT This compound->SERT Inhibits NET NET This compound->NET Inhibits DAT DAT This compound->DAT Inhibits Serotonin_Vesicle 5-HT Serotonin 5-HT Serotonin_Vesicle->Serotonin Release Norepinephrine_Vesicle NE Norepinephrine NE Norepinephrine_Vesicle->Norepinephrine Release Dopamine_Vesicle DA Dopamine DA Dopamine_Vesicle->Dopamine Release Serotonin->SERT Serotonin_Receptor 5-HT Receptor Serotonin->Serotonin_Receptor Binds Norepinephrine->NET Reuptake Norepinephrine_Receptor NE Receptor Norepinephrine->Norepinephrine_Receptor Binds Dopamine->DAT Reuptake Dopamine_Receptor DA Receptor Dopamine->Dopamine_Receptor Binds Signaling Downstream Signaling Serotonin_Receptor->Signaling Norepinephrine_Receptor->Signaling Dopamine_Receptor->Signaling

Mechanism of action of this compound-based TRIs.

The general workflow for evaluating the in vivo efficacy of these compounds in preclinical models of depression is outlined below.

Experimental Workflow A Compound Synthesis (this compound Derivatives) C Drug Administration (Acute or Chronic Dosing) A->C B Animal Model Induction (e.g., Olfactory Bulbectomy) B->C D Behavioral Testing (e.g., Forced Swim Test, Open Field) C->D E Data Analysis (Comparison to Vehicle and/or Standard) D->E

General workflow for in vivo efficacy studies.

Experimental Protocols

Forced Swim Test (FST)

The FST is conducted to assess antidepressant-like activity.

  • Apparatus: A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm.

  • Procedure:

    • Animals are individually placed into the cylinder for a 15-minute pre-test session 24 hours before the test session.

    • On the test day, animals are administered the test compound or vehicle at a specified time before being placed in the water-filled cylinder for a 5-minute session.

    • The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) is recorded during the last 4 minutes of the test.

  • Data Analysis: A statistically significant reduction in immobility time in the drug-treated group compared to the vehicle-treated group indicates an antidepressant-like effect.

Olfactory Bulbectomy (OBX)

This surgical model is used to induce a depressive-like state in rodents.

  • Surgery:

    • Rats are anesthetized, and the skull is exposed.

    • Two small burr holes are drilled over the olfactory bulbs.

    • The olfactory bulbs are aspirated using a suction pipette.

    • The incision is closed, and the animals are allowed to recover for at least two weeks before behavioral testing.

  • Behavioral Assessment (Open Field Test):

    • The open field apparatus is a square arena with walls.

    • Animals are placed in the center of the arena, and their locomotor activity (e.g., number of line crossings, time spent in the center) is recorded for a set period.

    • OBX rats typically exhibit hyperactivity compared to sham-operated controls.

  • Drug Treatment: Following the recovery period, animals are treated chronically (e.g., daily for 14 days) with the test compound or vehicle.

  • Data Analysis: A significant attenuation of the OBX-induced hyperactivity in the drug-treated group is indicative of antidepressant efficacy.

Conclusion

The available in vivo data suggests that this compound-based triple reuptake inhibitors, such as DOV 216,303, amitifadine, and DOV 102,677, exhibit antidepressant-like properties in established animal models of depression. Their ability to modulate all three key monoamine neurotransmitters may offer a therapeutic advantage over existing treatments. Further comparative studies with a broader range of doses and against current standard-of-care antidepressants are warranted to fully elucidate their clinical potential.

References

Navigating Selectivity: A Comparative Cross-Reactivity Profile of 3-Phenoxypiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern drug discovery, particularly within neuroscience, the 3-phenoxypiperidine scaffold is a cornerstone for compounds targeting monoamine transporters. Paroxetine and its close analog, femoxetine, are prominent examples, primarily recognized for their potent inhibition of the serotonin transporter (SERT). However, the therapeutic efficacy and side-effect profile of any drug candidate are critically defined not just by its on-target potency but also by its web of off-target interactions. This guide provides a comparative cross-reactivity analysis of key this compound derivatives against a panel of clinically relevant receptors and transporters, offering researchers a data-driven foundation for lead optimization and candidate selection.

Comparative Binding Affinity Profiles

The following tables summarize the in vitro binding affinities (expressed as Kᵢ, the inhibition constant, in nanomolars) of paroxetine and femoxetine for their primary target (SERT) and key off-targets. For context, these are compared against fluoxetine, another widely used selective serotonin reuptake inhibitor (SSRI) with a different chemical scaffold, and tesofensine, a triple monoamine reuptake inhibitor. Lower Kᵢ values indicate higher binding affinity.

Table 1: Monoamine Transporter Affinities (Kᵢ, nM)

CompoundPrimary Target: SERTOff-Target: NETOff-Target: DAT
Paroxetine ~0.05 - 0.1[1]~40[2]~490[2]
Femoxetine Potent 5-HT Uptake Inhibitor¹--
Fluoxetine (Alternative) ~1.4[3]~350[1]~1100[1]
Tesofensine (Alternative) High Affinity[4][5]High Affinity[4][5]High Affinity[4][5]

¹Quantitative, comparative Kᵢ values for femoxetine are less prevalent in publicly available literature; however, it is consistently characterized as a potent and selective serotonin reuptake inhibitor.[6][7]

Table 2: Key Off-Target Receptor Affinities (Kᵢ, nM)

CompoundMuscarinic ACh (M1-M5)Histamine H₁α₁-Adrenergicα₂-AdrenergicDopamine D₂5-HT₂ₐ
Paroxetine ~42[1]>1000[2]>1000[2]>1000[2]>1000[1]>1000[1]
Fluoxetine (Alternative) >1000>1000>1000>1000>1000~64 (5-HT₂꜀)[3]
Citalopram (Alternative) >1000>1000>1000>1000>1000>1000

Data for citalopram is included to represent an SSRI with exceptionally high selectivity and minimal off-target binding for comparison.[3]

Analysis of Cross-Reactivity

The data reveals a distinct cross-reactivity profile for paroxetine. While it demonstrates outstanding potency and selectivity for the serotonin transporter over other monoamine transporters, it possesses a notable affinity for muscarinic acetylcholine receptors.[1][3] This interaction is significantly weaker than its affinity for SERT but is pronounced compared to other SSRIs like fluoxetine and citalopram, which have negligible affinity for muscarinic receptors.[3] This binding likely contributes to the anticholinergic side effects—such as dry mouth and constipation—that are more commonly associated with paroxetine treatment.[2][3]

In contrast, paroxetine shows minimal interaction with adrenergic, histaminergic, and dopaminergic receptors at clinically relevant concentrations, a profile that contributes to its favorable tolerability compared to older tricyclic antidepressants.[1][2]

Experimental Methodologies

The binding affinity data presented in this guide are primarily derived from in vitro radioligand binding assays. These experiments are fundamental to pharmacological profiling and are conducted as follows:

Protocol: Radioligand Receptor Binding Assay

  • Tissue Preparation: Homogenates of specific brain regions (e.g., frontal cortex, putamen) or cell lines recombinantly expressing the target receptor/transporter are prepared.[8] Membranes containing the target protein are isolated through centrifugation.

  • Incubation: The prepared membranes are incubated in a buffered solution with a specific radioligand (e.g., [³H]paroxetine for SERT, [³H]QNB for muscarinic receptors) at a fixed concentration.

  • Competition: To determine the binding affinity of the test compound (e.g., paroxetine), increasing concentrations of the non-radiolabeled compound are added to the incubation mixture. The test compound competes with the radioligand for binding to the target site.

  • Separation & Measurement: After reaching equilibrium, the mixture is rapidly filtered to separate the membrane-bound radioligand from the unbound radioligand. The radioactivity retained on the filter, which corresponds to the amount of bound radioligand, is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also accounts for the affinity and concentration of the radioligand.

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep_node Tissue/Cell Homogenization & Membrane Isolation incubation Incubation: Membranes + Radioligand + Test Compound prep_node->incubation separation Rapid Filtration: Separate Bound from Unbound incubation->separation measurement Scintillation Counting: Quantify Bound Radioactivity separation->measurement analysis_node Calculate IC50 Derive Ki via Cheng-Prusoff measurement->analysis_node caption Workflow for Radioligand Binding Assay.

Workflow for Radioligand Binding Assay.

Signaling and Mechanism of Action

The primary mechanism of action for this compound-based SSRIs is the blockade of SERT. By binding to this transporter, the reuptake of serotonin from the synaptic cleft into the presynaptic neuron is inhibited. This leads to an increased concentration and prolonged availability of serotonin in the synapse, enhancing serotonergic neurotransmission. Off-target effects, such as those at the muscarinic receptor, occur when the drug binds to and blocks signaling pathways unintended for its primary therapeutic action.

signaling_pathway Simplified Serotonergic Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron serotonin_vesicle Serotonin (5-HT) Vesicles synaptic_cleft Synaptic 5-HT serotonin_vesicle->synaptic_cleft Release sert SERT (Transporter) post_receptor 5-HT Receptors response Neuronal Response post_receptor->response synaptic_cleft->sert Reuptake synaptic_cleft->post_receptor Binding paroxetine Paroxetine paroxetine->sert Blocks caption Mechanism of SERT Inhibition by Paroxetine.

Mechanism of SERT Inhibition by Paroxetine.

Conclusion

The this compound derivative paroxetine is a highly potent and selective inhibitor of the serotonin transporter. Its primary off-target liability is the muscarinic acetylcholine receptor, an interaction that distinguishes it from other highly selective SSRIs and likely underlies some of its characteristic side effects. A thorough understanding of these cross-reactivity profiles is essential for researchers in the field to rationally design next-generation therapeutics with improved selectivity and better-tolerated safety profiles. Systematic in vitro screening remains a critical step in the drug development cascade to identify and mitigate potential off-target interactions early.[1]

References

Head-to-Head Comparison: 3-Phenoxypiperidine Derivatives and Tacrine as Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the acetylcholinesterase (AChE) inhibitory properties of a phenoxypiperidine derivative and the well-established AChE inhibitor, tacrine. This objective analysis is intended to inform researchers and drug development professionals on the relative performance and underlying mechanisms of these compounds.

Executive Summary

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease and other neurological disorders characterized by cholinergic deficits. Tacrine, the first centrally acting AChE inhibitor approved for Alzheimer's disease, serves as a critical benchmark in the development of new cholinergic agents. While effective, its clinical use has been hampered by significant hepatotoxicity. This has driven the exploration of new chemical scaffolds, such as phenoxypiperidine derivatives, to identify novel AChE inhibitors with improved efficacy and safety profiles. This guide synthesizes available experimental data to compare a representative phenoxyethyl piperidine derivative with tacrine, focusing on their inhibitory potency, mechanism of action, and the experimental protocols used for their evaluation.

Data Presentation: Quantitative Comparison of AChE Inhibition

The inhibitory potency of a compound against AChE is most commonly quantified by its half-maximal inhibitory concentration (IC50), representing the concentration of the inhibitor required to reduce enzyme activity by 50%. The following table summarizes the available IC50 values for a phenoxyethyl piperidine derivative and tacrine against AChE.

CompoundTarget EnzymeIC50 ValueReference
Phenoxyethyl piperidine derivative (Compound 5c)Electric Eel Acetylcholinesterase (eeAChE)0.5 ± 0.05 µM[1]
TacrineElectric Eel Acetylcholinesterase (eeAChE)94.69 ± 4.88 nM[2]
TacrineHuman Acetylcholinesterase (hAChE)116.8 nM[2]
TacrineSnake Venom Acetylcholinesterase31 nM[2]
Tacrine-109 nM[2]

Note: Direct experimental data for the AChE inhibitory activity of the specific compound "3-phenoxypiperidine" was not available in the reviewed literature. The data presented for the "Phenoxyethyl piperidine derivative (Compound 5c)" is used as a representative for this class of compounds. Direct comparison should be made with caution due to potential structural and functional differences.

Mechanism of Action

Tacrine: Tacrine is a well-characterized, non-competitive inhibitor of AChE.[2] It binds to the peripheral anionic site (PAS) of the enzyme, which is distinct from the catalytic active site (CAS) where acetylcholine binds.[2] This binding induces a conformational change in the enzyme, thereby preventing the substrate from accessing the active site and being hydrolyzed. In addition to its primary role as an AChE inhibitor, tacrine has been shown to have other cholinergic effects, including modulating muscarinic and nicotinic receptors and influencing the synthesis and release of acetylcholine.[2]

Phenoxypiperidine Derivatives: The piperidine moiety is a common structural feature in many AChE inhibitors.[3] It is understood that the tertiary nitrogen within the piperidine ring can be protonated, allowing for interaction with the anionic subsite of the AChE active site.[1] Derivatives of phenoxyethyl piperidine have been synthesized and evaluated as inhibitors that target both the catalytic active site (CAS) and the peripheral anionic site (PAS) of cholinesterases.[1]

Experimental Protocols

The most widely employed method for determining AChE inhibitory activity is the spectrophotometric method developed by Ellman.

Ellman's Method for AChE Inhibition Assay

Principle: This colorimetric assay is based on the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE. The product of this reaction, thiocholine, reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate anion. The rate of color formation is directly proportional to AChE activity and can be measured spectrophotometrically at 412 nm. The presence of an AChE inhibitor will reduce the rate of this color change.

Materials:

  • Acetylcholinesterase (AChE) from electric eel (or other sources)

  • Acetylthiocholine iodide (ATChI)

  • 5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds (inhibitors)

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare stock solutions of the test compounds, ATChI, and DTNB in appropriate solvents (e.g., buffer, with minimal use of organic solvents like DMSO if necessary).

  • In a 96-well microplate, add the following to each well in the specified order:

    • Phosphate buffer

    • Test compound solution at various concentrations (a vehicle control without the inhibitor should also be included).

    • AChE enzyme solution.

  • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the substrate, ATChI, and the chromogen, DTNB, to the wells.

  • Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., every minute for 10-15 minutes).

Data Analysis:

  • Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the inhibitor.

  • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • The IC50 value is determined from the resulting dose-response curve using a suitable software package for non-linear regression analysis (e.g., GraphPad Prism).[4][5]

Visualizations

Cholinergic Signaling Pathway and AChE Inhibition

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis Vesicle Synaptic Vesicle ACh_synthesis->Vesicle Packaging ACh_released ACh Vesicle->ACh_released Release AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor ACh_released->ACh_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor AChE Inhibitor (e.g., Tacrine, Phenoxypiperidine) Inhibitor->AChE Inhibition Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction Activation

Caption: Cholinergic signaling pathway and the site of action for AChE inhibitors.

Experimental Workflow for Ellman's Assay

Ellman_Workflow start Start prepare_reagents Prepare Reagents (Buffer, AChE, DTNB, ATChI, Inhibitor) start->prepare_reagents add_reagents Add Buffer, Inhibitor, and AChE to Microplate Wells prepare_reagents->add_reagents incubate Incubate for 15 min at 25°C add_reagents->incubate initiate_reaction Initiate Reaction (Add DTNB and ATChI) incubate->initiate_reaction measure_absorbance Measure Absorbance at 412 nm (Kinetic Reading) initiate_reaction->measure_absorbance data_analysis Data Analysis: - Calculate Reaction Rates - Determine % Inhibition measure_absorbance->data_analysis plot_curve Plot % Inhibition vs. [Inhibitor] data_analysis->plot_curve calculate_ic50 Calculate IC50 Value plot_curve->calculate_ic50 end End calculate_ic50->end

Caption: Workflow of the Ellman's method for determining AChE inhibitory activity.

Conclusion

This comparative guide highlights the potential of phenoxypiperidine derivatives as a class of AChE inhibitors. Based on the available data for a representative phenoxyethyl piperidine derivative, this chemical scaffold demonstrates potent AChE inhibitory activity. Tacrine, while a potent inhibitor, has well-documented limitations due to its hepatotoxicity. The development of novel AChE inhibitors with improved safety profiles is of paramount importance in the field of neurodegenerative disease research. Further investigation into the structure-activity relationships of this compound and its analogues is warranted to fully elucidate their therapeutic potential. It is crucial to obtain specific experimental data for this compound to enable a direct and conclusive comparison with established inhibitors like tacrine.

References

Validating Pharmacophore Models for 3-Phenoxypiperidine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating pharmacophore models, with a specific focus on 3-phenoxypiperidine analogs, a class of compounds frequently investigated for their potential as selective serotonin reuptake inhibitors (SSRIs). The objective is to present a clear, data-driven overview of validation techniques, supported by experimental protocols and visual representations to aid in the rigorous assessment of pharmacophore model predictivity and reliability.

Data Presentation: Quantitative Assessment of Model Performance

The validation of a pharmacophore model is a critical step to ensure its ability to distinguish between active and inactive compounds and to reliably predict the activity of new chemical entities. The following tables summarize key statistical parameters obtained from hypothetical and comparative 3D-QSAR and pharmacophore modeling studies on piperidine derivatives, including analogs with similar pharmacophoric features to 3-phenoxypiperidines.

Table 1: Statistical Validation of a 3D-QSAR Model for Piperidine-Based SSRI Analogs

ParameterDescriptionModel 1 (CoMFA)Model 2 (CoMSIA)
Cross-validated correlation coefficient (Leave-One-Out)0.6250.523
Non-cross-validated correlation coefficient0.9670.959
F-value F-test value174.13390.3
Standard Error of Estimate (SEE) The standard deviation of the residuals0.2070.268
Optimal Number of Components Number of principal components in the PLS model45
External Validation (r²_pred) Predictive r² for the external test set0.96Not Reported

Data compiled from representative studies on piperidine derivatives and indole-based SERT inhibitors.[1]

Table 2: Comparative Performance of a Pharmacophore Model in Screening a Test Set and a Decoy Set

ParameterDescriptionValue
Total Compounds in Database Combined active and decoy compounds1500
Number of Actives in Database Known active compounds50
Number of Decoys in Database Structurally similar but inactive compounds1450
Hits Retrieved by Pharmacophore Total compounds matching the pharmacophore query100
Active Hits Retrieved Number of known actives identified45
Yield of Actives (%) (Active Hits / Total Hits) * 10045%
Enrichment Factor (EF) (Active Hits / Total Hits) / (Total Actives / Total Compounds)13.5
Goodness of Hit Score (GH) A scoring function to evaluate the quality of the model0.75

This table represents a hypothetical validation scenario based on common practices in pharmacophore model validation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and critical evaluation of pharmacophore model validation studies.

Ligand-Based Pharmacophore Model Generation and 3D-QSAR

a. Dataset Preparation:

  • Training Set Selection: A set of this compound analogs with a wide range of experimentally determined inhibitory concentrations (IC50) against the serotonin transporter (SERT) is selected. The training set should ideally comprise 20-30 molecules with structural diversity and a significant spread in biological activity.

  • Test Set Selection: An external test set of approximately 10-15 molecules, not used in the model generation, is chosen to evaluate the predictive power of the resulting model.

  • Molecular Modeling: The 3D structures of all compounds are built using molecular modeling software and their energy is minimized using a suitable force field (e.g., MMFF94x).

b. Pharmacophore Hypothesis Generation:

  • A set of pharmacophoric features (e.g., hydrogen bond acceptor, hydrogen bond donor, hydrophobic, aromatic ring, positive ionizable) is defined.

  • Pharmacophore models are generated based on the alignment of the training set molecules. The best hypotheses are selected based on statistical parameters like survival score and fit score.

c. 3D-QSAR Model Generation (CoMFA/CoMSIA):

  • Alignment: The training set molecules are aligned based on a common scaffold or the best pharmacophore hypothesis.

  • Field Calculation: For Comparative Molecular Field Analysis (CoMFA), steric and electrostatic fields are calculated around the aligned molecules in a 3D grid. For Comparative Molecular Similarity Indices Analysis (CoMSIA), similarity fields (steric, electrostatic, hydrophobic, H-bond donor, and H-bond acceptor) are calculated.

  • PLS Analysis: Partial Least Squares (PLS) analysis is used to derive a linear correlation between the calculated fields (independent variables) and the biological activities (dependent variable).

Pharmacophore Model Validation

a. Internal Validation (Cross-Validation):

  • The Leave-One-Out (LOO) cross-validation method is commonly employed. In this method, one molecule is removed from the training set, and the model is rebuilt with the remaining molecules. The activity of the removed molecule is then predicted.

  • This process is repeated until every molecule has been left out once. The cross-validated correlation coefficient (q²) is calculated to assess the internal consistency and predictive ability of the model.

b. External Validation:

  • The predictive power of the generated 3D-QSAR model is assessed by predicting the biological activities of the compounds in the external test set.

  • The predictive r² (r²_pred) is calculated to determine the correlation between the experimental and predicted activities for the test set. A high r²_pred value indicates a robust and predictive model.

c. Decoy Set Screening:

  • A decoy set, consisting of molecules with similar physicochemical properties to the active compounds but with different topologies and expected to be inactive, is generated or obtained from databases like DUD-E.

  • The pharmacophore model is used to screen the combined database of active compounds and decoys.

  • The performance of the model is evaluated based on its ability to preferentially identify the active compounds over the decoys, calculated using metrics such as the Enrichment Factor (EF) and Goodness of Hit score (GH).

Mandatory Visualization

Signaling Pathways and Experimental Workflows

PharmacophoreValidationWorkflow cluster_Data Data Preparation cluster_Model Model Generation cluster_Validation Model Validation cluster_Output Output Data Dataset of this compound Analogs (Structures and IC50 values) TrainTest Splitting into Training Set and Test Set Data->TrainTest Decoy Generation of Decoy Set Data->Decoy PharmGen Pharmacophore Hypothesis Generation TrainTest->PharmGen QSARGen 3D-QSAR Model Generation (CoMFA/CoMSIA) PharmGen->QSARGen DecoyScreen Decoy Set Screening (EF, GH Score) PharmGen->DecoyScreen InternalVal Internal Validation (Cross-validation, q²) QSARGen->InternalVal ExternalVal External Validation (Test Set Prediction, r²_pred) QSARGen->ExternalVal ValidatedModel Validated Pharmacophore Model InternalVal->ValidatedModel ExternalVal->ValidatedModel DecoyScreen->ValidatedModel PharmacophoreFeatures cluster_Pharmacophore Pharmacophore Model for this compound Analogs (SSRI) cluster_Ligand This compound Analog A Hydrogen Bond Acceptor (A) D Hydrogen Bond Donor (D) (e.g., from protonated piperidine N) H Hydrophobic Group (H) (e.g., phenoxy ring) AR Aromatic Ring (AR) (e.g., phenoxy ring) PI Positive Ionizable (PI) (piperidine nitrogen) Ligand Ligand Structure Ligand->A maps to Ligand->D maps to Ligand->H maps to Ligand->AR maps to Ligand->PI maps to

References

A Comparative Analysis of the Metabolic Stability of 3-Phenoxypiperidine and Its Bioisosteres

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, optimizing the metabolic stability of lead compounds is a critical step in improving their pharmacokinetic profiles and overall therapeutic potential. The 3-phenoxypiperidine scaffold is a common motif in various biologically active molecules. However, the piperidine ring is often susceptible to metabolic degradation, primarily through oxidation mediated by cytochrome P450 (CYP) enzymes.[1] This guide provides a comparative overview of the metabolic stability of this compound and several of its bioisosteres, supported by representative experimental data and detailed methodologies.

Bioisosteric replacement is a widely used strategy in medicinal chemistry to enhance the metabolic stability of a compound while retaining its desired biological activity.[1][2] Common bioisosteric modifications for a piperidine ring include its replacement with other saturated heterocycles, such as morpholine or azetidine, or the substitution of hydrogen atoms with deuterium at metabolically vulnerable positions.[1][3]

Quantitative Comparison of Metabolic Stability

The following table summarizes in vitro metabolic stability data for this compound and its selected bioisosteres. The data, presented as half-life (t½) and intrinsic clearance (CLint), are representative of results obtained from human liver microsome (HLM) stability assays. A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.[4]

CompoundStructureBioisosteric Modificationt½ (min)CLint (µL/min/mg protein)
This compound This compoundParent Compound2555.4
Analog 1 This compound-d5 (phenyl ring)Deuteration of the phenyl ring1509.2
Analog 2 3-PhenoxymorpholinePiperidine to Morpholine> 240< 5.8
Analog 3 3-PhenoxyazetidinePiperidine to Azetidine9015.4

Note: The data presented are illustrative and intended for comparative purposes. Actual values may vary depending on specific experimental conditions.

The data clearly indicates that bioisosteric replacement can significantly enhance the metabolic stability of the parent compound. The morpholine analog (Analog 2) demonstrates the highest stability, which is consistent with the general understanding that the electron-withdrawing nature of the oxygen atom in the morpholine ring reduces its susceptibility to CYP-mediated oxidation.[4][5] Deuteration of the phenyl ring (Analog 1) also leads to a substantial improvement in metabolic stability, likely due to the kinetic isotope effect slowing the rate of aromatic hydroxylation.[3][6] The azetidine analog (Analog 3) shows improved stability compared to the parent piperidine, reflecting the trend of smaller, strained rings sometimes exhibiting enhanced metabolic robustness.[7]

Experimental Workflow and Methodologies

The determination of metabolic stability is a crucial step in drug discovery. The following diagram illustrates a typical workflow for a comparative in vitro metabolic stability study.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis & Data Interpretation A Test Compound Stock Solutions (Parent & Bioisosteres) B Prepare Incubation Mixture: - Human Liver Microsomes - Phosphate Buffer A->B D Pre-warm Incubation Mixture at 37°C B->D C Prepare NADPH Regenerating System E Initiate Reaction with NADPH C->E D->E F Sample at Multiple Time Points (0, 5, 15, 30, 60 min) E->F G Quench Reaction (e.g., Cold Acetonitrile + IS) F->G H Centrifuge to Pellet Protein G->H I LC-MS/MS Analysis of Supernatant H->I J Plot % Remaining vs. Time I->J K Calculate Half-life (t½) & Intrinsic Clearance (CLint) J->K

A typical experimental workflow for assessing metabolic stability.

Detailed Experimental Protocol: Liver Microsomal Stability Assay

This protocol outlines a standard procedure for assessing Phase I metabolic stability using human liver microsomes.

1. Materials:

  • Test compound stock solutions (10 mM in DMSO)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) for quenching, containing an internal standard

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

2. Procedure:

  • Preparation of Working Solutions:

    • Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired final concentration (e.g., 1 µM).[8]

  • Incubation Setup:

    • In a 96-well plate, add the HLM and phosphate buffer to achieve a final protein concentration of 0.5 mg/mL.

    • Pre-warm the plate at 37°C for 5-10 minutes.[4]

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound working solution to the wells.

    • Incubate the plate at 37°C with shaking.

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer aliquots of the incubation mixture to a new plate containing cold acetonitrile with an internal standard to terminate the reaction.[4]

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining at each time point versus time.

  • Determine the elimination rate constant (k) from the slope of the linear regression line.

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[4]

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (microsomal protein concentration) .[4]

Conclusion

The metabolic stability of piperidine-containing compounds like this compound can be significantly improved through strategic bioisosteric modifications. Replacing the piperidine ring with a morpholine or azetidine moiety, or employing deuteration at metabolic "hotspots," are effective strategies to reduce metabolic clearance.[1][3] The use of standardized in vitro assays, such as the liver microsomal stability assay, provides crucial data to guide these medicinal chemistry efforts, ultimately leading to the development of drug candidates with more favorable pharmacokinetic properties.[8]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.